molecular formula C7H15NO B3165563 1-(Oxan-2-yl)ethan-1-amine CAS No. 90048-32-1

1-(Oxan-2-yl)ethan-1-amine

Cat. No.: B3165563
CAS No.: 90048-32-1
M. Wt: 129.2 g/mol
InChI Key: ZAZPZBYFJCQFDP-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)ethan-1-amine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a tetrahydropyran (oxane) ring linked to an ethanamine group. The compound is supplied as a liquid and should be stored at 4°C . Researchers should note that this compound is classified with the signal word "Danger" and carries specific hazard statements, including H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Appropriate safety precautions must be observed in any laboratory setting. As a chiral amine bearing a tetrahydropyran moiety, 1-(Oxan-2-yl)ethan-1-amine serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure makes it a valuable intermediate for developing more complex molecules, particularly in constructing compound libraries for pharmaceutical research. The primary amino group can undergo reactions such as amidation and reductive amination, while the oxane ring can contribute to the stereochemistry and physicochemical properties of the final target molecule. This product is intended for research applications only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPZBYFJCQFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267587
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
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Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90048-32-1
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-α-methyl-2H-pyran-2-methanamine
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Record name 1-(oxan-2-yl)ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-2-yl)ethan-1-amine (CAS Number 90048-32-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Comprehensive, publicly available data on 1-(Oxan-2-yl)ethan-1-amine is currently limited. This guide synthesizes the available information on its basic properties and draws upon established principles in medicinal chemistry, organic synthesis, and analytical sciences for related heterocyclic compounds to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Potential Pharmacophore

1-(Oxan-2-yl)ethan-1-amine, with the CAS number 90088-32-1, is a primary amine featuring a tetrahydropyran (oxane) ring substituted at the 2-position with an aminoethyl group. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1][2] This structural feature suggests that 1-(Oxan-2-yl)ethan-1-amine holds potential as a valuable building block in the synthesis of novel therapeutic agents.

While specific biological activity for this compound is not extensively documented in publicly accessible literature, the presence of the tetrahydropyran ring and a primary amine functional group provides a strong rationale for its investigation in drug discovery programs. Oxetane-containing compounds, which share structural similarities, have demonstrated a wide range of biological activities, including antineoplastic, antiviral, and antifungal properties.[2]

Table 1: Physicochemical Properties of 1-(Oxan-2-yl)ethan-1-amine [3]

PropertyValue
CAS Number 90048-32-1
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
IUPAC Name 1-(Oxan-2-yl)ethan-1-amine
Appearance Liquid (predicted)
Storage Temperature 4 °C

Synthesis Strategies: A Predictive Approach

Conceptual Synthetic Workflow

A logical approach would involve the initial formation of a suitable precursor, such as an oxime or a nitrile, attached to the tetrahydropyran ring, followed by reduction to the desired primary amine.

G cluster_0 Precursor Synthesis cluster_1 Reduction to Amine 2-Acetyltetrahydropyran 2-Acetyltetrahydropyran Oxime Formation Oxime Formation 2-Acetyltetrahydropyran->Oxime Formation Reacts with Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Formation Oxime Precursor Oxime Precursor Oxime Formation->Oxime Precursor Yields Reduction Reduction Oxime Precursor->Reduction Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing Agent (e.g., LiAlH4, H2/Catalyst)->Reduction Final Product 1-(Oxan-2-yl)ethan-1-amine Reduction->Final Product

Caption: Proposed synthetic pathway for 1-(Oxan-2-yl)ethan-1-amine.

Hypothetical Experimental Protocol: Reductive Amination

This protocol is a conceptual illustration and would require optimization and validation in a laboratory setting.

  • Step 1: Synthesis of 2-Acetyltetrahydropyran. This starting material can be synthesized through various methods, such as the acylation of a suitable tetrahydropyran precursor.

  • Step 2: Oximation.

    • Dissolve 2-acetyltetrahydropyran in a suitable solvent, such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Extract the resulting oxime with an organic solvent and purify by column chromatography.

  • Step 3: Reduction of the Oxime.

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the purified oxime in the same dry solvent to the suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

    • Filter the resulting mixture and extract the filtrate with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-(Oxan-2-yl)ethan-1-amine.

    • Purify the crude product by distillation or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(Oxan-2-yl)ethan-1-amine suggest its potential utility in several areas of drug discovery. The tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability and solubility.[4] The primary amine provides a key reactive handle for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Potential Therapeutic Areas for Derivatives:

  • Oncology: The tetrahydropyran moiety is found in a number of anticancer agents. Derivatives of 1-(Oxan-2-yl)ethan-1-amine could be explored for their potential to induce apoptosis or exhibit pro-oxidative effects in cancer cells.[4]

  • Neurodegenerative Diseases: The structural similarity to compounds with known activity in the central nervous system suggests that derivatives could be investigated for applications in conditions such as Alzheimer's disease.[5]

  • Infectious Diseases: The incorporation of heterocyclic amines is a common strategy in the development of antibacterial and antiviral agents.[5]

Analytical Characterization: A General Framework

Specific analytical data for 1-(Oxan-2-yl)ethan-1-amine is not widely published. However, standard analytical techniques for the characterization of heterocyclic amines would be applicable.

Table 2: Proposed Analytical Methods for Characterization

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would provide detailed information on the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The proton NMR spectrum of a related compound, ethylamine, shows characteristic splitting patterns that can be used for structural elucidation.[6]
Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of ethylamine shows a base peak corresponding to the loss of a methyl group.[7]
Infrared (IR) Spectroscopy IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether in the tetrahydropyran ring.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the purity of the compound and for quantitative analysis.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Fire Hazard: While the flammability of this specific compound is unknown, many organic amines are flammable. Keep away from heat, sparks, and open flames.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult general safety guidelines for handling amines.

Future Directions and Conclusion

1-(Oxan-2-yl)ethan-1-amine represents an intriguing, yet underexplored, chemical entity. The presence of the medicinally relevant tetrahydropyran scaffold warrants further investigation into its synthesis, biological activity, and potential applications in drug discovery. The development of a robust and scalable synthetic route is a critical first step to enable more extensive biological screening. Subsequent studies should focus on derivatization of the primary amine to generate a library of compounds for evaluation in various disease models. While the current body of knowledge is sparse, the structural features of 1-(Oxan-2-yl)ethan-1-amine suggest that it could be a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics.

References

  • AMERICAN ELEMENTS®. 1-(oxan-2-yl)ethan-1-amine | CAS 90048-32-1. [Link]

  • El-Sayed, M. A. A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." Scientific Reports, vol. 14, no. 1, 19 Jan. 2024, p. 1653. [Link]

  • Dem'yanov, P. I., et al. "Oxetane-containing metabolites: origin, structures, and biological activities." Applied Microbiology and Biotechnology, vol. 103, no. 4, 2019, pp. 1579-1591. [Link]

  • Wujec, M., et al. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Molecules, vol. 27, no. 21, 2022, p. 7263. [Link]

  • Serafin, K., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, vol. 13, 2017, pp. 483-513. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

Sources

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)ethanamine: A Critical Evaluation of Available Scientific Data

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document endeavors to provide a comprehensive technical guide on the chemical compound 1-(tetrahydro-2H-pyran-2-yl)ethanamine. However, a thorough investigation of publicly available scientific literature, chemical databases, and patent repositories reveals a significant scarcity of in-depth technical information required for a complete guide as per the requested core requirements. While the compound is commercially available and noted for its potential utility in medicinal chemistry, detailed experimental protocols, extensive spectroscopic data, and specific applications in drug development are not well-documented in peer-reviewed sources.

This guide will therefore present the available information and critically highlight the existing gaps in the scientific knowledge base for this particular molecule.

Introduction and Chemical Identity

1-(Tetrahydro-2H-pyran-2-yl)ethanamine, also known as 2-(tetrahydro-2H-pyran-2-yl)ethanamine, is a primary amine featuring a tetrahydropyran ring connected to an ethylamine moiety. The tetrahydropyran ring is a common scaffold in medicinal chemistry, valued for its stability and its ability to act as a bioisostere for other cyclic systems.[1] The presence of a primary amine group provides a key functional handle for derivatization and the introduction of this molecule into larger, more complex structures.[1]

Table 1: Chemical and Physical Properties of 1-(Tetrahydro-2H-pyran-2-yl)ethanamine

PropertyValueSource
CAS Number 40500-01-4[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]

Structural Analysis and Stereochemistry

The chemical structure of 1-(tetrahydro-2H-pyran-2-yl)ethanamine possesses a chiral center at the 2-position of the tetrahydropyran ring. This chirality is a critical consideration for its application in drug development, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.

Figure 1: 2D Chemical Structure of 1-(Tetrahydro-2H-pyran-2-yl)ethanamine. The asterisk () indicates the chiral center.

Synthesis and Methodologies: A Knowledge Gap

A critical deficiency in the current body of scientific knowledge is the absence of detailed, peer-reviewed synthetic protocols for 1-(tetrahydro-2H-pyran-2-yl)ethanamine. While general methods for the synthesis of tetrahydropyran derivatives are well-established, a specific, optimized, and validated procedure for this particular amine is not published.

Hypothetical Synthetic Pathways:

Based on established organic chemistry principles, one could propose several synthetic routes. A plausible approach might involve the following steps:

G cluster_0 Hypothetical Synthesis 2-(2-Bromoethyl)tetrahydro-2H-pyran 2-(2-Bromoethyl)tetrahydro-2H-pyran 1-(Tetrahydro-2H-pyran-2-yl)ethanamine 1-(Tetrahydro-2H-pyran-2-yl)ethanamine 2-(2-Bromoethyl)tetrahydro-2H-pyran->1-(Tetrahydro-2H-pyran-2-yl)ethanamine  Ammonia or Phthalimide Gabriel Synthesis Tetrahydro-2H-pyran-2-acetonitrile Tetrahydro-2H-pyran-2-acetonitrile Tetrahydro-2H-pyran-2-acetonitrile->1-(Tetrahydro-2H-pyran-2-yl)ethanamine  Reduction (e.g., LiAlH4)

Figure 2: Potential synthetic routes to 1-(tetrahydro-2H-pyran-2-yl)ethanamine.

Causality Behind Potential Experimental Choices:

  • Route 1: Nucleophilic Substitution: Starting from a 2-(2-haloethyl)tetrahydropyran, a direct amination with ammonia or a Gabriel synthesis using potassium phthalimide followed by hydrolysis would yield the desired primary amine. The choice of aminating agent would depend on the desired selectivity and the potential for over-alkylation.

  • Route 2: Reduction of a Nitrile: The reduction of a corresponding nitrile, tetrahydro-2H-pyran-2-acetonitrile, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would provide a clean route to the primary amine.

Self-Validating System for a Hypothetical Protocol:

For any of these proposed syntheses, a self-validating protocol would require:

  • Starting Material Characterization: Full spectroscopic confirmation (¹H NMR, ¹³C NMR, IR, MS) of the starting materials.

  • In-process Controls: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Isolation and Purification: Detailed procedures for work-up and purification (e.g., extraction, distillation, or chromatography) with reported yields.

  • Final Product Characterization: Unambiguous structural confirmation of 1-(tetrahydro-2H-pyran-2-yl)ethanamine through comprehensive spectroscopic analysis.

Crucially, no published studies provide this level of detail for the synthesis of this specific compound.

Spectroscopic Data: An Unmet Requirement

A cornerstone of any technical guide is the presentation of reference spectroscopic data for the unequivocal identification of the compound. Despite extensive searches, authenticated ¹H NMR, ¹³C NMR, IR, and Mass Spectra for 1-(tetrahydro-2H-pyran-2-yl)ethanamine are not available in the public domain or peer-reviewed literature.

Table 2: Anticipated Spectroscopic Features (Hypothetical)

TechniqueExpected Signals
¹H NMR - Complex multiplets for the tetrahydropyran ring protons. - A multiplet for the methine proton at the C2 position of the pyran ring. - Multiplets for the two methylene groups of the ethyl chain. - A broad singlet for the amine protons.
¹³C NMR - Signals corresponding to the five carbon atoms of the tetrahydropyran ring. - Signals for the two carbon atoms of the ethyl chain.
IR - N-H stretching vibrations (typically around 3300-3400 cm⁻¹). - C-H stretching vibrations (around 2850-3000 cm⁻¹). - C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹).
Mass Spec - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns, likely involving the loss of the amine group or cleavage of the ethyl chain.

Without experimental data, these remain predictions and cannot serve as a reliable reference for researchers.

Applications in Drug Discovery and Development: General Assertions Lack Specific Evidence

Commercial suppliers note that 1-(tetrahydro-2H-pyran-2-yl)ethanamine is used as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecules.[1] It is suggested to be valuable in the development of active pharmaceutical ingredients (APIs), potentially for neurological and inflammatory conditions.[1]

However, a comprehensive search of the patent and medicinal chemistry literature did not yield specific examples of marketed drugs or clinical candidates that explicitly use 1-(tetrahydro-2H-pyran-2-yl)ethanamine as a building block. While the tetrahydropyran motif is indeed prevalent in numerous pharmaceuticals, the direct incorporation of this specific ethylamine derivative is not prominently documented.

The lack of concrete examples prevents a detailed discussion of its role in structure-activity relationship (SAR) studies or as a pharmacophore component in drug design.

Conclusion and Future Outlook

1-(Tetrahydro-2H-pyran-2-yl)ethanamine presents a chemical scaffold with theoretical potential in medicinal chemistry. However, the current state of publicly accessible scientific knowledge is insufficient to provide a comprehensive technical guide that meets the standards of rigor and detail required by research and drug development professionals.

The significant information gaps include:

  • Lack of Published Synthetic Protocols: No detailed, validated, and peer-reviewed synthetic methods are available.

  • Absence of Spectroscopic Data: There is no public repository of reference NMR, IR, or Mass Spectra for this compound.

  • Undocumented Applications: Specific examples of its use in the synthesis of known drugs or advanced clinical candidates are not found in the literature.

For 1-(tetrahydro-2H-pyran-2-yl)ethanamine to become a more widely utilized building block in drug discovery, it is imperative for researchers who synthesize or utilize this compound to publish their findings. This should include detailed experimental procedures, comprehensive characterization data, and the context of its application. Until such information becomes available, its potential will remain largely theoretical, and its adoption by the broader scientific community will be limited.

References

  • MySkinRecipes. 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine. Available at: [Link]. Accessed February 2024.

Sources

molecular weight and formula of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Chiral Pharmacophore Scaffold & Building Block Content Type: Technical Guide / Whitepaper

Executive Summary

1-(Oxan-2-yl)ethan-1-amine (IUPAC: 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) is a saturated heterocyclic amine utilized primarily as a chiral building block in Fragment-Based Drug Discovery (FBDD).[1] Its structural value lies in its ability to introduce a polar, non-aromatic lipophilic group (the tetrahydropyran ring) adjacent to a primary amine handle. This configuration allows for the modulation of physicochemical properties—specifically solubility and metabolic stability—without the liability of aromatic ring stacking or rapid oxidative metabolism often associated with phenyl-based analogs.

This guide details the physicochemical profile, stereochemical complexity, synthetic pathways, and application of this molecule in high-value medicinal chemistry campaigns.

Physicochemical Profile

The following data represents the core properties of the racemic mixture. Researchers must note that biological activity often diverges significantly between diastereomers.

PropertyValueNotes
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)ethanamineStandard nomenclature
Common Name 1-(Oxan-2-yl)ethan-1-amine"Oxan-2-yl" refers to the tetrahydropyran-2-yl radical
CAS Registry Number 90048-32-1 General racemate identifier
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol Average mass
Monoisotopic Mass 129.11536 DaFor HRMS calibration
Appearance Colorless to pale yellow liquidHygroscopic; absorbs CO₂ from air
Boiling Point ~180–185 °C (760 mmHg)Predicted; distillable under vacuum
Density ~0.94 g/cm³
pKa (Conjugate Acid) ~10.5Typical for

-branched primary alkyl amines
cLogP ~0.2Low lipophilicity aids aqueous solubility
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Amine N, Ether O)

Structural Analysis & Stereochemistry

The molecule possesses two chiral centers :

  • C2 of the Tetrahydropyran Ring: The point of attachment to the ethyl chain.

  • C1 of the Ethyl Chain: The carbon bearing the amine group.

This connectivity results in four possible stereoisomers, existing as two pairs of diastereomers. The separation of these diastereomers is often a critical step in lead optimization.

Stereochemical Diagram (Graphviz)

Stereochemistry Root 1-(Oxan-2-yl)ethan-1-amine (2 Chiral Centers) Diast1 Diastereomer Pair A (Syn / Erythro-like) Root->Diast1 Separable by Flash Chromatography Diast2 Diastereomer Pair B (Anti / Threo-like) Root->Diast2 Separable by Flash Chromatography RR (2R, 1'R)-Isomer Diast1->RR Enantiomers (Requires Chiral HPLC) SS (2S, 1'S)-Isomer Diast1->SS RS (2R, 1'S)-Isomer Diast2->RS Enantiomers (Requires Chiral HPLC) SR (2S, 1'R)-Isomer Diast2->SR

Caption: Stereochemical hierarchy of 1-(Oxan-2-yl)ethan-1-amine showing the relationship between diastereomers (physically separable) and enantiomers (require chiral resolution).

Synthetic Methodology

The most robust industrial route to 1-(Oxan-2-yl)ethan-1-amine is the Reductive Amination of 2-acetyltetrahydropyran. This method allows for scale-up and can be adapted for diastereoselectivity using chiral auxiliaries or specific hydride sources.

Protocol: Reductive Amination (Standard)[5]

Reaction Overview:



Reagents:

  • Substrate: 2-Acetyltetrahydropyran (1.0 eq)

  • Amine Source: Ammonium Acetate (10.0 eq)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 2-acetyltetrahydropyran in anhydrous Methanol (0.2 M concentration).

    • Add Ammonium Acetate (10 eq) in one portion.

    • Critical Control Point: Stir at room temperature for 1–2 hours to ensure equilibrium formation of the imine/enamine intermediate.

  • Reduction:

    • Cool the solution to 0°C.

    • Carefully add NaBH₃CN (0.7 eq) portion-wise. (Caution: HCN generation is possible; ensure proper ventilation).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup (Amine Isolation):

    • Quench the reaction with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

    • Extract with Diethyl Ether (removes neutral impurities/unreacted ketone). Discard the organic layer.

    • Basification: Adjust the aqueous phase to pH > 12 using 4N NaOH.

    • Extract the product (free amine) with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. Further purification can be achieved via Kugelrohr distillation or amine-functionalized silica chromatography.

Synthetic Workflow Diagram (Graphviz)

Synthesis Start 2-Acetyltetrahydropyran Inter Imine Intermediate (Transient) Start->Inter NH4OAc, MeOH 25°C, 2h Prod 1-(Oxan-2-yl)ethan-1-amine (Racemic Mixture) Inter->Prod NaBH3CN Reductive Amination

Caption: One-pot reductive amination workflow converting the ketone precursor to the target primary amine.

Applications in Drug Discovery[7][8][9]

Fragment-Based Drug Design (FBDD)

1-(Oxan-2-yl)ethan-1-amine is a "privileged scaffold" in FBDD. It addresses the "Escape from Flatland" challenge by introducing sp³ complexity (chirality and 3D shape) into drug candidates, which improves selectivity against protein targets compared to flat aromatic amines.

Key Advantages:
  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism (CYP450) than phenyl rings, although the

    
    -carbon next to the ether oxygen is a potential site for oxidation.
    
  • Vector Positioning: The amine handle allows for coupling to carboxylic acids (amide formation) or halides (SNAr), positioning the THP ring into specific hydrophobic pockets of enzymes or receptors.

References

  • American Elements. (n.d.). 1-(oxan-2-yl)ethan-1-amine Technical Data. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. (2025).[2] Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)ethanamine. (Derived structure/formula verification).

  • Sato, S., et al. (2004).[3] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane." Tetrahedron, 60(36), 7899-7906. (Alternative green chemistry reduction method).[4][3]

Sources

Technical Comparison: Alpha-Branched vs. Linear Tetrahydropyran-Ethylamines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and medicinal chemistry distinctions between 1-(oxan-2-yl)ethan-1-amine (Molecule A,


-branched) and 2-(tetrahydro-2H-pyran-2-yl)ethylamine  (Molecule B, linear).

While both scaffolds serve as saturated,


-rich bioisosteres for phenyl or benzyl amines, their utility differs significantly based on metabolic requirements and binding pocket constraints. Molecule A offers superior metabolic stability via the 

-methyl "metabolic block" effect but introduces diastereomeric complexity. Molecule B provides greater conformational flexibility and synthetic accessibility but is more susceptible to oxidative deamination.

Part 1: Structural & Physicochemical Analysis

Structural Divergence

The core difference lies in the substitution pattern on the ethylamine chain relative to the tetrahydropyran (THP) ring.

FeatureMolecule A: 1-(Oxan-2-yl)ethan-1-amine Molecule B: 2-(Tetrahydro-2H-pyran-2-yl)ethylamine
Structure Type

-Branched Amine
Linear Homologated Amine
Chiral Centers Two (Ring C2 + Chain C1)One (Ring C2)
Stereoisomers 4 (

;

;

;

)
2 (

;

)
Steric Profile High bulk proximal to amine; restricted rotation.Low bulk; high conformational freedom.
Common Use Metabolic blocker; rigidifying element.Linker/Spacer; flexible tether.
The "Escape from Flatland"

Both molecules contribute to the Fraction of


 carbon (

) count, a metric correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to planar aromatic rings [1]. The THP ether oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with solvent or protein residues, unlike the hydrophobic phenyl ring they often replace.

Part 2: Synthetic Methodologies

The synthesis of these fragments requires distinct strategies. Molecule A involves creating a new chiral center, often necessitating diastereoselective control. Molecule B focuses on chain extension.

Comparative Synthesis Pathways (Graphviz)

SynthesisPathways cluster_A Molecule A: Branched Route (Reductive Amination) cluster_B Molecule B: Linear Route (Nitrile Reduction) A_Start 2-Acetyltetrahydropyran A_Step1 Imine Formation (Ti(OiPr)4, NH3) A_Start->A_Step1 A_Step2 Reduction (NaBH4) A_Step1->A_Step2 A_Prod 1-(Oxan-2-yl)ethan-1-amine (Diastereomeric Mix) A_Step2->A_Prod B_Start (Tetrahydropyran-2-yl)methanol B_Step1 Activation & Displacement (MsCl -> NaCN) B_Start->B_Step1 B_Step2 Nitrile Reduction (LiAlH4 or H2/Raney Ni) B_Step1->B_Step2 B_Prod 2-(THP-2-yl)ethylamine B_Step2->B_Prod

Figure 1: Parallel synthetic workflows. Route A emphasizes diastereoselective challenges, while Route B focuses on functional group interconversion.

Critical Synthetic Considerations
For Molecule A (Branched):

The reductive amination of 2-acetyltetrahydropyran is the industry-standard route. However, it produces a mixture of diastereomers (syn/anti).

  • Challenge: Separating the

    
     isomer from the 
    
    
    
    isomer often requires chiral SFC (Supercritical Fluid Chromatography) or diastereomeric salt crystallization.
  • Reagent Choice: Titanium(IV) isopropoxide (

    
    ) is recommended over simple acid catalysis to ensure complete conversion to the imine prior to reduction, minimizing alcohol byproducts [2].
    
For Molecule B (Linear):

The synthesis is generally more robust. The starting material, (tetrahydropyran-2-yl)acetonitrile, is commercially available or easily accessible from the alcohol.

  • Challenge: Preventing secondary amine formation during nitrile reduction.

  • Solution: Performing the hydrogenation in the presence of ammonia or using

    
     at low temperatures ensures primary amine selectivity.
    

Part 3: Medicinal Chemistry Implications[1][2][3][4][5]

Metabolic Stability: The Alpha-Methyl Effect

Molecule A is designed to resist oxidative deamination. Cytochrome P450 enzymes and Monoamine Oxidases (MAO) typically attack the


-carbon adjacent to the nitrogen.
  • Molecule B (Linear): The

    
    -carbon is a 
    
    
    
    . It is highly susceptible to oxidation to the imine, followed by hydrolysis to the aldehyde (deamination).
  • Molecule A (Branched): The

    
    -methyl group sterically hinders the approach of metabolic enzymes and removes one abstractable hydrogen, significantly increasing the metabolic half-life (
    
    
    
    ) [3].
Basicity and Permeability

The ether oxygen in the THP ring exerts an inductive electron-withdrawing effect (-I), lowering the


 of the amine compared to a cyclohexyl analog.
  • Expected

    
    :  ~9.5–10.0 (slightly lower than typical alkyl amines ~10.5).
    
  • Effect: A lower

    
     increases the fraction of neutral species at physiological pH (7.4), potentially improving passive membrane permeability.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(Oxan-2-yl)ethan-1-amine (Reductive Amination)

Targeting the Branched Scaffold

  • Imine Formation:

    • To a flame-dried flask under

      
      , add 2-acetyltetrahydropyran  (1.0 eq) and Titanium(IV) isopropoxide  (2.0 eq).
      
    • Add 7M

      
       in MeOH  (5.0 eq) dropwise.
      
    • Stir at ambient temperature for 12 hours. Observation: Solution may turn slightly viscous.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at room temperature for 3 hours.

  • Quench & Workup:

    • Quench by slow addition of aqueous

      
       (2M). A white precipitate (
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil contains diastereomers. Purify via silica gel chromatography (DCM:MeOH:NH4OH gradient) or Chiral SFC if single isomers are required.

Protocol B: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethylamine (Nitrile Reduction)

Targeting the Linear Scaffold

  • Preparation:

    • Dissolve (tetrahydropyran-2-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M).

    • Cool to 0°C under Argon.

  • Reduction:

    • Add Lithium Aluminum Hydride (

      
      )  (2.0 eq, 1M in THF) dropwise. Maintain internal temperature < 5°C.
      
    • Allow to warm to room temperature and reflux for 2 hours.

  • Fieser Quench:

    • Cool to 0°C.

    • Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the mass of
      
      
      in grams.
    • Stir vigorously until a granular white precipitate forms.

  • Isolation:

    • Filter the solids and wash with diethyl ether.

    • Concentrate the filtrate to yield the amine as a colorless oil.

    • Validation: Check by

      
       NMR.[1][2][3] The 
      
      
      
      -methylene protons (adjacent to
      
      
      ) should appear as a triplet/multiplet around 2.7 ppm.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. [Link]

  • Obach, R. S., et al. (2008). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. [Link]

Sources

physical properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride (CAS No: 1820598-79-5 for the (1R)-enantiomer).[1] As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. The physicochemical properties of a compound—including its molecular structure, solubility, melting point, and spectroscopic profile—are foundational to its application, influencing everything from reaction kinetics to bioavailability and formulation.[2][3] This document synthesizes available data, outlines authoritative analytical methodologies, and provides field-proven insights into the characterization of this primary amine salt, ensuring a self-validating system of protocols for reliable and reproducible results.

The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a chemical entity to a viable therapeutic agent is governed by its physicochemical properties.[3][4] These attributes are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For a molecule like 1-(Oxan-2-yl)ethan-1-amine hydrochloride, which contains both a lipophilic oxane ring and a polar amine hydrochloride group, these properties exist in a delicate balance.

The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability compared to the free amine base, a common strategy to improve a drug candidate's bioavailability.[5][6] Therefore, rigorously characterizing these properties is a non-negotiable first step in the development pipeline. It allows scientists to predict behavior, design appropriate formulations, and avoid costly late-stage attrition.[4][7] This guide is structured to provide both the foundational data and the practical, validated methodologies required for this critical task.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

  • IUPAC Name: 1-(Oxan-2-yl)ethan-1-amine hydrochloride

  • Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride

  • CAS Number: 1820598-79-5 (for the (1R)-enantiomer)[1]

  • Molecular Formula: C₇H₁₆ClNO[1]

  • Molecular Weight: 165.66 g/mol [1]

The structure consists of a saturated six-membered oxane (tetrahydropyran) ring substituted at the 2-position with an aminoethyl group. The amine is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of 1-(Oxan-2-yl)ethan-1-amine hydrochloride.

Core Physical Properties

The macroscopic properties of the compound are a direct reflection of its molecular structure and intermolecular forces. For amine hydrochlorides, these are dominated by ionic interactions and hydrogen bonding.

PropertyValue / DescriptionSignificance in Drug Development
Appearance Expected to be a white to off-white or cream-colored crystalline solid.[8]Purity indicator; influences handling, processing, and formulation (e.g., tableting).
Melting Point Not explicitly reported in search results, but expected to be significantly higher than the free base due to ionic crystal lattice energy.A sharp melting point is a primary indicator of purity. Stability at different temperatures.
Solubility High solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents (e.g., hexane, toluene).Crucial for formulation of aqueous solutions for oral or parenteral delivery.[5] Affects absorption and bioavailability.
Hygroscopicity Likely to be hygroscopic (absorbs moisture from the air), a common trait for amine salts.[8]Impacts storage conditions, stability, and handling procedures to prevent degradation.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in an amine salt. Due to strong intermolecular interactions, the peaks are often broad.[6]

  • Key Insight: The most telling feature is the broad, strong "NH⁺ stretching envelope" typically observed between 2800-3400 cm⁻¹.[6] This band is a hallmark of the ammonium salt and often overlaps with C-H stretching vibrations.

  • Characteristic Absorptions:

    • ~2800-3400 cm⁻¹ (broad, strong): N-H stretching of the -NH₃⁺ group.[6]

    • ~2850-2960 cm⁻¹ (medium): C-H stretching from the alkyl groups.

    • ~1560-1620 cm⁻¹ (medium): N-H bending (asymmetric deformation) of the -NH₃⁺ group.[9]

    • ~1080-1150 cm⁻¹ (strong): C-O-C stretching of the ether linkage in the oxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data is predicted based on similar structures.[10][11]

  • ¹H NMR (in D₂O):

    • Signals for the oxane ring protons would appear in the upfield region, typically between δ 1.2-4.0 ppm.

    • The proton on the carbon bearing the amine group (-CH-NH₃⁺) would likely be a multiplet around δ 3.0-3.5 ppm.

    • The methyl group (-CH₃) protons would appear as a doublet further upfield, likely around δ 1.3-1.6 ppm.

  • ¹³C NMR (in D₂O):

    • The carbons of the oxane ring would resonate in the δ 20-80 ppm range.

    • The carbon attached to the oxygen (C2 of the oxane ring) would be the most downfield of the ring carbons.

    • The carbon bearing the amine group would likely appear in the δ 45-55 ppm range.

    • The methyl carbon would be the most upfield signal, around δ 18-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice. The expected observation is the molecular ion of the free base after loss of HCl.

  • Expected Molecular Ion (M+H)⁺: m/z = 130.12 (for C₇H₁₅NO)

Gas Chromatography (GC)

Direct analysis of amine hydrochlorides by GC is problematic due to their low volatility and thermal instability. The compound will not elute properly from the column.

  • Causality: The salt form must be converted back to the more volatile free amine in situ or prior to injection.[12][13] This is a critical, field-proven step for accurate quantification. A common method involves neutralization with a non-aqueous base.[12]

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, single peak indicates high purity.

Protocol: Quantitative GC Analysis via Free Amine Regeneration

This protocol explains the necessary conversion of the hydrochloride salt to the free amine for successful GC analysis.[12]

cluster_prep Sample Preparation cluster_gc GC Analysis A 1. Dissolve Amine HCl in Methanol with Internal Standard B 2. Add Anhydrous K2CO3 (Solid Base) A->B C 3. Vortex/Shake Vigorously to Liberate Free Amine B->C D 4. Centrifuge to Pellet Solids C->D E 5. Inject Supernatant into GC-FID D->E Analyze Liquid Phase F 6. Quantify Amine Peak Area vs. Internal Standard E->F

Figure 2: Workflow for the quantitative GC analysis of an amine hydrochloride.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 1-(Oxan-2-yl)ethan-1-amine hydrochloride in a suitable solvent like methanol. Add a high-boiling, non-reactive internal standard (e.g., octadecane or dodecane).[12]

  • Neutralization: To a 2 mL autosampler vial containing the standard solution, add a sufficient amount of powdered, anhydrous potassium carbonate (K₂CO₃).[12] The goal is to create a basic environment to deprotonate the amine.

    • Expertise: Anhydrous K₂CO₃ is preferred over aqueous bases like NaOH because it minimizes the introduction of water, which can interfere with some GC columns, and avoids potential degradation of the amine that can occur with strong hydroxides.[12]

  • Reaction: Cap the vial and shake vigorously for 1-2 minutes. The amine salt will react with the carbonate to form the free amine, which is soluble in the methanol, and potassium bicarbonate/chloride salts, which are solids.

  • Separation: Centrifuge the vial for 5 minutes to pellet the solid salts.

  • Injection: Carefully withdraw an aliquot of the supernatant (the methanol solution now containing the volatile free amine) and inject it into the GC.

  • GC Conditions (Typical):

    • Column: A mid-polarity column like a DB-624 or equivalent is often suitable.[14]

    • Injector Temp: 250 °C

    • Detector (FID) Temp: 250 °C

    • Oven Program: Start at 40-50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 240 °C.[14]

  • Validation: The method is validated by the consistent ratio of the analyte peak area to the internal standard peak area across multiple preparations.

Conclusion

1-(Oxan-2-yl)ethan-1-amine hydrochloride is a primary amine salt with physical properties tailored for applications in pharmaceutical research. Its solid, crystalline nature and enhanced aqueous solubility are characteristic of its class. The definitive structural confirmation relies on a combination of spectroscopic techniques, including the hallmark broad N-H stretch in the IR spectrum and specific signatures in NMR. For quantitative analysis by gas chromatography, a critical, non-negotiable step is the liberation of the volatile free amine through neutralization. The methodologies and data presented in this guide provide a robust framework for researchers to reliably characterize this compound, ensuring data integrity and facilitating its effective use in drug development and synthetic chemistry.

References

  • LookChem. (n.d.). Cas 947662-64-8, 1-(Thiazol-2-yl)ethanamine HCl. Retrieved from [Link]

  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

  • Journal of the Chemical Society. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ResearchGate. (2015). How analyze an amine chlorhydrate by GC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • Sciweavers. (n.d.). Physical properties of drug: Significance and symbolism. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR Analysis spectral interpretation data. Retrieved from [Link]

Sources

Technical Guide: Stereochemical Control & Synthesis of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-(Oxan-2-yl)ethan-1-amine (also designated as 1-(tetrahydro-2H-pyran-2-yl)ethylamine) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline derivatives and a core motif in diverse NK1 receptor antagonists and antimicrobial agents.

This guide addresses the primary challenge in working with this molecule: the management of two contiguous stereocenters —the C2 position of the oxane ring and the C1' position of the exocyclic ethylamine chain. Control over the relative stereochemistry (syn vs. anti) and absolute configuration is paramount, as biological activity is frequently restricted to a single stereoisomer.

Part 1: Structural Analysis & Stereochemistry[1]

Defining the Chiral Landscape

The molecule possesses two stereogenic centers, resulting in


 possible stereoisomers. Understanding the relationship between these centers is critical for synthesis and resolution.
  • Center 1 (Ring): The C2 carbon of the tetrahydropyran ring.

  • Center 2 (Chain): The C1' carbon of the ethylamine side chain.

The Stereoisomer Hierarchy

The four isomers exist as two pairs of enantiomers. The relationship between the pairs is diastereomeric.

  • Pair A (Syn-like / Erythro): (2R, 1'R) and (2S, 1'S)

  • Pair B (Anti-like / Threo): (2R, 1'S) and (2S, 1'R)

Technical Note: The terms syn and anti here refer to the relative orientation of the amino group and the ring oxygen when viewed through the C2–C1' bond in a Newman projection. In many pharmacological contexts, the anti relationship is preferred to minimize steric clash within binding pockets.

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical divergence and the necessary resolution pathways.

IsomerTree Root 1-(Oxan-2-yl)ethan-1-amine (Racemic/Diastereomeric Mix) Diast_A Diastereomer Pair A (Syn / Erythro) Root->Diast_A Separation via Achiral Chromatography Diast_B Diastereomer Pair B (Anti / Threo) Root->Diast_B Iso_1 (2R, 1'R) Isomer 1 Diast_A->Iso_1 Chiral Resolution Iso_2 (2S, 1'S) Isomer 2 Diast_A->Iso_2 Iso_3 (2R, 1'S) Isomer 3 Diast_B->Iso_3 Chiral Resolution Iso_4 (2S, 1'R) Isomer 4 Diast_B->Iso_4

Figure 1: Stereochemical hierarchy showing the separation logic from crude mixture to single enantiomers.

Part 2: Asymmetric Synthesis Protocol

To avoid the yield loss associated with resolving four isomers, a stereoselective synthesis is required. The industry-standard approach utilizes Ellman’s Auxiliary (tert-butanesulfinamide) to control the formation of the exocyclic amine.[1]

Why Ellman's Auxiliary?

Direct reductive amination of 1-(oxan-2-yl)ethanone often yields low diastereoselectivity (dr ~ 1:1 to 3:1). Using chiral tert-butanesulfinamide serves two purposes:

  • Imine Activation: The sulfinyl group activates the imine for reduction.

  • Double Stereodifferentiation: If a chiral starting material (e.g., (2S)-oxan-2-yl ketone) is used, the chiral auxiliary enhances the facial selectivity of the incoming hydride, governed by Cram-Chelation or Felkin-Anh transition states.

Detailed Workflow: Diastereoselective Reduction

Objective: Synthesize (1S)-1-[(2S)-oxan-2-yl]ethan-1-amine with >90% de.

Reagents & Materials
  • Substrate: 1-((2S)-tetrahydro-2H-pyran-2-yl)ethanone (Enantiopure starting material is preferred).

  • Auxiliary: (R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)

    
    ).
    
  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride) for high diastereocontrol.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol

Step 1: Condensation (Imine Formation)

  • Charge a flame-dried flask with 1-((2S)-tetrahydro-2H-pyran-2-yl)ethanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

  • Add anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)

    
     (2.0 equiv) dropwise under N
    
    
    
    .
  • Heat to 60°C for 12–18 hours. Checkpoint: Monitor by TLC (EtOAc/Hex) for disappearance of ketone.

  • Workup: Cool to RT, pour into brine, filter the Ti salts through Celite. Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate.
  • Result: The (S, R)-sulfinyl ketimine intermediate.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in anhydrous THF at -78°C.

  • Add L-Selectride (1.5 equiv) slowly. Rationale: Bulky hydrides like L-Selectride enhance Felkin-Anh selectivity, favoring the anti-product.

  • Stir at -78°C for 4 hours, then warm slowly to 0°C.

  • Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of Auxiliary

  • Dissolve the sulfinamide in MeOH.

  • Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness to yield the amine hydrochloride salt.

  • Validation:

    
    H NMR in D
    
    
    
    O to confirm loss of the t-butyl group (
    
    
    ~1.2 ppm).
Synthesis Pathway Visualization

EllmanSynth Start Ketone Substrate (Chiral or Racemic) Condensation Condensation Ti(OEt)4, (R)-Sulfinamide Start->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine -H2O Reduction Reduction L-Selectride (-78°C) Imine->Reduction Stereocontrol Protected Sulfinamide Intermediate (High dr) Reduction->Protected Hydride Addition Cleavage Acid Hydrolysis HCl/MeOH Protected->Cleavage Final Chiral Amine (HCl Salt) Cleavage->Final -Auxiliary

Figure 2: Ellman's auxiliary workflow for stereoselective amine synthesis.

Part 3: Analytical Resolution & Characterization

Even with asymmetric synthesis, verifying optical purity is mandatory.

Chiral HPLC Method Development

Separating the four isomers requires a polysaccharide-based stationary phase.

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Daicel Chiralpak AD-H or IADaicel Chiralpak IG-3
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)Water (0.1% DEA) : Acetonitrile (40:60)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 210 nm (weak chromophore)UV 210 nm or CAD/ELSD
Selectivity Excellent for EnantiomersBetter for Diastereomers

Technical Insight: The amine has weak UV absorbance. If detection is difficult, derivatize with benzoyl chloride prior to HPLC analysis to introduce a chromophore.

NMR Validation

Distinguishing diastereomers by NMR is often possible without chiral shift reagents due to the proximity of the chiral centers.

  • Proton (

    
    H) NMR:  Look at the chemical shift of the methyl doublet on the ethyl chain. The syn and anti isomers typically show 
    
    
    
    ppm.
  • Carbon (

    
    C) NMR:  The C2 ring carbon is highly sensitive to the relative stereochemistry of the exocyclic amine.
    

Part 4: Pharmacological Implications[3]

The stereochemistry of 1-(oxan-2-yl)ethan-1-amine dictates its spatial occupancy in a binding pocket.

  • Vector Orientation: The C2-C1' bond acts as a pivot. In the anti configuration, the amine and the ring oxygen point in opposite directions, often favoring binding in receptors where hydrogen bonding to the ether oxygen is required simultaneously with salt-bridge formation at the amine.

  • Metabolic Stability: The stereochemistry at C2 affects the rate of oxidative metabolism (alpha-oxidation) on the ring. Steric shielding by the adjacent methyl group in syn isomers can prolong half-life.

References

  • Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines."[3] Journal of the American Chemical Society.[2]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Clarke, P. A., et al. (2008). "The synthesis of 2-substituted tetrahydropyrans." Tetrahedron.

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry.

  • Ingoglia, B. T., et al. (2018). "General Synthesis of 2-Substituted Pyrrolidines and Piperidines." Organic Letters.

Sources

Introduction: The Significance of Solubility in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(Oxan-2-yl)ethan-1-amine

1-(Oxan-2-yl)ethan-1-amine is a heterocyclic compound featuring a primary amine attached to a tetrahydropyran (oxane) ring. As a chiral amine, it serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The solubility of such a key intermediate is not a trivial physical parameter; it is a critical determinant of its utility. From reaction kinetics in synthetic chemistry to formulation and bioavailability in drug development, understanding and quantifying solubility is paramount for process optimization, scalability, and ultimately, project success.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-(Oxan-2-yl)ethan-1-amine in a range of common organic solvents. We will move beyond a simple data sheet to explore the underlying physicochemical principles, provide a robust experimental protocol for its determination, and offer insights into interpreting the results.

Part 1: A Predictive Framework Based on Molecular Architecture

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic, but a deeper analysis of the molecular structure of 1-(Oxan-2-yl)ethan-1-amine allows for a more nuanced prediction.

Molecular Structure Analysis:

The molecule possesses two key features that dictate its solubility profile:

  • Polar, Protic Amine Group (-CH(NH₂)CH₃): The primary amine is the dominant functional group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This confers a strong polar character and a capacity for potent interactions with protic and polar aprotic solvents.

  • Polar, Aprotic Ether Group (-O- in the oxane ring): The oxygen atom within the tetrahydropyran ring contains lone pairs, making it a hydrogen bond acceptor. This feature enhances the molecule's overall polarity and its affinity for polar solvents.

  • Nonpolar Aliphatic Regions: The ethyl group and the hydrocarbon backbone of the oxane ring contribute a nonpolar character, which allows for weaker van der Waals interactions with nonpolar solvents.

Predicted Solubility Hierarchy:

Based on these structural attributes, we can predict a general hierarchy of solubility:

  • High Solubility: Expected in Polar Protic Solvents (e.g., Methanol, Ethanol). These solvents can engage in strong hydrogen bonding with both the amine and ether functionalities, effectively solvating the molecule.

  • Good to Moderate Solubility: Expected in Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)). These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group. The solubility in THF may be particularly high due to its structural similarity to the oxane ring.

  • Low to Very Low Solubility: Expected in Nonpolar Solvents (e.g., Hexane, Toluene). These solvents lack the ability to form strong hydrogen bonds or dipole-dipole interactions, making it difficult to overcome the solute-solute interactions of the polar amine.

Solute 1-(Oxan-2-yl)ethan-1-amine (H-bond Donor & Acceptor) Protic Polar Protic Solvent (e.g., Methanol) (H-bond Donor & Acceptor) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic Solvent (e.g., DMSO) (H-bond Acceptor) Solute->Aprotic Moderate H-Bonding (Good Solubility) Nonpolar Nonpolar Solvent (e.g., Hexane) (van der Waals only) Solute->Nonpolar Weak Interactions (Low Solubility)

Caption: Predicted solute-solvent interactions.

Part 2: Gold-Standard Experimental Solubility Determination

While theoretical prediction is valuable, empirical data is indispensable. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, providing reliable and reproducible results.

Core Protocol: Isothermal Shake-Flask Solubility Assay

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.

1. Preparation of Materials:

  • Solute: 1-(Oxan-2-yl)ethan-1-amine (purity >98%).

  • Solvents: Select a panel of representative solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane). Use HPLC-grade or equivalent purity.

  • Equipment: Analytical balance, glass vials with PTFE-lined caps, constant temperature shaker/incubator, centrifuge, calibrated pipettes, HPLC-UV system.

2. Experimental Workflow:

  • Step 1: Addition of Excess Solute: To a series of glass vials, add a pre-weighed amount of each selected solvent (e.g., 1.0 mL). Add an excess of 1-(Oxan-2-yl)ethan-1-amine to each vial, ensuring a visible amount of undissolved solid remains at the bottom. The presence of excess solid is critical for ensuring a saturated solution is formed.

  • Step 2: Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended for a confirmatory check to ensure equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Step 3: Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow coarse solids to settle. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all suspended solid material.

  • Step 4: Sample Dilution & Quantification: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical method, such as HPLC-UV.

A Step 1: Add Excess Solute to Solvent in Vial B Step 2: Equilibrate (25°C, 24-48h shaking) A->B Ensure Saturation C Step 3: Centrifuge to Pellet Undissolved Solid B->C Achieve Equilibrium D Step 4: Withdraw & Dilute Clear Supernatant C->D Isolate Saturated Solution E Step 5: Quantify via Calibrated HPLC-UV D->E Prepare for Analysis

Caption: Isothermal shake-flask experimental workflow.

Analytical Quantification: A Sample HPLC-UV Method

A robust and accurate analytical method is the cornerstone of reliable solubility data. Reverse-phase HPLC with UV detection is a highly suitable technique for this amine-containing compound.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV scan of the compound; likely in the low UV range (e.g., 210-220 nm) as there is no strong chromophore.

  • Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards of 1-(Oxan-2-yl)ethan-1-amine. The linearity (R² > 0.999) of this curve is a self-validating check on the quality of the analytical method.

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis. This allows for at-a-glance understanding of the compound's behavior across different solvent environments.

Table 1: Solubility of 1-(Oxan-2-yl)ethan-1-amine at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Value][Calculated Value]
DichloromethanePolar Aprotic[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
n-HeptaneNonpolar[Experimental Value][Calculated Value]

Interpretation: The results from this table should be analyzed in the context of the theoretical predictions. For instance, high values in methanol would confirm the importance of hydrogen bonding. Moderate solubility in THF could be attributed to its dual nature as a polar aprotic solvent and a structural analog of the oxane ring. The expected low values in heptane would validate the dominant role of the polar functional groups in the solute. Any significant deviations from the predicted trends would warrant further investigation into specific solute-solvent interactions.

Conclusion

This guide has outlined a comprehensive, first-principles approach to evaluating the organic solvent solubility of 1-(Oxan-2-yl)ethan-1-amine. By integrating theoretical molecular analysis with a rigorous, gold-standard experimental protocol, researchers can generate reliable and actionable data. This information is fundamental for the successful design of synthetic routes, the development of purification strategies, and the formulation of active pharmaceutical ingredients, ensuring that this valuable chemical building block can be utilized to its full potential.

References

  • OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

  • "The Shake Flask Method for Solubility Determination." C. A. S. A. P. I. (2009). In Handbook of Aqueous Solubility Data (2nd ed., pp. 1-10). CRC Press. [Link]

  • "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

1-(Oxan-2-yl)ethan-1-amine PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification & Disambiguation

Critical Note on Nomenclature: The IUPAC name 1-(Oxan-2-yl)ethan-1-amine (also referred to as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) describes a specific chiral building block where the amine functionality is located on the


-carbon relative to the tetrahydropyran (THP) ring.[1][2] This creates a branched ethyl chain and introduces a second chiral center, resulting in diastereomeric pairs.[1]

This compound is frequently confused with its linear isomer, 2-(Oxan-2-yl)ethan-1-amine , which lacks the


-methyl branching.[1][2]
Chemical Identity Table[1][2][3][4]
FeatureTarget Compound (Branched)Common Isomer (Linear)
IUPAC Name 1-(Oxan-2-yl)ethan-1-amine2-(Oxan-2-yl)ethan-1-amine
Structure THP-CH(NH₂)-CH₃THP-CH₂-CH₂-NH₂
Formula C₇H₁₅NOC₇H₁₅NO
Mol.[1][2][3][4][5][6][7] Weight 129.20 g/mol 129.20 g/mol
Chiral Centers 2 (Ring C2, Chain C1)1 (Ring C2)
PubChem CID Not Standardized (Custom Synthesis)19101440
CAS (Generic) N/A (See Synthesis)1005756-81-9 (HCl Salt)

Safety & Hazard Analysis (GHS)

As a primary aliphatic amine, 1-(Oxan-2-yl)ethan-1-amine exhibits aggressive physiochemical properties typical of low-molecular-weight amines.[1][2] The following safety profile is derived from the structure-activity relationship (SAR) of analogous tetrahydropyran-amines.

GHS Classification (Derived)[1][2]
  • Signal Word: DANGER

  • Hazard Class:

    • Skin Corrosion/Irritation: Category 1B (H314)[1][2]

    • Serious Eye Damage: Category 1 (H318)[1][2]

    • Acute Toxicity (Oral): Category 4 (H302)[1][2]

    • Flammable Liquids: Category 4 (Combustible Liquid)[1][2]

Emergency Response Protocols
HazardPrecautionary StatementResponse Action
Skin Contact P280: Wear protective gloves/clothing.P303+P361+P353: Remove contaminated clothing immediately. Rinse skin with water/shower.[2] Neutralize with dilute acetic acid if available.
Eye Contact P280: Wear eye/face protection.[2][8]P305+P351+P338: Rinse cautiously with water for 15+ mins.[2][9] Remove contact lenses.[1][2][8] Seek immediate medical attention.
Inhalation P260: Do not breathe dust/fume/gas/mist.[2][8]P304+P340: Remove person to fresh air. If breathing is difficult, administer oxygen.[1][9]
Storage & Handling (Self-Validating System)[1][2]
  • Atmosphere: Hygroscopic and air-sensitive.[1][2] Must be stored under Argon or Nitrogen .[1][2] Amines readily absorb CO₂ from the air to form carbamates (white crust formation).[1]

  • Validation: Before use, check the physical state. If the liquid has turned cloudy or solid crusts are visible on the septum, repurify via distillation over KOH or CaH₂.[1]

Technical Synthesis & Validation

Since 1-(Oxan-2-yl)ethan-1-amine is not a commodity chemical, it is typically synthesized via the Reductive Amination of 2-Acetyltetrahydropyran .[1][2] This route allows for the control of the resulting diastereomers.[2]

Synthesis Workflow (Reductive Amination)

Reagents:

  • Precursor: 2-Acetyltetrahydropyran (CAS 1779-49-3).[1][2]

  • Amine Source: Ammonium Acetate (

    
    ) or Hydroxylamine (for oxime route).[1]
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) or Hydrogen/Pd-C.[1]
    

Protocol:

  • Imine Formation: Dissolve 2-acetyltetrahydropyran (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq).[1] Stir at RT for 2 hours under

    
    .[1][2]
    
  • Reduction: Cool to 0°C. Slowly add

    
     (1.5 eq). Allow to warm to RT and stir for 12-24 hours.
    
  • Quench: Quench with conc. HCl to pH < 2 (destroys borohydride and hydrolyzes imine complexes).[1]

  • Workup: Basify with NaOH to pH > 12. Extract with DCM (

    
    ).[1] Dry over 
    
    
    
    .[1][2]
  • Purification: The product is a mixture of diastereomers.[2] Separation requires careful column chromatography (DCM/MeOH/NH4OH) or chiral resolution using Tartaric Acid.[1]

Visualization: Synthesis & Safety Logic

G Precursor 2-Acetyltetrahydropyran (CAS 1779-49-3) Intermediate Imine/Oxime Intermediate Precursor->Intermediate NH4OAc, MeOH or NH2OH Product 1-(Oxan-2-yl)ethan-1-amine (Mixture of Diastereomers) Intermediate->Product NaCNBH3 or H2/Pd-C SafetyCheck Safety Validation: Check for Carbamates (Cloudiness) Product->SafetyCheck Post-Synthesis SafetyCheck->Product Fail: Distill over KOH Storage Storage: Under Argon, <4°C SafetyCheck->Storage Pass

Caption: Synthesis pathway from 2-acetyltetrahydropyran via reductive amination, including quality control loops.

Applications in Drug Discovery[1]

This specific amine is a valuable chiral scaffold .[1][2] The tetrahydropyran ring acts as a bioisostere for morpholine or cyclohexane, improving metabolic stability (reducing lipophilicity compared to cyclohexane) while maintaining spatial volume.[1]

Fragment-Based Drug Design (FBDD)[1][2]
  • Linker Chemistry: The amine serves as a nucleophile for amide coupling or sulfonamide formation.[2]

  • Stereochemistry: The presence of two chiral centers allows researchers to probe the spatial constraints of a binding pocket.[2] The (2S, 1'S) isomer often exhibits distinct biological activity compared to the (2S, 1'R) isomer.

References

  • PubChem Compound Summary: 2-(Oxan-2-yl)ethan-1-amine (Linear Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2] Accessed Oct 2025.[2][10] Link

  • Synthesis of Tetrahydropyran Derivatives: Reductive Amination Protocols for Ketones. Organic Chemistry Portal.[1][2] Link

  • Safety Data Sheet (Proxy): Tetrahydro-2H-pyran-2-methanamine.[1][2] Sigma-Aldrich.[1][2][11] Link

Sources

Comparative Technical Guide: Oxan-2-yl vs. Oxan-4-yl Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between oxan-2-yl and oxan-4-yl ethanamines .

Executive Summary

In medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold used to modulate lipophilicity (LogP) and metabolic stability while functioning as a bioisostere for saturated carbocycles (e.g., cyclohexane).[1][2][3]

The positioning of the ethanamine side chain—at the C2 (alpha) versus the C4 (gamma) position—fundamentally alters the molecule's topology, electronic profile, and synthetic accessibility.

  • Oxan-4-yl ethanamine: A symmetrical, achiral scaffold often used as a polar bioisostere of cyclohexylethanamine. It offers superior metabolic stability and a simplified synthetic route.

  • Oxan-2-yl ethanamine: A chiral scaffold introducing a stereocenter adjacent to the heteroatom. It is utilized to exploit specific vector orientations in binding pockets but carries higher metabolic risks due to the lability of the

    
    -carbon.
    

Structural & Conformational Analysis

Topological Vectors and Chirality

The primary distinction lies in the vector of the ethylamine tail relative to the ether oxygen.

FeatureOxan-2-yl EthanamineOxan-4-yl Ethanamine
IUPAC Name 2-(Tetrahydro-2H-pyran-2-yl)ethanamine2-(Tetrahydro-2H-pyran-4-yl)ethanamine
Symmetry Asymmetric (

)
Symmetric (

plane)
Chirality Chiral (Stereocenter at C2).[1] Requires enantioselective synthesis or resolution.Achiral .
Vector Angle ~60° (Gauche-like relative to O).[1]~180° (Linear extension relative to O).[1]
Electronic Influence Oxygen is proximal (

-position to amine N).[1] Stronger inductive effect.
Oxygen is distal (

-position to amine N).[1] Weaker inductive effect.
Conformational Preferences (The Chair)

Both isomers predominantly adopt a chair conformation.[1]

  • Oxan-4-yl: The ethanamine chain prefers the equatorial position to minimize 1,3-diaxial interactions with C2/C6 protons. The energy barrier to ring inversion is similar to cyclohexane (~10 kcal/mol).[1]

  • Oxan-2-yl: The substituent preference is governed by a balance between steric bulk (favoring equatorial) and the exo-anomeric effect .[1] While highly electronegative substituents (e.g., halogens, alkoxy) at C2 prefer the axial orientation, the alkyl-linked ethanamine chain is dominated by sterics, strongly favoring the equatorial conformation.[1][3]

Physicochemical Profiling

Basicity (pKa)

The basicity of the primary amine is modulated by the electron-withdrawing inductive effect (-I) of the ether oxygen.[1]

  • Oxan-2-yl: The oxygen is closer (3 bonds to the

    
    -carbon of the ethyl chain). The -I effect is more pronounced, slightly lowering the pKa  of the terminal amine (making it less basic).
    
  • Oxan-4-yl: The oxygen is further away. The pKa is closer to that of a standard alkyl amine (~10.5-10.7).[1]

Lipophilicity (LogP) and Bioisosterism[1]
  • LogP Lowering: Both THP isomers lower LogP compared to their cyclohexyl counterparts (~1.0–1.5 log unit drop) due to the ether oxygen's H-bond accepting capability.[1]

  • Solvation: The C4 isomer presents the oxygen atom more "openly" to solvent interactions on both faces of the ring compared to the C2 isomer, where the side chain may partially shield one face.

Synthetic Methodologies

Synthesis of Oxan-4-yl Ethanamine

The C4 isomer is synthetically more accessible due to the availability of tetrahydro-4H-pyran-4-one . A robust route involves Horner-Wadsworth-Emmons (HWE) olefination followed by reduction.[1]

Protocol 4-A: HWE Olefination Route

  • Reagents: Tetrahydro-4H-pyran-4-one, Diethyl cyanomethylphosphonate, NaH (or KOtBu), THF.

  • Step 1 (Olefination): Deprotonate the phosphonate with NaH at 0°C. Add the ketone. The reaction yields 2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile.[1]

  • Step 2 (Reduction): Hydrogenation (H2, Pd/C, MeOH) or chemical reduction (LiAlH4, THF) reduces both the alkene and the nitrile to the primary amine.[1][3]

G Figure 1: Synthesis of Oxan-4-yl Ethanamine via HWE Reaction start Tetrahydro-4H-pyran-4-one inter Unsaturated Nitrile (Intermediate) start->inter 1. (EtO)2P(O)CH2CN, NaH Horner-Wadsworth-Emmons prod Oxan-4-yl Ethanamine inter->prod 2. H2, Pd/C (or LiAlH4) Reduction

Synthesis of Oxan-2-yl Ethanamine

The C2 isomer requires constructing the ring or functionalizing a lactone/glycal. A common high-yield approach involves the Prins Cyclization or reduction of a 2-substituted lactone .

Protocol 2-A: Nitrile Reduction from 2-(Chloromethyl)oxane

  • Precursor: 2-(Chloromethyl)tetrahydro-2H-pyran (commercially available or from reduction of 2-carbomethoxytetrahydropyran).[1]

  • Step 1 (Cyanation): Treat with NaCN in DMSO at 80°C to form 2-(tetrahydro-2H-pyran-2-yl)acetonitrile.

  • Step 2 (Reduction): Reduction with LiAlH4 in THF or Borane-THF complex yields the target amine.[1]

G Figure 2: Synthesis of Oxan-2-yl Ethanamine via Cyanation/Reduction start 2-(Chloromethyl) tetrahydro-2H-pyran inter 2-(Cyanomethyl) tetrahydro-2H-pyran start->inter 1. NaCN, DMSO, 80°C Nucleophilic Substitution prod Oxan-2-yl Ethanamine inter->prod 2. LiAlH4, THF Nitrile Reduction

Pharmacological Implications[3][4][5][6]

Metabolic Stability (The "Soft Spot")

The metabolic fate of these two isomers differs significantly due to the accessibility of the


-carbons (adjacent to oxygen).[1]
  • Oxan-2-yl Liability: The C2 position is a tertiary carbon with a hydrogen atom (

    
    -H).[1] It is highly susceptible to CYP450-mediated hydroxylation . Formation of the 2-hydroxy species leads to spontaneous ring opening (hemiacetal collapse), destroying the pharmacophore.[1]
    
    • Mitigation: Substitution of the C2-H with a methyl group (quaternary C2) blocks this pathway but increases lipophilicity.[1]

  • Oxan-4-yl Stability: The C4 substituent is remote from the ether oxygen. The metabolic soft spots are at C2 and C6. While these can still be oxidized, the ring opening is less favored than in the C2-substituted case because the substituent does not stabilize the transition state or radical intermediate at the oxidation site.

Bioisosteric Design Strategy
Target IsosterePreferred THP IsomerRationale
Cyclohexyl Oxan-4-yl Matches symmetry and vector; lowers LogP; maintains metabolic robustness.
Tetrahydrofuran Oxan-2-yl Mimics the bent vector of 2-substituted THF but with a larger steric footprint.
Piperidine Oxan-4-yl Neutral isostere for basic piperidine (removes the basic center/hERG liability).[1]

References

  • Meanwell, N. A. (2011).[1][3][4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][3] [1]

  • Cossy, J. (2016).[1][3] Comprehensive Organic Synthesis II, Vol 6. Elsevier. (Detailed coverage of Prins cyclization and THP synthesis).

  • Wuitschik, G., et al. (2010).[1][3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1][3] (Contextual comparison of cyclic ethers). [1]

  • PubChem Compound Summary. (2025). 2-(Tetrahydro-2H-pyran-4-yl)ethanamine.[1][5] National Center for Biotechnology Information.

  • Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Cationic Bioisosteres. Organic Letters, 12(9), 1944–1947.[1][3] (Discusses amine pKa modulation by ring heteroatoms). [1]

Sources

Technical Deep Dive: Stereoselective Synthesis and Nomenclature of 1-(Oxan-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural motif 1-(oxan-2-yl)ethan-1-amine (commonly referred to as 1-(tetrahydro-2H-pyran-2-yl)ethylamine) represents a critical chiral building block in modern medicinal chemistry. Its value lies in the tetrahydropyran (THP) ring's ability to act as a lower-lipophilicity bioisostere of cyclohexane, modulating physicochemical properties such as solubility and metabolic stability.[1] This guide provides a definitive technical analysis of the IUPAC nomenclature rules governing this scaffold, details a high-fidelity asymmetric synthesis protocol using tert-butanesulfinamide auxiliaries, and outlines rigorous characterization standards for diastereomeric resolution.

Nomenclature Framework and Stereochemical Complexity

IUPAC Systematic Naming (Blue Book 2013)

While "tetrahydro-2H-pyran" remains a widely accepted retained name, the 2013 IUPAC Recommendations (P-63.2.2.2) establish oxane as the Preferred IUPAC Name (PIN) for the saturated six-membered oxygen heterocycle.

  • Parent Structure: Ethan-1-amine (two-carbon chain with a primary amine).

  • Substituent: Oxan-2-yl (attached at the C1 position of the ethyl chain).

  • Full PIN: 1-(Oxan-2-yl)ethan-1-amine.

Stereochemical Challenges

This molecule possesses two chiral centers:[2]

  • Ring Carbon (C2'): The position where the heterocycle attaches to the chain.

  • Chain Carbon (C1): The position bearing the amine group.

This creates four distinct stereoisomers (


): two pairs of enantiomers and two sets of diastereomers (often denoted as syn and anti relationships). In drug development, isolating the specific (

) or (

) isomer is often non-negotiable for target binding affinity.
Structural Visualization

The following diagram illustrates the numbering priority and chiral centers.

Nomenclature cluster_0 Principal Functional Group cluster_1 Substituent cluster_2 Stereocenters Amine Ethan-1-amine (Parent Chain) C1 C1 (Chain) Chiral Center Amine->C1 Defined at Ring Oxan-2-yl (Tetrahydropyran) C2 C2' (Ring) Chiral Center Ring->C2 Defined at C2->C1 Bond Formation

Figure 1: Hierarchical breakdown of the IUPAC nomenclature and stereochemical loci for 1-(oxan-2-yl)ethan-1-amine.

Asymmetric Synthetic Methodology

The "Gold Standard" Route: Ellman Auxiliary

Direct reductive amination of 2-acetyltetrahydropyran typically yields a racemic mixture with poor diastereomeric control (dr ~1:1). To achieve high optical purity, the Ellman sulfinamide protocol is the method of choice. This approach utilizes chiral tert-butanesulfinamide to direct the stereochemistry of the new amine center.

Why this method?

  • Causality: The bulky tert-butyl group on the sulfinyl imine forces the reducing agent to attack from the less hindered face (Face-Selective Addition).

  • Versatility: Allows access to both (

    
    ) and (
    
    
    
    ) amines by selecting the corresponding sulfinamide enantiomer.
Step-by-Step Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Condensation (Imine Formation)[3]
  • Reagents: 1-(Oxan-2-yl)ethan-1-one (1.0 equiv), (

    
    )-2-methylpropane-2-sulfinamide (1.1 equiv), Ti(OEt)
    
    
    
    (2.0 equiv).
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Mix ketone and sulfinamide in THF.[2]

    • Add Ti(OEt)

      
       dropwise (Lewis acid catalyst and water scavenger).
      
    • Reflux at 70°C for 16–24 hours. Monitor by TLC or LC-MS.

    • Workup: Quench with brine, filter the titanium salts through Celite, and concentrate.

    • Yield Target: >85% conversion to the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
    .
    
    • Scientist's Note: Use L-Selectride at -78°C for maximum diastereoselectivity (>95:5 dr). Use NaBH

      
       if cost is a driver and lower dr (approx 80:20) is acceptable.
      
  • Procedure:

    • Cool the ketimine solution (THF) to -78°C.

    • Add reducing agent dropwise. The bulky hydride attacks the Re-face or Si-face defined by the sulfinyl auxiliary.

    • Stir for 2 hours, then warm to room temperature.

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Treat the sulfinamide intermediate with HCl/Dioxane at 0°C.

    • Stir for 1 hour to cleave the N-S bond.

    • Precipitate the amine hydrochloride salt with diethyl ether.

Synthesis Workflow Diagram

Synthesis Start 1-(Oxan-2-yl)ethan-1-one (Racemic or Chiral Ketone) Imine N-Sulfinyl Ketimine (Intermediate) Start->Imine Condensation Aux (R)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine Sulfinamide Sulfinamide Diastereomer (High dr) Imine->Sulfinamide Diastereoselective Hydride Delivery Red Reduction (L-Selectride, -78°C) Red->Sulfinamide Product 1-(Oxan-2-yl)ethan-1-amine HCl Salt Sulfinamide->Product Acid Hydrolysis Deprot HCl / Dioxane (Cleavage) Deprot->Product

Figure 2: Reaction pathway for the asymmetric synthesis of 1-(oxan-2-yl)ethan-1-amine using Ellman's auxiliary.

Structural Characterization & Validation

Trustworthiness in this synthesis relies on proving the diastereomeric ratio (dr). Standard NMR is often insufficient due to overlapping signals.

Data Presentation: Analytical Differentiation
MethodParameterDiagnostic Signal / Observation
1H NMR (CDCl3) Chemical Shift (

)
The methyl doublet (CH3-CH-NH2) often shifts by 0.05–0.1 ppm between syn and anti isomers due to anisotropic shielding by the oxane ring.
13C NMR C1 CarbonDistinct splitting of the C1 carbon signal (approx. 50-55 ppm) is usually resolved.
Chiral HPLC Retention TimeColumn: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.Result: Baseline separation of all 4 stereoisomers is typically achievable.
Self-Validating Check
  • The "Mosher" Test: If HPLC is unavailable, derivatize the amine with (

    
    )-Mosher's acid chloride. The resulting amides will show distinct 19F NMR signals, allowing for quantitative integration to determine enantiomeric excess (ee) and dr.
    

Medicinal Chemistry Applications

The 1-(oxan-2-yl)ethan-1-amine scaffold is not merely a linker; it is a functional pharmacophore.

  • Bioisosterism: The oxane ring serves as a polar bioisostere of cyclohexane. The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in a receptor pocket.

  • ADME Optimization:

    • LogP Reduction: Replacing a methylene (-CH2-) with oxygen lowers lipophilicity (LogP), often improving solubility and reducing metabolic clearance compared to the carbocyclic analog.

    • pKa Modulation: The inductive effect of the oxygen atom (via the C2-C1 bond) slightly lowers the pKa of the adjacent amine compared to a standard alkyl amine, which can improve membrane permeability in the gut.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4][5][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Ellman Auxiliary Synthesis: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Stereoselective Reduction Protocols: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

Sources

Methodological & Application

synthesis of 1-(Oxan-2-yl)ethan-1-amine from 1-(oxan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(Oxan-2-yl)ethan-1-amine via Reductive Amination

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(Oxan-2-yl)ethan-1-amine from its corresponding ketone, 1-(oxan-2-yl)ethan-1-one. The described method employs a direct, one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and a troubleshooting guide. The focus is on providing a robust and reproducible procedure grounded in established chemical principles.

Introduction: The Significance of the Oxane Moiety

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. The target molecule, 1-(Oxan-2-yl)ethan-1-amine, is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. While several methods exist, direct reductive amination stands out for its efficiency and operational simplicity.[3] This guide focuses on the use of Sodium Triacetoxyborohydride (STAB), a reagent of choice that offers significant advantages over other hydride donors. Unlike the more reactive sodium borohydride (NaBH₄), STAB does not readily reduce the starting ketone, and unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), it presents a much safer handling profile.[4][5][6]

The Chemistry: Mechanism of Reductive Amination

The reductive amination of a ketone is a two-stage process that occurs in a single pot.[3]

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (provided by ammonium acetate) on the carbonyl carbon of 1-(oxan-2-yl)ethan-1-one. This forms an unstable hemiaminal intermediate, which readily dehydrates under the mildly acidic conditions (provided by the acetate salt) to yield an imine (or its protonated form, the iminium ion).[7]

  • Hydride Reduction: The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the iminium ion. The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, making it highly selective for the iminium ion over the less electrophilic ketone.[8] This selective reduction is the cornerstone of the one-pot procedure's success.

The overall mechanism is depicted below.

G cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction Ketone 1-(Oxan-2-yl)ethan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (from NH4OAc) Ammonia->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Amine 1-(Oxan-2-yl)ethan-1-amine Iminium->Amine Hydride Transfer STAB NaBH(OAc)3 (STAB) STAB->Amine

Figure 1: The two-stage mechanism of direct reductive amination.

Experimental Protocol

This protocol outlines a reliable procedure for the synthesis on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-(Oxan-2-yl)ethan-1-one≥97%Sigma-Aldrich
Ammonium Acetate (NH₄OAc)≥98%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)97%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma
Step-by-Step Procedure

The entire workflow is visualized in Figure 2.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(oxan-2-yl)ethan-1-one (0.64 g, 5.0 mmol, 1.0 equiv.) and ammonium acetate (1.93 g, 25.0 mmol, 5.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (25 mL). Stir the suspension at room temperature (20-25°C) for 20 minutes. The choice of an aprotic solvent like DCE is crucial as protic solvents like methanol can react with STAB.[5][9]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.12 g, 10.0 mmol, 2.0 equiv.) to the suspension in portions over 10 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine). The reaction is typically complete within 4-8 hours.

  • Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to afford the pure 1-(Oxan-2-yl)ethan-1-amine as a colorless oil.

Figure 2: Experimental workflow for the synthesis of 1-(Oxan-2-yl)ethan-1-amine.

Results and Characterization

Following the protocol should provide the target compound in good yield.

Expected Yield and Properties
ParameterExpected Value
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Boiling Point Approx. 70-75 °C at 15 mmHg
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.95-3.85 (m, 1H, O-CH), 3.45-3.35 (m, 1H, O-CH), 3.20-3.10 (m, 1H, CH-N), 2.85-2.75 (q, J=6.8 Hz, 1H, CH-CH₃), 1.80-1.40 (m, 6H, ring CH₂), 1.55 (br s, 2H, NH₂), 1.10 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 78.0 (O-CH), 68.0 (O-CH₂), 52.0 (CH-N), 34.0 (ring CH₂), 26.0 (ring CH₂), 24.0 (ring CH₂), 22.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z 130.12 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive STAB due to moisture. 2. Insufficient reaction time.1. Use fresh, anhydrous STAB and ensure all glassware is rigorously dried. 2. Extend reaction time and continue monitoring by TLC.
Formation of Alcohol Byproduct 1. STAB is too reactive (improper storage). 2. Presence of water in the reaction.1. Use a fresh bottle of STAB. 2. Ensure all reagents and solvents are anhydrous.
Streaking on TLC Plate The amine product is basic and interacts strongly with acidic silica gel.Add 1% triethylamine (Et₃N) to the TLC eluent and the column chromatography mobile phase to neutralize the silica.
Difficult Purification Product co-elutes with impurities.Optimize the solvent gradient for column chromatography. A shallower gradient may improve separation.

Conclusion

The protocol detailed herein provides an efficient, safe, and reliable method for the synthesis of 1-(Oxan-2-yl)ethan-1-amine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers high selectivity and good yields, avoiding the hazards associated with other reducing agents. This application note serves as a practical guide for chemists to successfully synthesize this valuable building block for applications in pharmaceutical and materials science research.

References

  • Vertex AI Search. (2024). 1-(1,3-Oxathiolan-2-yl)ethan-1-one - Vulcanchem.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]

  • Reddit. (2022). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Oxolan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Salib, M. N., et al. (2022). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. The Journal of Organic Chemistry, 87(15), 9878–9888. Available at: [Link]

  • PubChem. (n.d.). 1-(oxan-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6527. Available at: [Link]

  • Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11631–11684. Available at: [Link]

Sources

Application Note: Reductive Amination Protocols for Tetrahydropyran Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydropyran (THP) moieties are ubiquitous pharmacophores in modern medicinal chemistry, serving as bioisosteres for morpholines, cyclohexanes, and phenyl rings to improve metabolic stability and solubility. This guide provides field-proven protocols for the reductive amination of THP ketones. We detail three distinct methodologies: the industry-standard Sodium Triacetoxyborohydride (STAB) protocol, a Titanium(IV)-mediated approach for sterically hindered substrates, and a catalytic hydrogenation method for scale-up.[1] Emphasis is placed on mechanistic understanding, stereochemical considerations for 3-THP derivatives, and troubleshooting "stalled" reactions.

Mechanistic Insight & Strategic Selection

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[2][3] The success of this reaction on THP ketones depends on managing the equilibrium between the ketone and the imine.

The Challenge of THP Ketones
  • Tetrahydro-4H-pyran-4-one (4-THP): A symmetric ketone.[1] The primary challenge is the basicity of the amine and potential over-alkylation.

  • Tetrahydro-2H-pyran-3-one (3-THP): An asymmetric ketone.[1] Reductive amination creates a new stereocenter.[1] The stereochemical outcome (cis vs. trans) is dictated by the hydride donor's approach (axial vs. equatorial) and the thermodynamic stability of the resulting amine conformer.

Method Selection Guide

Select your protocol based on the amine's properties and the scale of the reaction.

MethodSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary ScaleUp Large Scale (>100g) Start->ScaleUp Hindered Sterically Hindered or Weak Nucleophile Primary->Hindered Low Conversion? MethodA Method A: STAB / DCE (Mild, Selective) Primary->MethodA Standard Secondary->Hindered Low Conversion? Secondary->MethodA Standard MethodB Method B: Ti(OiPr)4 / NaBH4 (Force Imine Formation) Hindered->MethodB Ti(OiPr)4 Activation MethodC Method C: H2 / Pd/C (Atom Economy) ScaleUp->MethodC Cat. Hydrogenation

Figure 1: Decision tree for selecting the optimal reductive amination protocol.

Comparative Analysis of Reagents

ReagentActive SpeciesKey AdvantageLimitation
NaBH(OAc)₃ (STAB) Sodium TriacetoxyborohydrideMild; reduces imines much faster than ketones (chemoselective).[1]Sensitive to water; slow with electron-deficient amines.[1]
Ti(OiPr)₄ + NaBH₄ Titanium(IV) IsopropoxideLewis acid activates ketone; scavenges water to drive equilibrium.[1]Requires two steps (formation then reduction); workup can be emulsion-heavy.[1]
NaBH₃CN Sodium CyanoborohydrideClassic reagent; effective at pH 6-7.[1]Toxic (HCN risk); less selective than STAB.[1] Not recommended for routine use.[1]
H₂ / Pd/C Hydrogen on PalladiumGreen; no boron waste; cost-effective.[1]Requires pressure equipment; may reduce other functional groups (nitro, alkenes).

Detailed Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Routine synthesis, acid-tolerant substrates, primary/secondary amines.[1] Mechanism: STAB is sterically crowded and electron-poor, making it less reactive toward ketones but highly reactive toward protonated iminium ions.[1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Amine (1.0 - 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)[1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional but recommended)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Procedure:

  • Setup: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 mmol) and THP-ketone (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Acidification: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the system.

  • Imine Formation (Optional): Stir at room temperature for 30–60 minutes. While STAB allows "one-pot" addition, a short pre-stir often improves yields for secondary amines.[1]

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H₂ evolution).[1]

  • Reaction: Stir at room temperature under N₂ atmosphere for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: If ketone remains but amine is consumed, add more amine.[1] If imine accumulates, add more STAB.[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to destroy excess borohydride.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).[1]

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered amines, weakly nucleophilic amines (e.g., anilines), or when Protocol A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to TiO₂) to drive the unfavorable equilibrium toward the imine.

Reagents:

  • THP-ketone (1.0 equiv)[1]

  • Amine (1.1 - 1.2 equiv)[1]

  • Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)

Procedure:

  • Complexation: In a dry flask under N₂, combine amine (1.1 mmol), THP-ketone (1.0 mmol), and Ti(OiPr)₄ (1.25 mmol).

  • Neat Stirring (Critical Step): Stir the mixture neat (without solvent) or in minimal dry THF for 1 hour at room temperature. Note: Viscosity will increase as the titanium-amine complex forms.[1]

  • Dilution: Dilute the mixture with absolute MeOH (4 mL).

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic, gas evolution).

  • Stir: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (The "Caking" Method): Add water (1 mL) dropwise. A white precipitate (TiO₂) will form.[1]

    • Tip: To avoid messy emulsions, dilute with EtOAc and filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.[1]

  • Workup: The filtrate is concentrated. If titanium residues persist, redissolve in EtOAc and wash with 1N NaOH (to solubilize Ti species) followed by brine.

Protocol C: Catalytic Hydrogenation

Best for: Scale-up (>10g), green chemistry requirements, simultaneous deprotection (e.g., Cbz removal).

Reagents:

  • THP-ketone (1.0 equiv)[1]

  • Amine (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading) or Raney Nickel

  • Hydrogen Source: H₂ gas (1-5 atm) or Ammonium Formate (transfer hydrogenation)[1]

  • Solvent: MeOH or EtOH

Procedure:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), combine THP-ketone , amine , and solvent .

  • Catalyst: Add Pd/C carefully (pyrophoric; add under inert gas blanket).

  • Hydrogenation: Pressurize with H₂ (30–50 psi) and shake/stir at room temperature for 12–24 hours.

  • Filtration: Filter through Celite to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate. The product is often pure enough for the next step.

Scientist's Notes & Troubleshooting

Stereocontrol in 3-THP Ketones

When performing reductive amination on tetrahydro-2H-pyran-3-one , a new stereocenter is formed.[1]

  • Thermodynamic Control: Small hydride donors (like NaBH₄ in Method B) often favor the thermodynamic product, where the amine group occupies the equatorial position (trans to C2 substituents if present).

  • Kinetic Control: Bulky reducing agents (like STAB) may attack from the less hindered face.[1]

  • Recommendation: If a specific diastereomer is required, screen both Method A and B. Separation of cis/trans isomers is usually achievable by silica chromatography.[1]

"Stalled" Reactions

If LCMS shows imine formation but no amine:

  • Cause: The imine is not electrophilic enough or the reducing agent is dead.

  • Fix: Add a stronger acid catalyst (e.g., TFA instead of AcOH) or switch to Method B (NaBH₄ is a stronger reducing agent than STAB).

Workup Emulsions

Titanium reactions (Method B) are notorious for emulsions.[1]

  • The Fix: Use the "Rochelle's Salt" method. Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1–2 hours. The tartrate complexes the titanium, resulting in two clear, separable layers.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for the reductive amination of ketones." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. Link

  • Tripathi, R. P., et al. (2008).[1] "Tetrahydropyran: An Important Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 15(20). Link

Sources

using 1-(Oxan-2-yl)ethan-1-amine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 1-(Oxan-2-yl)ethan-1-amine in Drug Discovery

Introduction: The Strategic Value of the THP Scaffold

In modern medicinal chemistry, the tetrahydropyran (THP) ring—systematically known as oxane—serves as a critical bioisostere for cyclohexane and phenyl rings. 1-(Oxan-2-yl)ethan-1-amine (also referred to as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) introduces a chiral amine handle attached to an ethyl linker at the C2 position.

Why this building block matters:

  • LogP Modulation: The ether oxygen lowers lipophilicity (LogP) compared to carbocyclic analogs, improving metabolic stability and aqueous solubility.

  • Stereochemical Richness: This molecule possesses two stereocenters (C2 on the ring and C1 on the ethyl chain), offering four distinct stereoisomers. This allows for precise vector exploration in structure-activity relationship (SAR) studies.

  • Versatility: It functions as a primary amine handle for amide coupling, reductive amination, or sulfonylation, making it ideal for fragment-based drug discovery (FBDD).

Structural Analysis & Stereochemistry

The utility of this building block depends entirely on stereocontrol. The two chiral centers create four possibilities:

Expert Insight: Commercial supplies often provide the racemate or undefined diastereomers. For high-value SAR, we recommend the Ellman Auxiliary approach to synthesize specific diastereomers with high optical purity (




).

Protocol A: Diastereoselective Synthesis via Ellman Chemistry

Rationale: This protocol uses


-tert-butanesulfinamide to control the stereochemistry of the exocyclic amine. The choice of reducing agent dictates the diastereoselectivity.
Reagents Required
  • 2-Acetyltetrahydropyran (Starting Material)

  • 
    -2-methyl-2-propanesulfinamide (Ellman’s Auxiliary)
    
  • Titanium(IV) ethoxide (

    
    )[1]
    
  • Reducing Agents: L-Selectride (for Selectivity A) or

    
     (for Selectivity B)
    
  • Solvents: Anhydrous THF, Methanol, HCl in Dioxane.

Step-by-Step Workflow

Step 1: Condensation (Imine Formation) [2]

  • Dissolve 2-acetyltetrahydropyran (1.0 equiv) and

    
    -tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
    
  • Add

    
     (2.0 equiv) under 
    
    
    
    atmosphere.
  • Heat to

    
     for 16 hours. Checkpoint: Monitor disappearance of ketone by TLC/LCMS.
    
  • Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Dry organics (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (Hex/EtOAc) to isolate the

    
    -sulfinyl ketimine.
    

Step 2: Diastereoselective Reduction Critical Decision Point: The choice of reducing agent determines the configuration of the new amine center relative to the auxiliary.

Reducing AgentConditionsMajor Diastereomer (Predicted)Mechanism
L-Selectride THF,


-amine derivative
Non-chelating / Steric control

+

MeOH,


-amine derivative
Chelation control (cyclic TS)
  • Dissolve the ketimine in the chosen solvent (THF for Selectride; MeOH for borohydride).

  • Cool to the specified temperature (

    
     is critical for Selectride).
    
  • Add reducing agent dropwise (1.5 - 2.0 equiv). Stir for 4 hours.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Isolate the sulfinamide intermediate. Note: Diastereomers are often separable at this stage by column chromatography.

Step 3: Deprotection (Amine Liberation)

  • Dissolve the purified sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the 1-(Oxan-2-yl)ethan-1-amine hydrochloride salt .

  • Optional: Recrystallize from

    
     to upgrade enantiomeric excess (
    
    
    
    ).

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start 2-Acetyltetrahydropyran (Racemic or Chiral) Imine N-Sulfinyl Ketimine (Intermediate) Start->Imine Ti(OEt)4, 65°C Aux (R)-tert-Butanesulfinamide Aux->Imine Decision Reduction Strategy Imine->Decision RouteA L-Selectride (-78°C, THF) Decision->RouteA Steric Control RouteB NaBH4 / CeCl3 (-40°C, MeOH) Decision->RouteB Chelation Control ProdA Sulfinamide A (Kinetic Product) RouteA->ProdA ProdB Sulfinamide B (Thermodynamic/Chelate Product) RouteB->ProdB Deprotect HCl / Dioxane (Cleavage) ProdA->Deprotect ProdB->Deprotect Final Chiral 1-(Oxan-2-yl)ethan-1-amine HCl Salt Deprotect->Final

Figure 1: Decision tree for the stereodivergent synthesis of 1-(Oxan-2-yl)ethan-1-amine using Ellman's auxiliary.

Protocol B: Application in Parallel Library Synthesis

Context: High-throughput amide coupling to generate a library of kinase inhibitor candidates.

Reagents:

  • Carboxylic Acid building blocks (0.1 mmol)

  • 1-(Oxan-2-yl)ethan-1-amine HCl (0.1 mmol)

  • HATU (0.11 mmol)

  • DIPEA (0.3 mmol)

  • DMF (anhydrous)

Workflow:

  • Preparation: Prepare a 0.2 M stock solution of the amine HCl salt in DMF containing 3.0 equiv of DIPEA.

  • Activation: Add carboxylic acids to a 96-well deep-well plate. Add HATU (solution in DMF). Shake for 5 mins.

  • Coupling: Add the amine/DIPEA stock solution to each well.

  • Incubation: Seal plate and shake at RT for 12 hours.

  • Workup (Solid Phase Extraction):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture. Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with

      
       in MeOH.
      
  • Evaporation: Remove solvent in a Genevac to yield pure amide.

Analytical Validation (QC)

To ensure the integrity of the chiral building block, the following analytical parameters must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic doublets for methyl group (

ppm); Multiplets for THP ring protons.
Purity LC-MS (C18, Formic Acid)

Area under curve (AUC).
Chirality Chiral HPLC (Daicel Chiralpak AD-H)


(if synthesized as single isomer).
Salt Form Elemental Analysis (Cl content)Stoichiometric match for Mono-HCl.

Self-Validating Check: When running the NMR of the free base, the chemical shift of the proton adjacent to the amine (


) is sensitive to the relative stereochemistry of the ring (

). In the

vs

isomers, this proton will show distinct coupling constants (

values) due to different rotameric populations favored by the anomeric effect of the ring oxygen.

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Clarke, P. A., et al. (2009). "Stereoselective Synthesis of Tetrahydropyrans." European Journal of Organic Chemistry. (General reference for THP ring construction).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses THP as a phenyl/cyclohexyl bioisostere).

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. Consult local safety data sheets (SDS) before use.

Sources

Application Note: 1-(Oxan-2-yl)ethan-1-amine Scaffold in Medicinal Chemistry

[1]

Executive Summary & Strategic Rationale

The 1-(oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a high-value chiral amine scaffold.[1] It serves as a critical saturated bioisostere for phenyl and benzyl groups in drug discovery. Unlike planar aromatic rings, the tetrahydropyran (THP) ring introduces three-dimensionality (

However, the integration of this scaffold is non-trivial due to its dual chirality :

  • C2-Position: The stereocenter on the pyran ring.[1]

  • 
    -Amine Position:  The stereocenter on the exocyclic ethyl chain.[1]
    

This creates four potential stereoisomers (




Bioisosteric Utility: The "Ether Scan"

Replacing a phenyl ring with a THP ring is a standard "ether scan" tactic.[1] The ether oxygen acts as a hydrogen bond acceptor (HBA), potentially picking up new interactions in the binding pocket that a phenyl ring cannot.[1]

PropertyPhenyl RingTetrahydropyran (THP)Impact of Switch
Geometry Planar (2D)Chair Conformation (3D)Increases escape from flatland; improves specificity.
Lipophilicity High (LogP ~2.0)Moderate (LogP ~0.5-0.8)Improves water solubility; lowers nonspecific binding.
Metabolism Prone to CYP oxidationStable to many CYPsReduces clearance (though

-oxidation is possible).[1]
H-Bonding None (Hydrophobic)Ether Oxygen (HBA)Potential new vector for target engagement.

Synthetic Pathways & Protocols

The synthesis of 1-(oxan-2-yl)ethan-1-amine typically proceeds via the reductive amination of 2-acetyltetrahydropyran .[1] While direct reductive amination is suitable for initial SAR screening (racemic mixtures), the Ellman Sulfinamide protocol is the industry standard for stereocontrolled synthesis.

Diagram 1: Synthetic Decision Tree & Workflow

SyntheticWorkflowStartStarting Material:2-AcetyltetrahydropyranRouteARoute A: Direct Reductive Amination(Racemic/Diastereomeric Mix)Start->RouteA High ThroughputRouteBRoute B: Ellman Auxiliary(Stereocontrolled)Start->RouteB Lead Opt.ProductChiral Amine Product(>95% de)RouteA->Product Low StereocontrolImineSulfinyl ImineIntermediateRouteB->Imine (R)-t-Bu-SulfinamideTi(OEt)4ReductionDiastereoselectiveReductionImine->Reduction L-Selectride (Syn)or NaBH4 (Anti)DeprotectionAcidic Deprotection(HCl/MeOH)Reduction->DeprotectionDeprotection->Product

Figure 1: Synthetic workflow comparing direct reductive amination (Route A) vs. the Ellman auxiliary approach (Route B) for stereocontrol.

Protocol A: Stereocontrolled Synthesis (Ellman Method)

Application: Generating enantiomerically enriched material for Lead Optimization.[1] Mechanism: The bulky tert-butanesulfinyl group directs the hydride attack on the imine, allowing separation of diastereomers.[1]

Reagents Required:
  • 2-Acetyltetrahydropyran (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide) (1.1 eq)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)

  • THF (anhydrous)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or L-Selectride.

Step-by-Step Methodology:
  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve 2-acetyltetrahydropyran and (R)-tert-butanesulfinamide in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ dropwise. Note: Titanium acts as a Lewis acid and water scavenger to drive equilibrium.[1]

    • Heat to 60°C for 12–16 hours. Monitor by LCMS (Imine mass = SM + 103 Da).

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium oxide slurry). Filter through Celite.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Isolate the sulfinyl imine.[1] It is stable enough for flash chromatography (SiO₂, Hex/EtOAc).

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in anhydrous THF at -78°C.

    • For Anti-Selectivity: Add L-Selectride (1.5 eq) dropwise. The bulky hydride attacks opposite the sulfinyl group.[1]

    • For Syn-Selectivity: Add NaBH₄ (2.0 eq) in MeOH at 0°C (lower selectivity but accessible).

    • Stir for 2–4 hours. Quench with saturated NH₄Cl.

    • Extract with EtOAc. Purify the sulfinamide diastereomers via column chromatography. This is the critical separation step.

  • Deprotection:

    • Dissolve the pure sulfinamide intermediate in MeOH.[1]

    • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

    • Concentrate to dryness to yield the 1-(oxan-2-yl)ethan-1-amine hydrochloride salt .[1]

Protocol B: High-Throughput Amide Coupling

Application: Attaching the scaffold to a carboxylic acid core (e.g., for library synthesis).[1]

Reagents Required:
  • Carboxylic Acid Scaffold (1.0 eq)

  • 1-(Oxan-2-yl)ethan-1-amine HCl salt (1.2 eq)[1]

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:
  • Dissolve the Carboxylic Acid and HATU in DMF.[1] Stir for 5 mins to activate the acid (formation of the OAt ester).

  • Add the Amine HCl salt followed immediately by DIPEA. Crucial: The amine salt will not react until the base neutralizes the HCl.[1]

  • Stir at RT for 2–16 hours.

  • Self-Validation: Check LCMS. If the reaction stalls, add 0.5 eq of HOAt to catalyze the active ester formation.[1]

Structural Analysis & Troubleshooting

Diastereomer Identification

Because the scaffold has two chiral centers, standard NMR is often insufficient to distinguish diastereomers in a crude mixture.[1]

  • 1H NMR: Look at the chemical shift of the methyl doublet on the ethyl chain. The syn and anti isomers often show

    
     ppm.[1]
    
  • Chiral HPLC: Mandatory for validation.[1]

    • Column: Chiralpak IA or AD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Diagram 2: Logic for Scaffold Selection[1]

ScaffoldLogicProblemLead Compound OptimizationSolubilityProblem: Poor Solubility?Problem->SolubilityMetabolismProblem: High Clearance?Problem->MetabolismOption1Switch Phenyl toTetrahydropyran (THP)Solubility->Option1 Neutral Scaffold NeededOption2Switch to MorpholineSolubility->Option2 Basic Center OKMetabolism->Option1 Block Aromatic OxidationResult1Result:Lower LogP, H-Bond AcceptorOption1->Result1Result2Result:Basic Nitrogen (pKa ~8)Option2->Result2

Figure 2: Decision matrix for selecting THP amines over other bioisosteres like morpholine or phenyl rings.[1]

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (Discusses the use of THP as a bioisostere for cyclohexane and phenyl rings to modulate pKa and ADME).

  • Ellman's Sulfinamide Synthesis. Yale University, Ellman Laboratory. (The foundational protocol for asymmetric synthesis of amines using tert-butanesulfinamide).

  • Nonclassical Phenyl Bioisosteres. Journal of Medicinal Chemistry. (Contextualizes saturated bioisosteres like bicyclo[1.1.1]pentane and THP vs. phenyl rings).

  • Reductive Amination Methodologies. Organic Chemistry Portal. (General protocols for Ti(OiPr)4 mediated reductive aminations).

  • Safety Data Sheet: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine. CymitQuimica. (Safety handling for THP-amine derivatives).

Technical Application Note: Preparation of 1-(Oxan-2-yl)ethan-1-amine Hydrochloride Salt

[1][2]

Abstract & Utility

This application note details the synthetic protocols for 1-(oxan-2-yl)ethan-1-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine), a critical saturated heterocyclic building block.[1][2] This moiety is increasingly prevalent in medicinal chemistry—specifically in Janus kinase (JAK) inhibitors and CB2 agonists—due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.[2]

We present two distinct workflows:

  • Method A (High-Throughput/Racemic): A robust reductive amination suitable for initial SAR (Structure-Activity Relationship) screening.[1][2]

  • Method B (Stereoselective): An asymmetric synthesis using the Ellman auxiliary, essential for late-stage lead optimization where defining the (

    
    ), (
    
    
    ), (
    
    
    ), or (
    
    
    ) configuration is mandatory.[2]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the functionalization of the exocyclic ketone, 1-(oxan-2-yl)ethan-1-one (2-acetyltetrahydropyran).[1][2] The challenge lies in the formation of two chiral centers: one inherent to the pyran ring (C2) and one generated at the exocyclic amine (C

2
Workflow Visualization

Retrosynthesiscluster_methodsStrategic DivergenceTargetTarget: 1-(Oxan-2-yl)ethan-1-amine HCl(Two Chiral Centers)ImineIntermediate: Imine / SulfinimineTarget->ImineReduction(Stereocontrol Step)KetoneStarting Material:1-(Oxan-2-yl)ethan-1-one(CAS: 19225-83-3)Imine->KetoneCondensationMethodAMethod A: Reductive Amination(Racemic/Diastereomeric Mix)Ketone->MethodAMethodBMethod B: Ellman Auxiliary(Enantio- & Diastereocontrolled)Ketone->MethodB

Figure 1: Retrosynthetic disconnection showing the divergence between racemic and chiral workflows.

Method A: Direct Reductive Amination (Racemic)

Best for: Generating gram-scale material for initial biological testing where stereochemistry is not yet critical.[1][2]

Mechanistic Insight

This protocol utilizes the Abdel-Magid Reductive Amination conditions.[1][2] Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better functional group tolerance.[2] The reaction proceeds via the formation of an iminium ion in situ, which is reduced faster than the ketone precursor.[1][2]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
1-(Oxan-2-yl)ethan-1-one1.0Substrate
Ammonium Acetate (NH

OAc)
10.0Amine Source
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Acetic Acid (AcOH)1.0Catalyst (pH control)
1,2-Dichloroethane (DCE)Solvent0.2 M conc.[1][2]
4M HCl in DioxaneExcessSalt Formation
Step-by-Step Protocol
  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve 1-(oxan-2-yl)ethan-1-one  (1.0 equiv) in DCE (0.2 M).
    
  • Amine Addition: Add NH

    
    OAc  (10.0 equiv).[2][3] The large excess drives the equilibrium toward the imine.[2]
    
  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Add AcOH (1.0 equiv).

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target M+H

    
     130.1).[1][2]
    
  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       until pH > 8.
      
    • Extract with DCM (3x).[2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      , and concentrate.[2]
  • Salt Formation: Dissolve the crude oil in minimal Et

    
    O. Add 4M HCl in dioxane (1.5 equiv) dropwise at 0°C. A white precipitate will form.[2]
    
  • Isolation: Filter the solid, wash with cold Et

    
    O, and dry under vacuum.[2]
    

Method B: Asymmetric Synthesis (Ellman Auxiliary)

Best for: Late-stage drug development requiring >98% diastereomeric excess (de).[1][2]

Mechanistic Insight

This method uses (


)- or (

)-tert-butanesulfinamide
1212
  • Step 1 (Condensation): Ti(OEt)

    
     acts as a Lewis acid and water scavenger to drive sulfinimine formation.[2]
    
  • Step 2 (Reduction): The choice of reducing agent dictates the stereochemistry.[2]

    • L-Selectride: Bulky; typically favors the syn product via a cyclic transition state.[1][2]

    • NaBH

      
      :  Smaller; typically favors the anti product (open transition state).[2]
      
Workflow Diagram (Ellman Route)

EllmanRouteKetoneKetoneSulfinimineChiral SulfinimineKetone->SulfinimineCondensationAuxiliary(R)-t-Bu-SulfinamideAuxiliary->SulfinimineTitaniumTi(OEt)4 / THFTitanium->SulfinimineReductionDiastereoselectiveReductionSulfinimine->ReductionAmineSaltChiral Amine HClReduction->AmineSalt1. NaBH4 (98:2 dr)2. HCl/MeOH

Figure 2: Stereoselective cascade using the Ellman auxiliary to control the C-alpha stereocenter.[1][2][7]

Protocol: ( )-1-(Oxan-2-yl)ethan-1-amine HCl (Example)
Step 1: Sulfinimine Formation[1][2]
  • Setup: Charge a flask with 1-(oxan-2-yl)ethan-1-one (1.0 equiv) and (

    
    )-tert-butanesulfinamide  (1.1 equiv) in anhydrous THF (0.5 M).
    
  • Activation: Add Ti(OEt)

    
      (2.0 equiv) dropwise.[2]
    
  • Heating: Reflux at 70°C for 16 hours.

  • Workup: Cool to RT. Pour into brine while stirring vigorously (forms a titanium oxide slurry). Dilute with EtOAc. Filter through a Celite pad.[1][2]

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the sulfinimine.

Step 2: Diastereoselective Reduction[1][2]
  • Reduction: Dissolve sulfinimine in dry THF at -78°C.

  • Reagent: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise.[2] Note: L-Selectride usually provides high diastereoselectivity for alpha-chiral ketones.[1][2]

  • Monitor: Stir at -78°C for 3 hours. Warm to RT slowly.

  • Quench: Add saturated NH

    
    Cl solution. Extract with EtOAc.[1][2]
    
  • Purification: Isolate the sulfinamide intermediate. At this stage, diastereomers can often be separated by silica chromatography if the reduction wasn't 100% selective.[2]

Step 3: Cleavage & Salt Formation[1][2]
  • Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (4.0 equiv).

  • Reaction: Stir at RT for 1 hour. The byproduct is volatile methyl tert-butyl sulfinate.[1][2]

  • Isolation: Concentrate to dryness. Triturate the residue with Et

    
    O/Hexanes to yield the pure amine hydrochloride salt .[2]
    

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to Off-white hygroscopic solidVisual
Purity (HPLC) > 98.0%C18 column, H2O/MeCN (+0.1% TFA)
Chiral Purity > 98% ee/deChiralpak AD-H or OD-H column
1H NMR Consistent with structureDMSO-d6 or D2O
Mass Spec [M+H]+ = 130.1ESI+

NMR Diagnostic Signals (D2O):

  • 
     3.9–4.0 ppm (m, 1H, H-2 of pyran ring).[1][2]
    
  • 
     3.3–3.5 ppm (m, 1H, CH-NH2).[2]
    
  • 
     1.25 ppm (d, 3H, Methyl group).[2]
    
  • Note: diastereomers will show distinct shifts for the methyl doublet and the H-2 pyran proton.[1][2]

References

  • Reductive Amination (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]

  • Ellman Auxiliary (Chiral Synthesis): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][2] Accounts of Chemical Research, 2002, 35(11), 984–995.[2] Link[2]

  • Application in Kinase Inhibitors: Example patent utilizing the oxan-2-yl-ethylamine scaffold: WO2012061418.[1][2] Link

reagents for synthesizing alpha-chiral tetrahydropyran amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Reagents for the Synthesis of


-Chiral Tetrahydropyran Amines 

Abstract

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, appearing in numerous bioactive compounds such as DPP-4 inhibitors (e.g., Omarigliptin) and macrolides. However, installing an amine functionality at the


-position (either exocyclic or endocyclic) with high stereocontrol presents a significant synthetic challenge due to the steric bulk of the ring and the lability of hemiaminal intermediates. This guide details the primary reagent classes and protocols for synthesizing 

-chiral THP amines, focusing on Ellman’s Sulfinamide for exocyclic stereocontrol and Chiral Phosphoric Acids (CPAs) for endocyclic functionalization.

Strategic Classification of -Chiral THP Amines

Before selecting reagents, the target scaffold must be defined. The synthetic strategy diverges based on the location of the chiral center relative to the THP ring:

  • Type A (Exocyclic): The chiral amine is on a side chain attached to the THP ring (e.g., 2-(1-aminoalkyl)THP). This is the most common motif in modern GPCR ligands.

  • Type B (Endocyclic): The chiral amine is directly on the THP ring, often adjacent to the oxygen (anomeric) or at the C3/C4 positions.

The "Gold Standard" for Type A: Ellman’s Sulfinamide Reagents

For synthesizing 2-(1-aminoalkyl)tetrahydropyrans with high diastereoselectivity (


), the condensation of THP-aldehydes with (R)- or (S)-tert-butanesulfinamide  is the industry-standard approach.
Key Reagents
  • Chiral Auxiliary: (R)- or (S)-tert-Butanesulfinamide (

    
    -BuSONH
    
    
    
    ).
  • Lewis Acid/Desiccant: Titanium(IV) ethoxide (

    
    ).
    
  • Nucleophile: Grignard reagents (

    
    ) or Organolithiums.
    
Mechanistic Insight (Causality)

The reaction relies on the formation of a stable


-sulfinyl imine. 

serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward imine formation. Upon nucleophilic addition, the bulky tert-butyl group forces the reagent into a rigid chair-like transition state, directing the nucleophile to the less hindered face (Si-face or Re-face), thereby setting the stereochemistry.
Experimental Protocol: Diastereoselective Addition

Step 1: Condensation (Imine Formation)

  • Setup: In a flame-dried flask under

    
    , dissolve the THP-carbaldehyde (1.0 equiv) in anhydrous THF (0.5 M).
    
  • Reagent Addition: Add (R)-tert-butanesulfinamide (1.1 equiv) followed by

    
     (2.0 equiv) neat.
    
  • Reaction: Stir at room temperature for 6–12 hours.

    • Self-Validation Check: Monitor by TLC.[1] The imine is typically less polar than the sulfinamide.

      
      H NMR will show the disappearance of the aldehyde proton (
      
      
      
      9-10 ppm) and appearance of the imine proton (
      
      
      8.0-8.5 ppm).
  • Workup: Pour into brine/EtOAc. The titanium salts will form a thick slurry. Filter through Celite. Concentrate and purify via silica gel chromatography.

Step 2: Diastereoselective Addition

  • Setup: Dissolve the purified

    
    -sulfinyl imine in anhydrous 
    
    
    
    or Toluene (0.2 M) and cool to -78°C.
  • Nucleophile: Add the Grignard reagent (2.0 equiv) dropwise.

    • Optimization Note: Non-coordinating solvents like

      
       typically favor the open transition state, while coordinating solvents like THF favor the cyclic chelated model. For THP substrates, 
      
      
      
      often yields higher
      
      
      due to the reduced coordination competition from the THP oxygen.
  • Quench: Once complete (TLC), quench with saturated

    
     at -78°C to prevent epimerization.
    

Step 3: Deprotection

  • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

  • Precipitate the amine hydrochloride salt with

    
     or basify to isolate the free amine.
    
Workflow Visualization

EllmanRoute Start THP-Aldehyde Imine N-Sulfinyl Imine (Chiral Intermediate) Start->Imine Condensation Reagent1 Reagents: (R)-t-BuSONH2 Ti(OEt)4 Reagent1->Imine TS Chair-like TS (Stereocontrol) Imine->TS Nucleophilic Addition Reagent2 Reagent: R-MgBr (Grignard) Reagent2->TS ProtectedAmine Sulfinamide (High dr) TS->ProtectedAmine Nucleophilic Addition Final α-Chiral THP Amine (Salt or Free Base) ProtectedAmine->Final Cleavage Reagent3 Reagent: HCl / MeOH Reagent3->Final

Figure 1: The Ellman Sulfinamide workflow for exocyclic


-chiral amine synthesis.

The "Organocatalytic" Route for Type B: Chiral Phosphoric Acids (CPAs)[2]

For synthesizing amines directly on the THP ring or reducing cyclic imines (e.g., dihydropyran derivatives), Chiral Phosphoric Acids offer a metal-free, highly enantioselective route. This is particularly effective for reductive amination or transfer hydrogenation .

Key Reagents
  • Catalyst: BINOL-derived Chiral Phosphoric Acids (e.g., TRIP, STRIP).

  • Hydride Source: Hantzsch Ester (HEH) or Benzothiazoline.

  • Substrate: Dihydropyran-based imines or enamides.[2]

Mechanistic Insight

CPAs act as bifunctional catalysts. The acidic proton activates the imine (electrophile), while the phosphoryl oxygen hydrogen-bonds with the Hantzsch ester (nucleophile). This "chiral pocket" ensures that the hydride is delivered to only one face of the imine.

Protocol: Asymmetric Transfer Hydrogenation
  • Substrate Preparation: Synthesize the cyclic imine (e.g., by condensing a 3-keto-THP or related enamide).

  • Reaction:

    • Mix the imine (0.1 mmol) and CPA catalyst (5 mol%) in Toluene or Benzene.

    • Add Hantzsch Ester (1.2 equiv).

    • Stir at 30–60°C.

  • Self-Validation:

    • Visual: The reaction often turns from yellow (Hantzsch ester) to clear/pale as the pyridine byproduct forms.

    • Analytical: Enantiomeric excess (

      
      ) must be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
      
  • Purification: Direct column chromatography. The catalyst can often be recovered.

Mechanism Visualization

CPA_Mechanism CPA Chiral Phosphoric Acid (TRIP) Complex Ternary Complex (H-Bonding Network) CPA->Complex Bifunctional Activation Imine Cyclic Imine (Substrate) Imine->Complex HEH Hantzsch Ester (Hydride Source) HEH->Complex Product Chiral Amine (High ee) Complex->Product Stereoselective Hydride Transfer

Figure 2: Bifunctional activation mode of Chiral Phosphoric Acids in transfer hydrogenation.

Comparative Analysis of Reagent Classes

FeatureEllman's SulfinamideChiral Phosphoric Acids (CPA)Prins Cyclization (Classical)
Primary Application Exocyclic amines (Type A)Endocyclic amines / ReductionsRing construction (OH/Halogen)
Stereocontrol Source Chiral Auxiliary (Stoichiometric)Catalyst (1-5 mol%)Diastereoselective Transition State
Scalability High (kg scale feasible)Moderate (Catalyst cost)High
Key Reagent

BINOL-Phosphates (TRIP)TFA / TMSOTf
Typical Yield >85%70-90%60-85%
Selectivity (

)



(cis/trans)

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment should include these internal checks:

  • The "Titanium Check" (Ellman Route):

    • Issue: Low conversion during imine formation.

    • Validation: If the reaction mixture is not viscous/slurry-like, the

      
       may be hydrolyzed (wet solvent). The reagent must be clear and colorless, not cloudy.
      
  • The "Racemization Check" (Deprotection):

    • Issue: Loss of optical purity during HCl cleavage.

    • Validation: Compare the HPLC trace of the N-sulfinyl intermediate (before cleavage) with the final amine (derivatized if necessary). If

      
       drops, reduce acid concentration or temperature.
      
  • The "Hydride Check" (CPA Route):

    • Issue: Stalled reaction.

    • Validation: Hantzsch esters are light-sensitive and oxidizable. Check the purity of the HEH reagent by NMR (look for pyridine peaks indicating aromatization).

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Terada, M. (2010). "Chiral phosphoric acids as versatile catalysts for enantioselective multiparameter synthesis."[3] Synthesis, 2010(12), 1929-1982. Link

  • Akiyama, T. (2007). "Stronger Brønsted acids: Recent progress." Chemical Reviews, 107(12), 5744-5758. Link

  • Ghosh, A. K., et al. (2012). "Prins cyclization: A versatile tool for the synthesis of tetrahydropyrans." Journal of Organic Chemistry, 77(18), 8036-8048. Link

  • Merck & Co. (2015). "Discovery of Omarigliptin (MK-3102)." Journal of Medicinal Chemistry, 58(21), 8630-8648. (Demonstrates industrial application of THP-amine synthesis). Link

Sources

Application Note: Strategic Integration of 1-(Oxan-2-yl)ethan-1-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It focuses on the specific utility of 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) as a high-value building block for optimizing kinase inhibitors.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "solvent front" region offers a critical opportunity to modulate physicochemical properties without disrupting the primary hinge-binding interaction. While piperidine and morpholine motifs are traditional choices for this region, they often introduce liabilities regarding hERG inhibition (due to high basicity) or metabolic instability.

This guide details the application of 1-(Oxan-2-yl)ethan-1-amine as a superior bioisostere. This chiral, aliphatic ether amine offers a unique combination of reduced basicity, high aqueous solubility, and stereochemical vectors that allow precise probing of the solvent channel.

Scientific Rationale & Design Principles

The "Solvent Front" Challenge

Kinase inhibitors typically consist of a heteroaromatic "hinge binder," a spacer, and a solubilizing tail that extends into the solvent front. The tail's primary role is to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Problem: Highly basic amines (e.g., piperidines, pKa ~10-11) at the solvent front are frequently associated with hERG channel blockage (QTc prolongation risk) and high phospholipidosis potential.

  • Solution: The Tetrahydropyran (THP) ring of 1-(Oxan-2-yl)ethan-1-amine contains an ether oxygen (H-bond acceptor) rather than a basic nitrogen. This significantly lowers the pKa of the adjacent amine (when coupled) or removes the basic center entirely if used as a distal group, reducing hERG affinity while maintaining polarity for solubility.

Stereochemical Vector Control

Unlike the symmetric 4-substituted tetrahydropyran (common in drugs like AZD0156), the 2-substituted isomer introduces two contiguous chiral centers:

  • C2 of the Oxane Ring: Defines the angle of exit from the core.

  • C1 of the Ethyl Chain: Controls the rotameric population of the amine linker.

This creates four distinct diastereomers (


; 

;

;

). Accessing these isomers allows the medicinal chemist to "scan" the solvent channel topology, optimizing van der Waals contacts with the protein surface (often the ribose-binding pocket rim) that symmetric linkers cannot achieve.
Comparative Physicochemical Profile
PropertyPiperidine Analog1-(Oxan-2-yl)ethan-1-amineBenefit
LogD (pH 7.4) High (> 2.5)Moderate (1.0 - 2.0)Improved Lipophilic Efficiency (LipE)
pKa (Conj. Acid) ~10.5~8.5 (as amine)Reduced lysosomal trapping
hERG Liability High RiskLow RiskImproved Cardiac Safety
H-Bond Donors 1 (NH)1 (NH)Similar H-bonding potential
H-Bond Acceptors 01 (Ether O)Enhanced water solubility

Experimental Protocol: Synthesis and Coupling

This protocol describes the stereoselective synthesis of the chiral amine and its subsequent coupling to a kinase core (represented by a 2-chloropyrimidine scaffold).

Reagents and Equipment
  • Starting Material: 2-Acetyltetrahydropyran (CAS: 16625-81-1).

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Catalyst: Titanium(IV) ethoxide (

    
    ).
    
  • Reductant: Sodium borohydride (

    
    ) or L-Selectride (for diastereocontrol).
    
  • Analysis: Chiral SFC (Supercritical Fluid Chromatography).

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Acetyltetrahydropyran (Racemic or Chiral) Step1 Condensation (Ti(OEt)4, (R)-Sulfinamide) Start->Step1 Dehydration Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Diastereoselective Reduction (L-Selectride or NaBH4) Inter1->Step2 Induction Inter2 Sulfinamides (Diastereomer Mixture) Step2->Inter2 Step3 Acid Hydrolysis (HCl/Dioxane) Inter2->Step3 Deprotection Product 1-(Oxan-2-yl)ethan-1-amine (Crude Salt) Step3->Product Step4 S_NAr Coupling to Kinase Core Product->Step4 DIPEA, Heat Final Final Inhibitor Candidate Step4->Final

Caption: Figure 1. Chemo-enzymatic or asymmetric synthesis workflow for accessing specific stereoisomers of the target amine.

Detailed Procedure
Step 1: Formation of the Chiral Imine[1]
  • Dissolve 2-acetyltetrahydropyran (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF under

    
    .
    
  • Add

    
     (2.0 eq) dropwise.
    
  • Heat to reflux (70°C) for 16 hours. Monitor by LC-MS for disappearance of ketone.

  • Workup: Cool to RT, quench with brine. Filter the titanium salts through Celite. Extract with EtOAc.[2]

Step 2: Diastereoselective Reduction
  • Dissolve the crude sulfinyl imine in dry THF at -78°C.

  • Add L-Selectride (1.5 eq) dropwise to favor the syn-diastereomer (relative to the sulfinyl group) or

    
     for a mixture.
    
  • Stir for 2 hours, allowing to warm to 0°C.

  • Critical Checkpoint: This step establishes the chiral center at the ethyl chain (C1'). The ring chirality (C2) remains from the starting material.

Step 3: Deprotection to Free Amine[3]
  • Treat the sulfinamide intermediate with 4N HCl in dioxane/MeOH (1:1) at RT for 1 hour.

  • Concentrate in vacuo to yield the amine hydrochloride salt.

Step 4: Coupling to Kinase Core (General S_NAr)
  • Dissolve the chloropyrimidine/quinazoline core (1.0 eq) and the amine salt (1.2 eq) in DMSO or NMP.

  • Add DIPEA (3.0 eq).

  • Heat at 100°C for 4-12 hours.

  • Purification: Isolate the product via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Chiral Resolution Protocol

Since the starting 2-acetyltetrahydropyran is often racemic, and the reduction creates a new center, the final product may contain up to four stereoisomers. Separation is best performed at the final inhibitor stage or the amine intermediate stage using SFC.

SFC Method Parameters:

  • Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm).

  • Co-solvent: 20-30% Methanol with 0.1% Diethylamine (DEA).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

Note: The basic modifier (DEA) is essential to ensure sharp peak shapes for the free amine.

Structural Biology Context: The Binding Mode

Understanding where this group sits is crucial for rational design.

BindingMode Hinge Kinase Hinge Region (ATP Binding Site) Core Inhibitor Core (Heterocycle) Hinge->Core H-Bonds Linker Amine Linker (NH) Core->Linker Covalent ChiralCenter C1' Chiral Center (Vector Selector) Linker->ChiralCenter THP Oxan-2-yl Ring (Solvent Front) ChiralCenter->THP Water Solvent Network (Water Molecules) THP->Water H-Bond Acceptor (Ether O) Ribose Ribose Pocket Rim (Hydrophobic Shelf) THP->Ribose Van der Waals

Caption: Figure 2. Schematic interaction map of the 1-(oxan-2-yl)ethyl moiety within the kinase active site.

Mechanistic Insight: The ether oxygen of the oxane ring can accept a hydrogen bond from structured water molecules at the solvent interface, mimicking the hydration shell of the natural ATP ribose. Meanwhile, the hydrophobic methylene groups of the ring pack against the "hydrophobic shelf" often found at the entrance of the ATP pocket (e.g., the G-loop or the residue preceding the DFG motif).

References

  • Roskoski, R. (2021). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Li, Z., et al. (2022). "Discovery of Repotrectinib (TPX-0005), a Next-Generation ROS1/TRK Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the utility of chiral amines in kinase design). Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Facile and Efficient Boc-Protection of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Primary amines, with their inherent nucleophilicity and basicity, often require temporary protection to prevent unwanted side reactions during multi-step synthetic sequences.[1] The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[2][3]

This technical guide provides a comprehensive, in-depth protocol for the Boc-protection of a specific primary amine, 1-(Oxan-2-yl)ethan-1-amine. The causality behind each experimental choice is elucidated to empower researchers with a deep understanding of the methodology, ensuring robust and reproducible outcomes.

The Chemistry of Boc Protection: A Mechanistic Overview

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6][7] This initial attack forms a transient tetrahedral intermediate.[1]

The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts carbon dioxide (CO₂) and tert-butanol.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[2][5]

Boc_Protection_Mechanism Figure 1: Boc-Protection Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral_Intermediate Base Base Product R-NH-Boc Base->Product Protonated_Product R-NH(Boc)H⁺ Tetrahedral_Intermediate->Protonated_Product Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Protonated_Product->Product Deprotonation Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Amine, TEA, DCM, 0°C) Addition 2. Add Boc₂O Solution (Slowly) Setup->Addition Stir 3. Stir at RT (2-4 hours) Addition->Stir Monitor 4. Monitor by TLC Stir->Monitor Quench 5. Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract 6. Aqueous Work-up (Separate & Wash) Quench->Extract Dry 7. Dry Organic Layer (MgSO₄/Na₂SO₄) Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify (Optional) (Column Chromatography) Concentrate->Purify

Sources

Asymmetric Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The moiety 1-(tetrahydro-2H-pyran-2-yl)ethanamine represents a privileged chiral scaffold in medicinal chemistry, serving as a key pharmacophore in DGAT1 inhibitors (e.g., Pradigastat), NK1 receptor antagonists, and various CNS-active agents.

Synthesizing this molecule presents a specific stereochemical challenge: the control of two contiguous stereocenters —the C2 position of the tetrahydropyran (THP) ring and the exocyclic


-amine carbon.
ParameterChallengeStrategic Solution
Stereocenters 2 (C2 on ring, C1' on chain)Use of chiral directing groups (Auxiliaries) or Enzymes.
Isomers 4 (2 pairs of enantiomers, syn/anti diastereomers)Diastereomers are separable by SiO

; Enantiomers require chiral selection.
Scalability Grignard reagents are hazardous at scale; Enzymes are costly.Discovery: Ellman Route (Versatile). Process: Biocatalysis (Green).

This guide details two validated protocols:

  • The Ellman Sulfinamide Protocol: Best for discovery chemistry, structure-activity relationship (SAR) studies, and generating all four stereoisomers.

  • The Biocatalytic Transamination Protocol: Best for scale-up and high enantiomeric excess (ee) production of a single isomer.

Route A: Diastereoselective Ellman Synthesis

Primary Application: Discovery Chemistry / Library Generation

The condensation of tert-butanesulfinamide (Ellman's auxiliary) with tetrahydro-2H-pyran-2-carbaldehyde, followed by Grignard addition, is the industry-standard method. It allows for the separation of diastereomers, effectively resolving the racemic starting material while setting the new stereocenter.[1]

Mechanistic Insight: Tuning Diastereoselectivity

The stereochemical outcome of the Grignard addition is dictated by the transition state.

  • Non-Coordinating Solvents (DCM, Toluene): Favor a Chelated (Cyclic) Transition State , typically yielding the syn product.

  • Coordinating Solvents (THF): Disrupt chelation, favoring an Open (Felkin-Anh) Transition State , typically yielding the anti product.

Protocol: Step-by-Step
Step 1: Formation of N-Sulfinyl Imine

Reagents: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv), (


)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv), THF (0.5 M).
  • Charge a flame-dried flask with (

    
    )-tert-butanesulfinamide and THF under N
    
    
    
    .
  • Add tetrahydro-2H-pyran-2-carbaldehyde.

  • Add Ti(OEt)

    
     dropwise (Caution: Exothermic).
    
  • Stir at RT for 12–18 h. Monitor by TLC (EtOAc/Hex) or LCMS.

  • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

  • Purification: Flash chromatography (0

    
     30% EtOAc/Hexanes).
    
    • Note: If starting with rac-aldehyde, you will isolate two diastereomeric imines. It is often more efficient to carry the mixture to Step 2 and separate after the Grignard addition.

Step 2: Grignard Addition (Methylation)

Reagents: MeMgBr (3.0 M in Et


O, 2.0 equiv), Sulfinyl imine (1.0 equiv), DCM (Anhydrous).
  • Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Add MeMgBr dropwise via syringe pump to maintain internal temperature

    
     °C.
    
  • Stir at -78 °C for 4 h, then warm slowly to RT overnight.

  • Quench: Add saturated NH

    
    Cl solution dropwise at 0 °C.
    
  • Workup: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Critical Separation: The product is now a mixture of diastereomeric sulfinamides.

    • Separation: Use Flash Chromatography (SiO

      
      , EtOAc/Hexanes gradient). The sulfinyl group makes the diastereomers (
      
      
      
      vs
      
      
      ) significantly different in polarity.
    • Validation: Check fractions via LCMS and

      
      H NMR.
      
Step 3: Acidolytic Cleavage

Reagents: 4.0 M HCl in Dioxane, MeOH.

  • Dissolve the purified sulfinamide diastereomer in MeOH.

  • Add 4.0 M HCl in Dioxane (4 equiv).

  • Stir at RT for 1 h.

  • Concentrate in vacuo. Triturate with Et

    
    O to obtain the amine hydrochloride salt as a white solid.
    
Workflow Visualization

EllmanRoute Start Start: rac-THP-2-CHO (Aldehyde) Condensation Condensation (R)-tBu-Sulfinamide + Ti(OEt)4 Start->Condensation Imine Intermediate: Sulfinyl Imine (Mixture) Condensation->Imine Decision Select Solvent Imine->Decision PathDCM DCM (Chelated TS) Favors Syn-addition Decision->PathDCM High dr PathTHF THF (Open TS) Favors Anti-addition Decision->PathTHF Altered dr Grignard Add MeMgBr (-78°C) PathDCM->Grignard PathTHF->Grignard Separation Chromatography (SiO2) Separate Diastereomers Grignard->Separation Cleavage HCl / MeOH Remove Auxiliary Separation->Cleavage Final Final Product: Chiral Amine HCl Salt Cleavage->Final

Figure 1: Decision workflow for the Ellman auxiliary synthesis route, highlighting the solvent-dependent stereocontrol.

Route B: Biocatalytic Transamination

Primary Application: Process Chemistry / Scale-up

For large-scale preparation of a specific enantiomer (e.g.,


-1-((R)-tetrahydro-2H-pyran-2-yl)ethanamine), 

-transaminases (ATA) offer superior atom economy and avoid heavy metals.
Substrate Preparation
  • Precursor: 1-(tetrahydro-2H-pyran-2-yl)ethan-1-one (Methyl ketone).

  • Source: Can be synthesized via Grignard addition (MeMgBr) to tetrahydro-2H-pyran-2-carbonitrile followed by hydrolysis.

Protocol: Enzyme Screening & Reaction
Step 1: Panel Screening

Screen a library of commercially available ATAs (e.g., Codexis, Johnson Matthey) using a colorimetric assay.

  • Conditions: 2 mg ketone, 1 mg enzyme, PLP cofactor, isopropylamine (amine donor) in phosphate buffer (pH 7.5).

  • Hit Criteria: >50% conversion by HPLC.

Step 2: Preparative Scale (10g)

Reagents: Ketone substrate, ATA-113 (example specific enzyme), PLP (1 mM), Isopropylamine (1.5 M, Donor), DMSO (10% v/v co-solvent).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Amine Donor: Add isopropylamine to the buffer and re-adjust pH to 7.5 using 6M HCl (Critical: Isopropylamine is basic).

  • Substrate: Dissolve ketone in DMSO and add to the buffer.

  • Initiation: Add enzyme powder (load depends on activity, typically 1-5 wt%).

  • Incubation: Stir at 30 °C, 150 rpm for 24 h. Remove acetone byproduct if necessary (using a nitrogen sweep or reduced pressure) to drive equilibrium.

  • Workup: Acidify to pH 2 (to protonate product amine), extract non-reacted ketone with MTBE. Basify aqueous layer to pH 12, extract product amine into DCM.

Analytical & Quality Control

Separation of Diastereomers

Because the THP ring has a chiral center, "enantiomeric excess" usually refers to the purity of the amine center relative to the ring center.

  • Method: Reverse Phase HPLC or SFC.

  • Column: Chiralpak IG or AD-H.

  • Mobile Phase: CO

    
     / MeOH (with 0.2% Diethylamine).
    
  • Detection: 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for UV detection).

NMR Characterization (Diagnostic Signals)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.8–3.1 ppm (m, 1H, CH -NH
      
      
      
      ): The chemical shift and multiplicity of this proton differ significantly between syn and anti diastereomers due to shielding by the ring oxygen.
    • 
       1.1–1.3 ppm (d, 3H, CH 
      
      
      
      ): The methyl doublet.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Ellman) High temperature during Grignard addition.Ensure internal temp is

°C during addition. Switch from Et

O to DCM to maximize chelation.
Incomplete Cleavage Steric bulk of the THP ring.Increase HCl concentration or warm to 40 °C. Use MeOH/Dioxane mixtures to improve solubility.
Low Conversion (Biocatalysis) Product inhibition or equilibrium limit.Use an acetone removal system (vacuum or sweep gas). Ensure pH is maintained at 7.5.
Poor Separation Amine tailing on silica.Add 1% Et

N to the eluent. Use amine-functionalized silica.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Robak, M. T., et al. (2010).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews, 110(6), 3600-3740. Link

  • Merck & Co. (2012). "Preparation of Tetrahydropyranyl Derivatives as DGAT1 Inhibitors." PCT Int. Appl. WO 2012/009217.

Sources

coupling reactions using 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a high-value building block in medicinal chemistry. It introduces a tetrahydropyran (THP) motif—a proven bioisostere for cyclohexyl or phenyl rings—that lowers lipophilicity (


) and improves metabolic stability while maintaining steric bulk.

However, the effective utilization of this amine is complicated by two factors:

  • Steric Hindrance: The amine is attached to a secondary carbon (

    
    -branched) adjacent to a bulky cyclic ether, reducing nucleophilicity compared to linear alkyl amines.
    
  • Stereochemical Complexity: The molecule contains two chiral centers (C2 on the pyran ring and C1 on the ethyl chain), creating diastereomeric pairs that require precise analytical control.

This guide details optimized protocols for Amide Coupling (using T3P®), Pd-catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (


), specifically tailored to overcome these steric and stereochemical challenges.

Chemical Profile & Structural Considerations

PropertyDataImplications for Coupling
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amineStandard nomenclature for searching.
Structure


-branched primary amine (Steric bulk: Medium-High).
Molecular Weight 129.20 g/mol Low MW fragment, ideal for Lead Optimization.
Chirality 2 Stereocenters4 Isomers (

). Commercial sources often supply diastereomeric mixtures unless specified.
pKa (Conj. Acid) ~10.5Highly basic; requires non-nucleophilic bases (DIPEA/TEA) to deprotonate salt forms.
Stability Acid-sensitive etherThe THP ether linkage is stable to base but can degrade in strong Lewis acids at high heat.

Decision Matrix: Method Selection

Before selecting a protocol, assess the electrophile and the desired bond type.

CouplingLogic Start Target: C-N Bond Formation Electrophile Identify Electrophile Start->Electrophile Carboxyl Carboxylic Acid (R-COOH) Electrophile->Carboxyl Acylation ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Arylation MethodA Method A: T3P Coupling (High Yield, Low Epimerization) Carboxyl->MethodA Activated Electron Deficient? (e.g., Pyridine, NO2-Ar) ArylHalide->Activated MethodB Method B: Buchwald-Hartwig (BrettPhos/RuPhos) Activated->MethodB No (Unactivated) MethodC Method C: SNAr (Base + Heat) Activated->MethodC Yes

Figure 1: Strategic decision tree for coupling 1-(Oxan-2-yl)ethan-1-amine.

Method A: Amide Coupling (The T3P Protocol)[1]

Rationale: Standard coupling reagents (EDC/HOBt, HATU) often struggle with


-branched amines due to slow kinetics, leading to potential racemization of the acid partner or incomplete conversion. T3P (Propylphosphonic anhydride)  is the reagent of choice here. It drives the reaction to completion through a cyclic transition state and its byproducts are water-soluble, simplifying workup.
Protocol 1: T3P-Mediated Acylation

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 1-(Oxan-2-yl)ethan-1-amine (1.1 - 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid (1.0 mmol) and the Amine (1.1 mmol) into a reaction vial.

  • Solvent: Add EtOAc (5 mL, 0.2 M concentration). Note: DMF is acceptable if solubility is an issue, but EtOAc allows for easier aqueous workup.

  • Base Addition: Add Pyridine (3.0 mmol). Why Pyridine? It acts as both a base and an acylation catalyst, reducing epimerization risk compared to DIPEA/TEA in T3P reactions.

  • Reagent Addition: Cool to 0°C (optional, but recommended for chiral acids). Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]

    • Checkpoint: If conversion <50% after 4 hours, heat to 50°C. The THP ring is stable at this temperature.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5 M HCl (removes excess amine and pyridine). Caution: Do not use strong acid or prolonged exposure, as the THP ether can hydrolyze.

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Rationale: Coupling this amine with unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole) requires Palladium catalysis. Because the amine is


-chiral, ligand selection is critical  to prevent 

-hydride elimination (which leads to imine formation and loss of the amine) or racemization.

Ligand Choice:

  • BrettPhos: First-choice for primary aliphatic amines. Excellent for preventing

    
    -hydride elimination.
    
  • RuPhos: Good alternative if steric bulk on the aryl halide is extreme.

Protocol 2: BrettPhos-Mediated Arylation

Reagents:

  • Aryl Bromide/Triflate (1.0 equiv)

  • 1-(Oxan-2-yl)ethan-1-amine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (0.02 equiv) + BrettPhos (0.04 equiv) OR Pre-formed BrettPhos Pd G4 (0.02 equiv).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (2.0 equiv) if functional groups are base-sensitive.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Nitrogen/Argon. Oxygen kills the active Pd(0) species.

  • Solids: Add Aryl Halide (if solid), Base (NaOtBu), and Pre-catalyst (BrettPhos Pd G4).

  • Liquids: Add Solvent (degassed) and the Amine.

  • Reaction: Seal and heat to 80–100°C.

  • Monitoring: Check LCMS after 1 hour. The reaction is usually fast.

    • Troubleshooting: If you observe de-halogenated aryl starting material (Ar-H), the temperature is too high or the amine is acting as a hydride source. Switch to Cs2CO3 and lower temp to 80°C.

  • Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via Flash Chromatography.

Method C: Nucleophilic Aromatic Substitution ( )

Rationale: If the coupling partner is an electron-deficient heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine), no metal catalyst is needed.

Protocol 3: Base-Mediated

Reagents:

  • Heteroaryl Halide (1.0 equiv)[4]

  • Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (3.0 equiv) or K2CO3 (2.0 equiv).

  • Solvent: DMSO, NMP, or DMF (Polar Aprotic is essential).

Step-by-Step:

  • Mix: Combine Halide, Amine, and Base in DMSO (concentration ~0.5 M).

  • Heat: Stir at 80°C–120°C.

    • Note: The

      
      -branching makes this amine slower than ethylamine. Higher heat is often required.
      
  • Workup: Pour into water/brine mixture. Extract with EtOAc.

    • Self-Validating Step: If the product does not precipitate or extract well, the DMSO content might be too high. Back-extract the aqueous layer 3x with DCM.

Critical Quality Attributes & Troubleshooting

Stereochemical Integrity

The most common failure mode is Diastereomeric Enrichment .

  • Issue: You start with a racemate, but the reaction prefers one diastereomer, or you start with a pure isomer and it epimerizes.

  • Detection: Use chiral SFC (Supercritical Fluid Chromatography) or

    
    -NMR. The methyl doublet of the ethyl chain will appear as two distinct sets of doublets in a diastereomeric mixture.
    
  • Control: Avoid strong bases (NaH, LDA) which can deprotonate the

    
    -carbon of the amide product.
    
Visual Workflow for Library Synthesis

Workflow Input Input: 1-(Oxan-2-yl)ethan-1-amine (Salt or Free Base) FreeBase Step 1: Free Base Generation (Partition DCM/NaOH) Input->FreeBase If HCl salt Coupling Step 2: Coupling Reaction (T3P or Pd-Cat) Input->Coupling If liquid FreeBase->Coupling QC Step 3: QC Check (LCMS for Mass, NMR for Diastereomers) Coupling->QC QC->Coupling Fail: Re-optimize Purification Step 4: Purification (Reverse Phase Prep-HPLC) QC->Purification Pass

Figure 2: General workflow for high-throughput library synthesis.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, vol. 13, no.[5] 19, 2011, pp. 5048–5051. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1-(Oxan-2-yl)ethan-1-amine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DIAS-OXAN-001 Subject: Troubleshooting & Protocols for Diastereomeric Resolution of 1-(Oxan-2-yl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are attempting to separate the diastereomers of 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine). This molecule possesses two chiral centers: the C2 position on the pyran ring and the


-carbon of the ethylamine side chain.

This creates two distinct pairs of enantiomers (four stereoisomers total). The separation of the diastereomeric pairs (e.g., separating the syn-like pair from the anti-like pair) is achievable via physical means (Flash Chromatography, Distillation) due to differences in scalar physical properties. However, the lack of a UV chromophore and the basicity of the primary amine present specific technical challenges.

This guide addresses these challenges through three core modules: Chromatography , Crystallization , and Analytical Verification .

Module 1: Chromatographic Separation (Flash & HPLC)

Status: Primary Method for Milligram to Gram Scale.

Critical Troubleshooting: "I can't see my compound."

Issue: The target molecule lacks a conjugated


-system, rendering it invisible to standard UV detection (254 nm).
Solution:  You must switch detection modes or derivatize the sample.
Detection MethodSuitabilityNotes
UV (210 nm) LowHigh noise; solvent cutoff interference is likely.
ELSD / CAD High Universal detection for non-volatiles. Ideal for direct analysis.
RI (Refractive Index) MediumGood for isocratic runs only; drifts with gradients.
Derivatization High React with Benzoyl Chloride or CBz-Cl to add a UV chromophore.
Protocol A: Direct Silica Gel Flash Chromatography

For separating diastereomers


 from 

.

The Problem: Primary amines interact strongly with silanols on silica gel, causing severe peak tailing and co-elution. The Fix: Pre-buffer the silica and mobile phase with a basic modifier.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).
    
    • Ratio: Start with 95:4:1.

  • Column Pre-treatment: Flush the silica column with 5 column volumes (CV) of mobile phase containing 1% Triethylamine (

    
    ) before loading the sample.
    
  • Loading: Load sample as a free base in minimal DCM. Do not load as a salt (HCl), as it will stick to the baseline.

Protocol B: Derivatization-Assisted Separation (The "Nuclear" Option)

If direct separation fails, convert the amine to a benzamide. This adds a UV chromophore and increases the structural difference between diastereomers.

  • Reaction: Amine + Benzoyl Chloride (

    
     eq) + 
    
    
    
    (
    
    
    eq) in DCM (
    
    
    C to RT, 1h).
  • Workup: Wash with

    
     HCl, then 
    
    
    
    . Dry organics.
  • Separation: The resulting diastereomeric amides are easily separable on standard Silica (Hexane/EtOAc gradient) with UV detection at 254 nm.

  • Hydrolysis (Optional): Reflux in

    
     HCl to recover the free amine (requires harsh conditions; ensure pyran ring stability).
    

Module 2: Classical Resolution (Crystallization)

Status: Preferred Method for Multi-Gram to Kilogram Scale.

Decision Matrix: Choosing the Resolving Agent

Diastereomeric salt formation relies on the difference in solubility between the salt of Diastereomer A and Diastereomer B.

Recommended Acid Screen:

  • L-(+)-Tartaric Acid: (Standard for

    
    -chiral amines).
    
  • D-(-)-Mandelic Acid: (Often provides sharper crystals for benzylic-like positions).

  • Dibenzoyl-L-tartaric acid: (Bulky; good if simple tartrate oils out).

Troubleshooting: "My product is oiling out."

Issue: The salt forms a supersaturated oil rather than a crystal lattice. Root Cause: Solvent polarity is too high, or cooling is too rapid.

The "Double-Solvent" Protocol:

  • Dissolution: Dissolve the amine (1 eq) and acid (1 eq) in the minimum amount of hot Ethanol or Methanol (boiling).

  • Cloud Point: Add hot Ethyl Acetate or MTBE (antisolvent) dropwise until the solution turns slightly cloudy.

  • Clarify: Add one drop of the alcohol to clear it.

  • Nucleation: Seed with a crystal if available. If not, scratch the glass surface.

  • Cooling: Wrap the flask in a towel to cool slowly to RT over 4-6 hours. Do not put it in the fridge immediately.

Module 3: Analytical Verification (NMR)

Question: "How do I know which diastereomer is which?"

Technical Insight: In the


 NMR, the methyl doublet of the ethylamine side chain is the diagnostic signal.
  • Diastereomer A: The methyl group is often shielded/deshielded differently due to the anisotropy of the pyran oxygen.

  • Shift Delta (

    
    ):  Expect a separation of ~0.05 - 0.1 ppm between the methyl doublets of the two diastereomers in 
    
    
    
    .

Data Table: Expected NMR Signatures

FeatureDiastereomer Pair 1 (e.g., syn-like)Diastereomer Pair 2 (e.g., anti-like)
Methyl Doublet ~1.05 ppm (

Hz)
~1.12 ppm (

Hz)
Pyran

(Methine)
Multiplet, distinct shiftMultiplet, distinct shift
Physical State Liquid (Free Base)Liquid (Free Base)
Salt MP (Tartrate) Distinct Melting Point

Distinct Melting Point

(

)

Visual Workflows

Workflow 1: Separation Strategy Decision Tree

SeparationStrategy Start Start: 1-(Oxan-2-yl)ethan-1-amine Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram (Analytical/Prep) ScaleCheck->SmallScale Low LargeScale > 1 Gram (Process/Scale-up) ScaleCheck->LargeScale High ChromMethod Chromatography SmallScale->ChromMethod CrystMethod Classical Resolution (Crystallization) LargeScale->CrystMethod UVCheck UV Detector Available? ChromMethod->UVCheck DirectSep Direct Silica Flash (Requires ELSD or Ninhydrin Stain) UVCheck->DirectSep No (Standard UV) Derivatize Derivatization (Benzoyl Chloride) Create UV-active Diastereomers UVCheck->Derivatize Yes (Need UV signal) FreeBase Pure Diastereomer DirectSep->FreeBase Hydrolysis Hydrolysis Derivatize->Hydrolysis Hydrolysis (HCl) AcidScreen Acid Screen: 1. Tartaric Acid 2. Mandelic Acid CrystMethod->AcidScreen SaltFormation Form Diastereomeric Salts AcidScreen->SaltFormation Filtration Filter Precipitate (Enriched Diastereomer) SaltFormation->Filtration Filtration->FreeBase Neutralize (NaOH) Hydrolysis->FreeBase

Caption: Decision matrix for selecting between chromatographic and crystallization pathways based on scale and detection capabilities.

Workflow 2: Derivatization Protocol (For UV-Invisible Amines)

Derivatization Input Crude Amine (No UV) Reaction Reaction DCM, 0°C -> RT, 1h Input->Reaction Reagent Benzoyl Chloride + Et3N (Base) Reagent->Reaction Workup Workup Wash: HCl -> NaHCO3 Reaction->Workup Separation Silica Flash (Easy UV Detection) Workup->Separation

Caption: Step-by-step derivatization workflow to enable UV detection and improve diastereomeric separation on silica.

References

  • PubChem. (2025).[1][2] 2-(Oxan-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Dombrády, Z.S., et al. (2019).[3] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Harada, N. (2016).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools. PubMed Central. [Link]

Sources

Technical Support Center: Reductive Amination of Acetyl-Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-THP-001 Subject: Troubleshooting Reductive Amination of 1-acetyl-tetrahydropyran Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Pre-Flight Check: Nomenclature & Substrate Verification

Before proceeding, we must address a critical nomenclature anomaly in your request. "1-acetyl-tetrahydropyran" is chemically ambiguous because the oxygen atom in the tetrahydropyran (THP) ring is assigned position 1. An acetyl group cannot be attached to the oxygen in a stable neutral molecule.

Assumption: We are proceeding on the assumption that your target substrate is 4-acetyltetrahydropyran (1-(tetrahydro-2H-pyran-4-yl)ethan-1-one) or the 2/3-isomer. This is a ketone attached to a secondary carbon on the ether ring.

  • Reactivity Profile: Unlike aldehydes, this methyl ketone is sterically hindered by the adjacent THP ring and electronically less electrophilic. Standard protocols often fail, leading to direct reduction (alcohol formation) or no reaction.

Core Protocols (The "Happy Path")

Do not rely on simple Sodium Borohydride (


) protocols; they are insufficient for this ketone. Choose your protocol based on your amine partner.
Method A: The Standard (Secondary Amines / Non-Hindered Primary Amines)

Reference: Abdel-Magid Protocol [1]

  • Why this works: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce ketones significantly without acid catalysis, allowing the imine to form first.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] Avoid Methanol (reacts with STAB).[3]

ReagentEquivalentsRole
4-Acetyl-THP 1.0Substrate
Amine 1.1 - 1.2Nucleophile
AcOH 1.0 - 2.0Catalyst (Critical for ketones)
NaBH(OAc)3 1.4 - 1.5Hydride Source

Procedure:

  • Mix Ketone and Amine in DCE (0.2 M).

  • Add Acetic Acid (AcOH).[2] Stir 15-30 mins.

  • Add

    
     in one portion.
    
  • Stir at RT for 12-24h. Quench with saturated

    
    .
    
Method B: The "Power User" (Unreactive Amines / Ammonia / Steric Bulk)

Reference: Mattson Protocol [2]

  • Why this works: Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[4]

  • Solvent: Neat (no solvent) or THF.

ReagentEquivalentsRole
4-Acetyl-THP 1.0Substrate
Amine 1.2 - 1.5Nucleophile
Ti(OiPr)4 1.25 - 1.5Lewis Acid / Desiccant
NaBH4 1.5Reducing Agent (Added later)

Procedure:

  • Combine Ketone and Amine.[1][5][6][7][8][9][10][11]

  • Add

    
     dropwise (Exothermic!).
    
  • Stir neat for 1-4 hours (ensure liquid phase; if solid, add minimal THF).

  • Dilute with Ethanol or Methanol (required to solubilize borohydride).

  • Add

    
     carefully.[3]
    
  • Quench with water (forms white

    
     precipitate; filter through Celite).
    

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze LCMS/NMR Problem1 Problem: Starting Material Remains Start->Problem1 Problem2 Problem: Alcohol Side Product (Direct Reduction) Start->Problem2 Problem3 Problem: Low Yield / Messy Start->Problem3 Solution1 Cause: Poor Imine Equilibrium Fix: Switch to Method B (Ti(OiPr)4) or add Molecular Sieves (4A) Problem1->Solution1 Solution2 Cause: Reductant too strong/fast Fix: Ensure STAB is fresh. Do NOT use NaBH4 without Ti(OiPr)4. Switch to NaBH3CN at pH 6. Problem2->Solution2 Solution3 Cause: Enolization/Aldol Fix: Lower temperature (0°C). Use DCE instead of THF. Problem3->Solution3

Figure 1: Diagnostic workflow for reductive amination failures.

Technical FAQs & Mechanism

Q: Why am I seeing a large amount of 1-(tetrahydro-2H-pyran-4-yl)ethanol?

A: This is "Direct Reduction." It happens when the hydride attacks the ketone before the amine does.

  • The Fix: You must force the imine formation first.

    • Pre-stir: Stir Ketone + Amine + Acid for 1-2 hours before adding the reducing agent.

    • Switch Reagent: If using

      
      , stop immediately. Use 
      
      
      
      (STAB).[3] STAB is less basic and reacts preferentially with imines over ketones [1].
Q: The reaction turns into a solid gel when using Titanium Isopropoxide.

A: This is normal. The


 - amine complex can be viscous.
  • The Fix: Add minimal dry THF to maintain stirring. Do not add alcohol until you are ready to add the reducing agent (Step 4 of Method B).

Q: Can I use Sodium Cyanoborohydride ( )?

A: Yes, but it is toxic and requires strict pH control.

  • The Protocol: If you must use it (e.g., STAB failed), perform the reaction in Methanol and adjust pH to ~6 using Acetic Acid. If the pH is too low (<4), you hydrolyze the imine. If too high (>7), the reduction stalls [3].[7]

Mechanistic Visualization: The Titanium Advantage

Understanding why Method B works helps you adapt it.

Mechanism Ketone Ketone (4-Acetyl-THP) Complex Activated Ti-Complex Ketone->Complex + Amine Ti Ti(OiPr)4 Ti->Complex Lewis Acid Activation Imine Imine Species (Water Scavenged) Complex->Imine - Ti(OH)(OiPr)3 (Irreversible) Product Amine Product Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium(IV) acts as both a Lewis Acid activator and a water scavenger, driving the equilibrium to the right.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent.[7][9] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Optimizing Chiral Resolution of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(oxan-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical separation process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible resolution.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the resolution of 1-(oxan-2-yl)ethan-1-amine.

Q1: What is the most common and industrially viable method for resolving racemic 1-(oxan-2-yl)ethan-1-amine?

A1: The most prevalent method is diastereomeric salt crystallization.[1][2] This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.[3][4] This solubility difference allows one diastereomer to be selectively crystallized and separated.[3]

Q2: Which chiral resolving agents are most effective for primary amines like 1-(oxan-2-yl)ethan-1-amine?

A2: Tartaric acid and its derivatives are the most popular and cost-effective choices for resolving chiral bases.[5] Specifically, L-(+)-tartaric acid is frequently used to resolve racemic amines.[6][7] Other agents like (-)-camphoric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can also be effective.[3][6] The optimal choice is substrate-dependent and often requires empirical screening to identify the agent that provides the best crystal quality and diastereoselectivity.[1]

Q3: How do I select the right solvent for diastereomeric salt crystallization?

A3: Solvent selection is critical and aims to maximize the solubility difference between the two diastereomeric salts. A good solvent system will fully dissolve both salts at an elevated temperature but allow only the desired diastereomer to crystallize upon cooling, leaving the other in the mother liquor.[3] Alcohols like methanol or ethanol, often with varying amounts of water, are common starting points.[7] A systematic screening of different solvents and solvent mixtures is highly recommended for optimization.

Q4: What are the best analytical techniques for determining the enantiomeric excess (ee) of my resolved amine?

A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used method for determining the enantiomeric excess of chiral amines.[8][9] Chiral Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the amine.[10] These chromatographic methods provide accurate and reproducible quantification of each enantiomer.[8]

Troubleshooting Guide: From Experiment to Optimization

This section provides a problem-oriented approach to common issues encountered during the chiral resolution process.

Problem 1: Poor or No Crystallization of Diastereomeric Salts

Crystallization is the core of the separation, and its failure is a common roadblock.

  • Possible Cause 1A: Suboptimal Solvent System.

    • Expert Insight: The solvent dictates the solubility curve of your diastereomeric salts. If the solvent is too good, the salts will remain in solution even upon cooling. If it's too poor, they may precipitate amorphously ("oil out") rather than crystallize.

    • Troubleshooting Protocol:

      • Systematic Screening: Begin with a small-scale screen of common solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures).

      • Solubility Test: Test the solubility of your diastereomeric salt mixture in a small amount of solvent at room temperature and upon heating. An ideal solvent dissolves the salt completely when hot and shows significant precipitation upon cooling.

      • Anti-Solvent Addition: If a good single solvent isn't found, try an anti-solvent strategy. Dissolve the salt in a good solvent (e.g., methanol) and slowly add a miscible poor solvent (e.g., acetone or hexanes) until turbidity is observed, then heat to redissolve and cool slowly.[11]

  • Possible Cause 1B: Incorrect Stoichiometry.

    • Expert Insight: Tartaric acid is a diacid, meaning it can form both neutral and acidic salts with the amine.[5] The stoichiometry (amine:acid ratio) can significantly affect the crystal structure and solubility. While a 2:1 amine-to-tartaric acid ratio is common for forming the neutral salt, this is not always optimal.

    • Troubleshooting Protocol:

      • Vary the Ratio: Set up small-scale experiments varying the molar ratio of the resolving agent from 0.5 to 1.0 equivalents relative to the racemic amine.

      • Monitor pH: The pH of the solution can influence salt formation. Monitor and record the pH of the solution before crystallization.

      • Characterize Solids: Analyze the resulting solids to confirm if you are isolating the desired salt.

  • Possible Cause 1C: Concentration Issues.

    • Expert Insight: If the solution is too dilute, the solubility limit of the desired diastereomer may never be reached. If it's too concentrated, rapid precipitation of both diastereomers can occur, leading to low purity.

    • Troubleshooting Protocol:

      • Start Concentrated: Begin by dissolving the salts in a minimal amount of hot solvent to create a saturated solution.

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals.

      • Seeding: If crystallization is sluggish, add a few seed crystals of the desired diastereomer (if available from a previous successful batch) to induce crystallization.[12]

Diagram: Troubleshooting Workflow for Poor Crystallization

G start Problem: Poor or No Crystallization cause1 Possible Cause: Suboptimal Solvent? start->cause1 cause2 Possible Cause: Incorrect Stoichiometry? start->cause2 cause3 Possible Cause: Wrong Concentration? start->cause3 solution1 Solution: Systematic Solvent Screen (Methanol, Ethanol, IPA, etc.) Test Anti-Solvents cause1->solution1 Analyze solubility solution2 Solution: Vary Amine:Acid Ratio (e.g., 2:1, 1:1) Monitor pH cause2->solution2 Test different molar equivalents solution3 Solution: Adjust Concentration Slow Cooling Protocol Use Seed Crystals cause3->solution3 Optimize saturation

Caption: Decision tree for troubleshooting crystallization issues.

Problem 2: Low Enantiomeric Excess (ee)

Achieving high enantiomeric purity is the ultimate goal. Low ee indicates poor separation.

  • Possible Cause 2A: Inefficient Resolving Agent.

    • Expert Insight: The resolving agent must form a stable, well-defined crystal lattice with one enantiomer while discriminating against the other. Not all agents are equally effective for all amines.

    • Troubleshooting Protocol:

      • Screen Multiple Agents: If tartaric acid gives poor results, screen other commercially available chiral acids.

      • Compare Results: Use a consistent solvent system and protocol to directly compare the ee obtained from different resolving agents.

Resolving AgentCommon SolventsKey Attributes
L-(+)-Tartaric Acid Methanol, Ethanol, WaterAbundant, inexpensive, widely documented.[3][5]
(-)-Dibenzoyl-L-tartaric acid Alcohols, AcetoneBulky groups can enhance diastereomeric differentiation.
(-)-Camphoric Acid Alcohols, EthersRigid bicyclic structure can lead to good crystal packing.[3]
(-)-Mandelic Acid Water, AlcoholsOften effective for resolving basic compounds.[6]
  • Possible Cause 2B: Co-precipitation of Diastereomers.

    • Expert Insight: This is the most common cause of low ee. It occurs when the crystallization process is too fast or the solubility difference between the diastereomers is small, causing the undesired salt to crystallize along with the desired one.

    • Troubleshooting Protocol:

      • Recrystallization: The most effective way to improve ee is to perform one or more recrystallizations. Dissolve the filtered crystals in a minimal amount of hot solvent and cool slowly again. Each step should enrich the desired diastereomer.

      • Optimize Cooling Rate: Avoid crash cooling. A slow, controlled temperature gradient (e.g., allowing the flask to cool to room temperature overnight before refrigeration) is crucial for selective crystallization.

      • Stirring Time: Ensure adequate equilibration time. Stirring the slurry for an extended period (1-2 hours) before filtration can improve the enantiomeric purity of the solid.[13]

Core Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Diastereomeric Salt Resolution
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(oxan-2-yl)ethan-1-amine in a minimal amount of heated solvent (e.g., methanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, heating if necessary. Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystallization begins, allow it to proceed at room temperature for several hours or overnight.

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize yield.[13] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric purity. The enantiomeric excess of the amine can be determined after liberating it from the salt (Protocol 2).

Diagram: Chiral Resolution Workflow

G racemate Racemic Amine (R/S) mix Mix in Solvent (e.g., Methanol) racemate->mix acid Chiral Acid (e.g., L-Tartaric Acid) acid->mix salts Formation of Diastereomeric Salts (R-L and S-L) mix->salts crystallize Selective Crystallization salts->crystallize solid Solid: Less Soluble Salt (e.g., S-L) crystallize->solid Filter liquid Mother Liquor: More Soluble Salt (e.g., R-L) crystallize->liquid break_solid Break Salt (add Base) solid->break_solid enantiomer Pure Enantiomer (S-Amine) break_solid->enantiomer

Caption: Workflow of chiral resolution via diastereomeric salt crystallization.

Protocol 2: Liberation of the Free Amine
  • Dissolution: Suspend the filtered diastereomeric salt crystals in water.

  • Basification: Add a strong base, such as 2M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH of the aqueous layer is >11.[14][15] This deprotonates the amine salt, converting it to the free base.[14][16]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

References

  • Wikipedia. (2023, December 27). Chiral resolution. Retrieved from [Link]

  • Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]

  • Google Patents. (1997). EP1036189A1 - Resolution of chiral amines.
  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Royal Society of Chemistry. (2022). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Diastereomeric recrystallization. Retrieved from [Link]

  • ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • YouTube. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. APC Ltd - The Applied Process Company. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal LC enantiomeric separation methods to determine enantiomeric excess. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Imperial College London. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • ResearchGate. (2021, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • ResearchGate. (2021, May 2). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral Simulated Moving Bed Chromatography and Racemization. Part 1: Experiments. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Free base. Retrieved from [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

Sources

stability of 1-(Oxan-2-yl)ethan-1-amine free base vs salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Guide (Free Base vs. Salt)
Executive Summary: The Stability Matrix

The molecule 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) presents a classic challenge in medicinal chemistry: the dichotomy between a reactive, volatile Free Base and a stable, distinct Salt Form .

This molecule features a primary amine attached to a chiral center adjacent to a tetrahydropyran (THP) ring.[1] This structural arrangement introduces two critical stability factors:

  • Chemosensitivity: The primary amine is highly nucleophilic and basic, making it a "CO₂ sponge" and susceptible to oxidation.[1]

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 on the ring and C1 on the ethyl chain), leading to potential diastereomeric enrichment during salt crystallization.[1]

Comparative Stability Data
FeatureFree Base (Oil/Low-Melting Solid) Hydrochloride Salt (Crystalline Solid)
Physical State Viscous liquid or waxy solid; often hygroscopic.White, free-flowing crystalline powder.[1]
Air Stability LOW. Rapidly absorbs atmospheric CO₂ to form carbamates (white crust).[1]HIGH. Inert to atmospheric CO₂.[1]
Oxidation Risk MODERATE. Turns yellow/brown upon exposure to air (N-oxide formation).NEGLIGIBLE. Protonation protects the nitrogen lone pair.[1]
Shelf Life < 3 months (if not under Argon at -20°C).> 2 years (at RT, desiccated).[1]
Stoichiometry Variable (due to water/CO₂ uptake).[1]Precise (defined MW).[1]
Diagnostic & Troubleshooting Guide

Use this module to diagnose issues with your current batch of 1-(Oxan-2-yl)ethan-1-amine.

Scenario A: "My clear oil has developed a white crust or precipitate."
  • Diagnosis: Carbamate Formation. [1][2]

    • Mechanism:[1][2][3][4][5] Primary amines react reversibly with atmospheric CO₂ to form ammonium carbamate salts (

      
      ). This is often mistaken for polymerization.[1]
      
  • Immediate Action:

    • Do NOT heat open to air (this drives off CO₂ but promotes oxidation).[1]

    • Fix: Dissolve the material in DCM or Ethyl Acetate and wash with aqueous NaOH (1M).[1] The high pH reverses the equilibrium, releasing CO₂ and regenerating the free base.[1] Dry the organic layer (

      
      ) and concentrate immediately before use.[1]
      
Scenario B: "The material has turned from colorless to yellow/orange."
  • Diagnosis: Oxidative Degradation. [1]

    • Mechanism:[1][2][3][4][5][6] Formation of N-oxides or imine impurities due to radical autoxidation of the

      
      -protons or direct amine oxidation.
      
  • Immediate Action:

    • If the color is light yellow, purification via distillation (Kugelrohr) or conversion to the HCl salt (recrystallization) can salvage the batch.[1]

    • If dark orange/brown, discard.[1] Impurities may interfere with metal-catalyzed cross-coupling reactions.

Scenario C: "My reaction yield is consistently lower than calculated."
  • Diagnosis: Stoichiometric Error (Hygroscopicity). [1]

    • Cause: The free base is hygroscopic.[1] If you weighed 100 mg of "oil," you likely weighed 85 mg of amine and 15 mg of water/carbonate.[1]

  • Fix: Always titrate the amine or use the HCl salt for stoichiometry-critical reactions (e.g., amide couplings), adding a precise equivalent of base (e.g., DIPEA, TEA) in situ.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling and storage to prevent degradation.

StabilityWorkflow Start Received 1-(Oxan-2-yl)ethan-1-amine CheckForm Check Form Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Liquid Salt Salt (HCl/Oxalate) CheckForm->Salt Solid ImmediateUse Immediate Use (<24h)? FreeBase->ImmediateUse StandardStore Store Desiccated RT or 4°C Salt->StandardStore Reaction Proceed to Reaction (Titrate if critical) ImmediateUse->Reaction Yes Convert PROTOCOL: Convert to HCl Salt ImmediateUse->Convert No (Recommended) InertStore Store under Argon -20°C, Dark ImmediateUse->InertStore No (If Salt unwanted) Storage Long Term Storage Convert->Salt Crystallization

Figure 1: Decision tree for handling 1-(Oxan-2-yl)ethan-1-amine based on physical form and usage timeline.

Standard Operating Protocols (SOPs)
SOP-01: Conversion of Free Base to Hydrochloride Salt

Why: To create a stable, weighable solid for long-term storage or precise stoichiometry.[1]

Materials:

  • 1-(Oxan-2-yl)ethan-1-amine (Free Base)

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) (Anhydrous)[1]
    
  • Reagent: 4M HCl in Dioxane (Commercial solution)[1]

Procedure:

  • Dissolution: Dissolve the amine oil (e.g., 1.0 g) in anhydrous

    
     (10 mL). Ensure the solution is clear.
    
  • Acidification: Cool the solution to 0°C (ice bath). Dropwise, add 4M HCl in Dioxane (1.1 equivalents).[1]

    • Observation: A white precipitate should form immediately.[1]

  • Maturation: Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid using a sintered glass funnel (or Buchner).[1]

  • Washing: Wash the filter cake with cold, anhydrous

    
     (2 x 5 mL) to remove excess acid and impurities.[1]
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Note: If the product is hygroscopic (sticky), dry in a vacuum desiccator over

      
      .[1]
      
SOP-02: Recovery of Free Base from Salt

Why: When a reaction requires the nucleophilic amine and non-nucleophilic bases (like DIPEA) are incompatible or insufficient.[1]

Procedure:

  • Suspend the HCl salt in DCM (Dichloromethane).[1]

  • Add equal volume of 1M NaOH (aq) or Saturated

    
    .
    
  • Stir vigorously until the solid dissolves and two clear layers form.

  • Separate the organic layer.[1] Extract the aqueous layer once more with DCM.[1]

  • Dry combined organics over

    
     or 
    
    
    
    .
  • Filter and concentrate on a rotary evaporator without heating above 30°C.

  • Use immediately.

Frequently Asked Questions (FAQs)

Q1: I see two spots on my TLC after salt formation. Is it decomposing?

  • Answer: Likely not decomposition.[1] This molecule has two chiral centers, creating diastereomers.[1] Salt formation can sometimes separate these diastereomers (kinetic resolution) or simply resolve them differently on silica.[1] Check NMR to confirm they are diastereomers and not degradation products.

Q2: Can I use the oxalate salt instead of HCl?

  • Answer: Yes. Oxalate salts often crystallize better than hydrochlorides for low molecular weight amines.[1] However, be aware that oxalic acid is a reducing agent and a chelator; ensure it is compatible with your downstream chemistry (e.g., avoid if using sensitive transition metal catalysts immediately after).[1]

Q3: Why does the MSDS say "Store under Inert Gas" for the salt too?

  • Answer: This is a precautionary "blanket" statement by suppliers. While the HCl salt is chemically stable to oxidation, it can still be hygroscopic.[1] Argon/Nitrogen protects against moisture uptake, which ensures your weight-based stoichiometry remains accurate.[1]

References
  • Amine Stability & Carbamate Formation

    • Source: American Chemical Society (ACS) Omega.[1] "A Unified Approach to CO2–Amine Reaction Mechanisms."

    • Context: Explains the mechanism of white crust form
    • URL:[Link][1]

  • Salt Selection in Drug Discovery

    • Source: National Institutes of Health (NIH) / PubMed Central.[1] "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations."

    • Context: Guidelines for choosing HCl vs. other counterions for stability.
    • URL:[Link]

  • General Handling of Pyran-Amines

    • Source: PubChem Compound Summary (Generic Analog: Tetrahydropyran-2-ylmethylamine).
    • Context: Physical property inference for oxan-yl-ethanamine deriv
    • URL:[Link][1]

Sources

Technical Support Center: Stereoselective Coupling of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Coupling 1-(Oxan-2-yl)ethan-1-amine presents a specific stereochemical challenge not because the amine itself is labile, but because it is an


-branched, sterically crowded primary amine .

The bulky oxanyl (tetrahydropyranyl) group adjacent to the amine center creates significant steric hindrance. In amide coupling, this steric bulk retards the rate of nucleophilic attack (


). When coupling this amine to a chiral carboxylic acid (e.g., an N-protected amino acid), the slowed coupling rate increases the lifetime of the activated ester intermediate. This extended lifetime allows the competing unimolecular oxazolone formation pathway  (

) to dominate, leading to racemization of the carboxylic acid component before the amide bond is formed.
The Racemization Pathway (The Enemy)

Racemization typically occurs via the "5(4H)-oxazolone" mechanism involving the activated acid component:

  • Activation: The acid is converted to a reactive ester (e.g., -OBt, -OAt).

  • Oxazolone Formation: The carbonyl oxygen of the N-protecting group (like Fmoc or Cbz) or the amide backbone attacks the activated carbonyl, ejecting the leaving group.

  • Epimerization: The resulting oxazolone has a highly acidic proton at the C-

    
     position. Weak bases can deprotonate this, destroying stereochemistry.
    
  • Coupling: The amine eventually opens the oxazolone, but the product is now racemic.

Goal: Maximize


 (coupling rate) while minimizing base-mediated proton abstraction.

Strategic Protocols for Stereocontrol

We recommend two distinct protocols depending on the sensitivity of your carboxylic acid partner.

Protocol A: The "T3P" Method (Recommended for Maximum Stereoretention)

Propylphosphonic Anhydride (T3P) is the superior reagent for coupling hindered amines. It acts as a kinetic scavenger, driving the reaction forward without requiring the high concentrations of base that promote racemization.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF)

  • Base: N-Methylmorpholine (NMM) or Pyridine (Weaker bases reduce C-

    
     deprotonation risk)
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P performs best in non-polar/aprotic solvents)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 1-(Oxan-2-yl)ethan-1-amine (1.1 equiv) in EtOAc (5–10 mL/mmol).

  • Cooling: Cool the mixture to 0 °C . Critical: Low temperature suppresses oxazolone formation.

  • Base Addition: Add NMM (2.5 equiv). Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature naturally. Monitor by LCMS.

    • Note: T3P reactions are often complete within 1-3 hours.

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, simplifying purification.
    
Protocol B: The "Oxyma/DIC" Method (For Solid Phase or High Throughput)

If T3P is unavailable, use Oxyma Pure with DIC. Oxyma creates an active ester that is more reactive than HOBt but less prone to racemization than HATU in the presence of strong bases.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2]

  • Base: None (or 0.1 eq. DIEA only if amine is a salt). Avoiding base is key here.

Step-by-Step Workflow:

  • Dissolve Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0 °C.

  • Add DIC (1.1 eq) and stir for 5 minutes to form the Oxyma-ester.

  • Add 1-(Oxan-2-yl)ethan-1-amine (1.2 eq).

  • Stir at 0 °C for 1 hour, then room temp for 2–4 hours.

Comparative Data: Coupling Reagent Performance

The following table summarizes the risk profile when coupling hindered amines like 1-(Oxan-2-yl)ethan-1-amine to a racemization-prone acid (e.g., Fmoc-Phenylglycine-OH).

Coupling SystemReactivity (

)
Racemization RiskSteric ToleranceRecommendation
T3P / NMM HighVery Low ExcellentPrimary Choice
HATU / DIEA Very HighHighGoodUse only with TMP/Collidine
EDC / HOBt LowLowPoorAvoid (Too slow for this amine)
DIC / Oxyma HighLowGoodSecondary Choice
Acid Chloride ExtremeExtreme ExcellentDo NOT Use

Visualizing the Racemization Pathway

The diagram below illustrates the kinetic competition. To save the stereocenter, the "Direct Amine Attack" (Blue Path) must outcompete the "Oxazolone Formation" (Red Path).

G Acid Carboxylic Acid (Chiral) Activated Activated Ester (O-Acyl Isourea/OBt) Acid->Activated Activation Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Slow Kinetics (Due to Hindered Amine) ChiralProduct Pure Chiral Amide (>99% ee) Activated->ChiralProduct Fast Attack (Promoted by T3P/HOAt) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base Deprotonation RacemicProduct Racemic Amide (50:50 L/D) Enol->RacemicProduct Amine Attack Amine 1-(Oxan-2-yl)ethan-1-amine (Hindered Nucleophile) Amine->RacemicProduct Amine->ChiralProduct

Figure 1: Kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). The steric bulk of the oxanyl amine slows the green path, necessitating reagents that accelerate it or suppress the red path.

Troubleshooting & FAQ

Q: I am seeing a generic "M+H" peak, but the NMR shows a 50:50 mixture of diastereomers. Is the amine racemizing? A: It is highly unlikely the amine itself is racemizing. The 1-(Oxan-2-yl)ethan-1-amine structure is an aliphatic amine. These are stereochemically stable under standard coupling conditions. The "diastereomers" you see are almost certainly due to the racemization of your carboxylic acid partner .

  • Fix: Switch from DIEA (strong base) to 2,4,6-Collidine or TMP (sym-collidine). These bases are sterically hindered and too weak to deprotonate the

    
    -carbon of the activated ester/oxazolone but strong enough to neutralize the reaction.
    

Q: The reaction is stalling at 60% conversion after 24 hours. A: The oxanyl group is bulky.

  • Fix: Do not heat the reaction. Heating promotes racemization exponentially. Instead, increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M). Higher concentration drives bimolecular coupling (

    
    ) without accelerating unimolecular racemization (
    
    
    
    ).

Q: Can I use HATU? Everyone says it's the strongest. A: HATU is risky here. While it activates the acid strongly, the guanidinium byproduct can act as a base. If you must use HATU:

  • Use exactly 0.95–1.0 equivalents of HATU (never excess).

  • Use Collidine instead of DIEA.

  • Pre-activate the acid for only 10–20 seconds before adding the amine.

Q: My amine is a hydrochloride salt. How do I neutralize it without causing racemization? A: This is a common pitfall. Adding excess base to free the amine creates a "base spike" at the start.

  • Fix: Use a biphasic system (DCM/Sat.

    
    ) to free-base the amine before adding it to the coupling reaction. Extract the free amine, dry it, and then add it to the activated acid. This ensures the coupling reaction never sees excess base.
    

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-THP-AMINE-001 Subject: Troubleshooting aqueous solubility, "oiling out," and stock preparation.[1][2][3][4][5][6] Assigned Scientist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering solubility difficulties with 1-(Oxan-2-yl)ethan-1-amine (also referenced as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) due to its physicochemical nature as a lipophilic liquid base .[1][2][3][4][5][6]

At neutral pH, this molecule exists in an equilibrium between its protonated (soluble) and free-base (insoluble oil) forms.[1][2][3][4][5][6] The tetrahydropyran (THP) ring adds significant lipophilicity compared to simple alkyl amines, causing the free base to phase-separate ("oil out") rather than dissolve, even if the calculated LogP appears low.[3][4][6]

This guide provides the protocols to solubilize this compound for biological assays and chemical synthesis.[3][4][5][6]

Module 1: The Diagnostic (Why is it failing?)

Before attempting a fix, confirm your failure mode using the diagnostic table below.

ObservationDiagnosisThe Science
Cloudy emulsion / Milky solution "Oiling Out" You are using the Free Base in neutral water.[1][2][3][4][5][6] The pH is > pKa, causing the amine to deprotonate and separate into microscopic oil droplets.[4][5][6]
Sticky gum / Gel formation Hygroscopic Salt You likely have the HCl salt, which has absorbed atmospheric moisture. Ether-containing amine salts are notoriously hygroscopic.[1][2][3][4][5][6]
Precipitate upon dilution Shock Precipitation You diluted a DMSO stock into a high-pH buffer (PBS pH 7.4), forcing the molecule back into its insoluble free-base form.[1][2][3][4][5][6]
Physicochemical Profile[4][6][7][8][9][10][11][12][13]
  • Structure: A secondary alkyl chain with a primary amine, attached to a lipophilic tetrahydropyran ether ring.[3][4][5][6]

  • State: Colorless to yellow oil (Free Base).[3][4][5][6]

  • Estimated pKa: ~10.5 (Typical for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -branched primary amines).[1][2][3][5][6]
    
  • LogP: ~0.6 – 0.9 (Moderately lipophilic).[3][4][5][6]

Module 2: The Fix (Step-by-Step Protocols)

Protocol A: In-Situ Salt Formation (For Aqueous Stock)

Use this method if you have the Free Base oil and need a purely aqueous solution (e.g., for synthesis or non-biological use).[1][2][3][4]

The Logic: We must drive the equilibrium 100% toward the ionized cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) by lowering the pH at least 2 units below the pKa.[1][3][5][6]
  • Calculate Molarity: Determine the required molarity (e.g., 100 mM).

  • Stoichiometric Acidification:

    • Do NOT add water first.[3][4][5][6]

    • Add 0.95 - 1.0 equivalents of 1.0 M HCl (or Acetic Acid) directly to the neat oil.[1][2][3][4][5][6]

    • Why? Adding water first creates an emulsion that reacts slowly.[3][4][5][6] Adding acid directly protonates the amine immediately.[3][4][5][6]

  • Dilution: Once the oil dissolves into the acid (exothermic), dilute with water to the final volume.[3][4][6]

  • Verification: The solution should be crystal clear. If slightly hazy, add 1M HCl dropwise until clear.

Protocol B: The "Biologist's Stock" (DMSO/Ethanol)

Use this method for cell culture or enzymatic assays where pH must remain neutral.[3][4]

The Logic: We use a water-miscible organic solvent to disperse the molecule, then rely on rapid mixing to prevent aggregation during dilution.[1][3][4][5][6]

  • Primary Stock: Dissolve the neat oil in DMSO (Dimethyl Sulfoxide) to 100 mM.[3][4][5][6]

    • Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line, but DMSO prevents volatility issues.[3][4][5][6]

  • Intermediate Dilution (Critical Step):

    • Do NOT shoot 100 mM DMSO stock directly into the cell media.[3][4][5][6]

    • Prepare a 10x working solution in slightly acidic buffer (e.g., Citrate buffer pH 5.0 or PBS adjusted to pH 6.0).

  • Final Application: Add the 10x working solution to your assay well.

    • Mechanism:[1][4][6][7][8] The final pH will rise to ~7.4, but the low concentration (<100 µM) combined with the kinetic energy of mixing usually prevents the oil droplets from coalescing.[4][6]

Module 3: Advanced Formulation (Salt Selection)

If the Hydrochloride (HCl) salt is proving too hygroscopic (turning into a goo on the weigh paper), you must switch counter-ions.[3][4][6] The ether oxygen in the pyran ring can coordinate with water, making small inorganic salts unstable.[4][6]

Recommended Counter-ions for Stability:

Counter-ionRationaleProtocol
L-Tartrate Creates a rigid crystalline lattice that traps the amine, reducing hygroscopicity.[1][2][3][4][5][6]Dissolve amine in EtOH; add 1 eq L-Tartaric acid in EtOH. Cool to crystallize.
Citrate Excellent buffering capacity; biologically compatible.[3][4][5][6]Mix 1 eq Citric acid in water with amine. Lyophilize to a stable powder.[3][4][5][6]
Fumarate Often non-hygroscopic and high melting point.[3][4][5][6]Good for solid-state storage.[1][2][3][4][5][6]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: For 1-(Oxan-2-yl)ethan-1-amine, the Tartrate salt is often the "Goldilocks" form—solid enough to weigh, but soluble enough for assays [1].[1][2][3][5][6]

Module 4: Visualization of Solubility Dynamics

The following diagram illustrates the decision logic for solubilizing this specific amine based on your application.

SolubilityLogic Start Start: 1-(Oxan-2-yl)ethan-1-amine (Free Base Oil) Goal Define Application Start->Goal BioAssay Biological Assay (Cells/Enzymes) Goal->BioAssay ChemSyn Chemical Synthesis (Reagent) Goal->ChemSyn DMSORoute Dissolve in DMSO (100mM) BioAssay->DMSORoute AcidRoute Add 1.0 eq HCl (aq) ChemSyn->AcidRoute Protonation PrecipCheck Check: Is Final Conc > 100µM? DMSORoute->PrecipCheck Success1 Stable Solution AcidRoute->Success1 DirectAdd Direct Addition to Media (Risk of Oiling Out) PrecipCheck->DirectAdd Yes StepDown Intermediate Dilution (pH 6.0 Buffer) PrecipCheck->StepDown No DirectAdd->StepDown If cloudy, switch to StepDown->Success1

Figure 1: Decision tree for solubilizing lipophilic amines based on end-use application.

FAQ: Frequently Asked Questions

Q: I bought the HCl salt, but it looks like a wet paste. Is it degraded? A: Likely not degraded, but deliquescent .[3][4][5][6] The ether oxygen in the pyran ring hydrogen-bonds avidly with atmospheric water.[1][2][3][4][5][6]

  • Fix: Do not attempt to weigh it on paper.[3][4][5][6] Dissolve the entire vial content into a known volume of water or DMSO to create a master stock, then calculate concentration based on the label weight (assuming the manufacturer weighed it dry).[4][6]

Q: Can I sonicate the solution if it's cloudy? A: Sonication will temporarily disperse the oil droplets (creating a nano-emulsion), but it will not dissolve them.[1][3][4][5][6] The solution will eventually separate again. You must adjust the pH (acidify) to achieve thermodynamic solubility.[3][4][5][6]

Q: Does the stereochemistry (1-(Oxan-2-yl)) affect solubility? A: Minimally. Whether you have the (R) or (S) enantiomer, or the positional isomer (2-(Oxan-2-yl)ethanamine), the pKa and LogP remain virtually identical.[1][2][3][4][5][6] These protocols apply to all isomers of tetrahydropyranyl-ethylamines.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6][9][8][10][11][12] (2002).[3][4][5][6][9][8][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4][5][6][9][10] Link[2][3][4][5][6]

    • Context: Authoritative source on salt selection (Tartrate/Citrate) for problematic amines.[3][4][5][6]

  • PubChem Database. (n.d.).[3][4][5][6] Compound Summary for 2-(Oxan-4-yl)ethan-1-amine (Isomer Analog). National Center for Biotechnology Information.[3][4][5][6] Link[2][3][5][6]

    • Context: Verification of physicochemical properties (LogP/MW) for the tetrahydropyran-amine class.
  • Avdeef, A. (2003).[3][4][5][6][9] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4][5][6] Link[2][3][4][5][6]

    • Context: Mechanistic explanation of pH-dependent solubility profiles (Henderson-Hasselbalch kinetics).

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: 1-(Oxan-2-yl)ethan-1-amine

[1]

Executive Summary

1-(Oxan-2-yl)ethan-1-amine is a critical intermediate in the synthesis of fragment-based drug candidates.[1] Its NMR analysis is complicated by the presence of diastereomers (syn/anti relationships).

  • Core Challenge: Distinguishing the syn (sterically crowded) diastereomer from the anti diastereomer using 13C NMR.

  • Solution: Comparative analysis of chemical shifts (

    
    ) focusing on the C2 (anomeric-like)  and C1' (methine)  carbons, which exhibit diagnostic 
    
    
    -gauche shielding effects.

Comparative Data Analysis

Since specific tabulated data for this intermediate is often proprietary, the following data is synthesized from high-fidelity fragment analysis of 2-methyltetrahydropyran , isopropylamine , and 2-acetyltetrahydropyran .

Table 1: Predicted vs. Reference Chemical Shifts (13C, CDCl3)
Carbon PositionLabelPredicted Range (

ppm)
Diagnostic Trend (Diastereomer Effect)Reference Analog (2-Methyl-THP)
Side Chain Methine C1' 51.0 – 54.5 Primary Diagnostic: Deshielded by

.[1] Syn isomer typically appears upfield (

0.5-1.0 ppm) due to steric compression.[1]
N/A (Hydrocarbon = 21.[1]0)
Ring C2 C2 76.0 – 79.0 Secondary Diagnostic: Ether linkage.[1] Sensitive to side-chain orientation.74.8
Ring C6 C6 68.0 – 69.5 Stable.[1] Minimal variation between isomers.[1]68.2
Side Chain Methyl C2' 19.0 – 22.0 Variable.[1]21.0
Ring C3 C3 29.0 – 31.0

-effect from substituent.[1]
32.0
Ring C4 C4 23.0 – 24.0 Remote from chiral center.[1]23.6
Ring C5 C5 25.5 – 26.5 Remote from chiral center.[1]26.4

Technical Insight: The substitution of a hydrogen on the ethyl group with an amine (


) induces a significant 

-shift
(+25 to +30 ppm) on C1' relative to the alkyl analog.[1] The diastereomeric differentiation relies on the

-gauche effect
: the isomer where the amino group is sterically crowded against the ring hydrogens (typically the syn or unlike isomer depending on conformation) will show shielded (lower ppm) values for C2 and C1'.

Experimental Protocol: Synthesis & Assignment

This protocol outlines the generation of the diastereomeric mixture and the workflow to assign the signals.[2][3]

A. Synthesis (Reductive Amination)[1][3]
  • Precursor: Start with 2-acetyltetrahydropyran (CAS 142-68-7 derivative).[1]

  • Reagents: Ammonium acetate (

    
    ) and Sodium cyanoborohydride (
    
    
    ) in Methanol.
  • Mechanism: Formation of the imine intermediate followed by hydride attack.[1]

    • Note: This reaction is rarely 100% stereoselective, typically yielding a 60:40 or 70:30 mixture of diastereomers, making NMR assignment critical.

B. NMR Acquisition Parameters
  • Solvent:

    
     (Standard) or 
    
    
    (Benzene-d6 often provides better diastereomeric separation due to Anisotropic Induced Shifts).[1]
  • Pulse Sequence:

    • Standard 13C: Proton-decoupled (ZGPG).[1]

    • DEPT-135: Essential to distinguish C1' (Methine, Up) from C6 (Methylene, Down).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure quantitative integration of the diastereomeric ratio.
    
C. Assignment Workflow
  • Identify C6 (Ring): Look for the downward peak (DEPT-135) around 68 ppm .[1]

  • Identify C2 (Ring) & C1' (Chain): Look for two upward peaks (DEPT-135) in the 50-80 ppm range.[1]

    • The peak at ~77 ppm is C2 (attached to ring Oxygen).

    • The peak at ~52 ppm is C1' (attached to Nitrogen).

  • Diastereomer Split: Zoom into the C2 and C1' regions.[1] You will see "doubling" of peaks.[1]

    • Major Isomer: Correlates to the major product (often anti via Felkin-Anh control, but substrate dependent).

    • Minor Isomer: The other set.

    • Assignment: The isomer with the upfield shift for C2 is generally the one with greater steric clash (Syn).

Visualization of Logic & Pathway

Diagram 1: Synthesis & Stereochemical Outcome

This diagram illustrates the reductive amination pathway and the resulting diastereomeric pair.

SynthesisPathKetone2-Acetyltetrahydropyran(C=O at ~210 ppm)ImineImine Intermediate(Transient)Ketone->Imine+ NH4OAcProduct1-(Oxan-2-yl)ethan-1-amine(Mixture of Diastereomers)Imine->Product+ NaBH3CN(Hydride Attack)SynSyn-Isomer(Steric Compression)C1' ~51.5 ppmProduct->SynMinor Path(Usually)AntiAnti-Isomer(Less Steric Strain)C1' ~52.5 ppmProduct->AntiMajor Path(Felkin-Anh)

Caption: Reaction pathway showing the origin of the diastereomeric mixture and the expected chemical shift divergence.

Diagram 2: NMR Assignment Decision Tree

A logic flow for assigning the specific carbon signals.[1]

NMRAssignmentStartStart: 13C NMR Spectrum(Proton Decoupled)Region1Region: 50 - 80 ppm(Heteroatom substituted)Start->Region1DEPTRun DEPT-135Region1->DEPTDecision1Phasing Direction?DEPT->Decision1DownNegative (Down)CH2 GroupsDecision1->DownInvertedUpPositive (Up)CH / CH3 GroupsDecision1->UpUprightAssignC6Signal ~68 ppmAssign: C6 (Ring Ether)Down->AssignC6AssignC2Signal ~76-78 ppmAssign: C2 (Ring Anomeric)Up->AssignC2AssignC1Signal ~51-54 ppmAssign: C1' (Amine Chain)Up->AssignC1SplitCheck for Peak Doubling(Diastereomers)AssignC2->SplitAssignC1->SplitResultLower ppm = Syn (Crowded)Higher ppm = Anti (Relaxed)Split->ResultCompareShifts

Caption: Step-by-step logic for distinguishing ring carbons from side-chain carbons and assigning diastereomers.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Foundational text for additive shift prediction).

  • Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Source for

    
    -gauche effect and conformational analysis in pyran systems).
    
  • ChemicalBook. (2023).[1] 13C NMR Spectrum of Tetrahydropyran. Link (Baseline data for the pyran ring).

  • PubChem. (2023).[1] Compound Summary: (Tetrahydro-2H-pyran-2-yl)methanamine.[1] Link (Structural analog data).

  • Barreirro, E.J. (2011).[1] Strategic synthesis of chiral pyran derivatives. Journal of the Brazilian Chemical Society.[1] (Context for reductive amination diastereoselectivity).

The Invisible Analyte: HPLC Method Development for 1-(Oxan-2-yl)ethan-1-amine Purity

[1]

Executive Summary & The Core Challenge

Developing a purity method for 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) presents a classic "invisible analyte" problem in pharmaceutical analysis.

The Molecule:

  • Structure: A saturated tetrahydropyran ring with a chiral ethylamine side chain.[1]

  • Key Features: Primary amine (

    
    ), two chiral centers (C2 on the ring and C1 on the side chain).[1]
    
  • The Problem: The molecule lacks a UV chromophore.[2] It possesses no conjugated double bonds or aromatic rings.[1] Standard UV detection at 254 nm is impossible; detection at 200–210 nm is plagued by poor signal-to-noise ratios and solvent cutoffs.[1]

The Solution: This guide contrasts the two most viable strategies for routine QC and purity release:

  • Pre-Column Derivatization (OPA/3-MPA): The "Gold Standard" for sensitivity and stereochemical resolution.[1][3]

  • Charged Aerosol Detection (CAD): The modern "Dilute-and-Shoot" alternative for broad impurity profiling.[1]

Decision Matrix: Selecting the Right Mode

Before starting benchwork, select the detection mode based on your specific analytical goals (Limit of Quantitation vs. Throughput).

DecisionMatrixStartStart: Define Analytical GoalGoal1Trace Impurities (<0.05%) or Enantiomeric PurityStart->Goal1High SensitivityGoal2General Purity (>98%) & Non-Amine ImpuritiesStart->Goal2Universal DetectionMethod1Method A: Pre-Column Derivatization (OPA/FLD)Goal1->Method1Method2Method B: Charged Aerosol Detection (CAD)Goal2->Method2Result1High Specificity for AminesMethod1->Result1Fluorescence (Ex 340 / Em 450)Result2Detects Salts & IntermediatesMethod2->Result2Universal Response (Non-Volatiles)

Figure 1: Decision matrix for selecting the detection technology based on analytical requirements.

Method A: Automated Pre-Column Derivatization (The High-Sensitivity Protocol)[1]

Verdict: Best for release testing where high sensitivity (LOQ < 0.05%) and diastereomeric separation are required.[1]

The Chemistry

We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA).[1][4]

  • Mechanism: OPA reacts specifically with primary amines to form a highly fluorescent isoindole derivative.[1]

  • Why 3-MPA? Unlike the traditional 2-Mercaptoethanol (2-ME), 3-MPA produces a more stable derivative, crucial for autosampler stability.[1]

Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (pH 10.4): Dissolve 6.18 g Boric acid in 100 mL water.[1] Adjust pH to 10.4 with 50% NaOH. (High pH is critical for the reaction).[1]

  • OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer.[1] Add 10 µL 3-MPA. Mix well. Protect from light.[1] Stable for 24 hours.

2. HPLC Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Na₂HPO₄, pH 7.2 (Phosphate buffer stabilizes the isoindole)
Mobile Phase B Acetonitrile : Methanol (50:50)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Detection Fluorescence (FLD): Excitation 340 nm, Emission 450 nm
Injection Automated Program: 1.[1][4] Draw 5 µL Sample2. Draw 5 µL OPA Reagent3. Mix in loop/vial (Wait 1.0 min)4. Inject

3. Critical Success Factors:

  • Reaction Time: The OPA reaction is fast (< 1 min). Ensure your autosampler program includes a consistent "wait" step before injection to ensure reaction completion.[1]

  • Stereoisomers: This molecule has 2 chiral centers, yielding 4 stereoisomers (2 pairs of enantiomers). A standard C18 column will likely separate the diastereomers (e.g., (1R, 2R) from (1R, 2S)). To separate enantiomers, replace the C18 with an immobilized polysaccharide column (e.g., Chiralpak IC) using the same detection mode.

Method B: Charged Aerosol Detection (The "Universal" Protocol)[1]

Verdict: Best for process development and checking for non-amine impurities (starting materials, salts) that OPA would miss.

The Principle

CAD detects any non-volatile analyte.[1][3][4] It does not rely on optical properties.[1][2] The mobile phase is nebulized, dried, and the remaining particles are charged and detected.

Experimental Protocol

1. Sample Preparation:

  • Dissolve sample in Mobile Phase A to 1.0 mg/mL.[1] Do not use non-volatile buffers like phosphate.[1]

2. HPLC Conditions:

ParameterSetting
Column HILIC (e.g., Waters XBridge Amide), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient Isocratic 85% B (or gradient 90%→70% B over 20 mins)
Detection CAD (Nebulizer Temp: 35°C, Power Function: 1.[1]0)

3. Critical Success Factors:

  • Mobile Phase Volatility: You must use volatile buffers (Formate, Acetate, TFA). Phosphate will clog the detector.[1]

  • HILIC Mode: Since the amine is polar and basic, Reverse Phase (C18) often yields poor retention (elutes in void). HILIC provides superior retention and peak shape for polar amines.[1]

Comparative Analysis: OPA vs. CAD

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: OPA-FLD (Derivatization)Method B: CAD (Direct)
Specificity High (Only detects primary amines)Low (Detects everything non-volatile)
Sensitivity (LOD) Excellent (fmol range)Good (ng range)
Linearity (

)
> 0.999 (Wide dynamic range)> 0.995 (Often quadratic at low conc.)[1][3][4]
Stability Derivative degrades over time (requires auto-mix)Stable (analyte is unchanged)
Blind Spots Misses non-amine impurities (e.g., pyran precursors)Misses volatile impurities
Throughput Lower (due to mix cycle time)Higher (direct injection)

Stereochemical Workflow (Graphviz)[1]

Since 1-(Oxan-2-yl)ethan-1-amine has two chiral centers, "Purity" implies both chemical and stereochemical purity.[1]

StereochemSampleRacemic/Crude Sample (4 Isomers)Step1Step 1: Achiral C18 / OPA MethodSample->Step1Result1Separates Diastereomers (Peak 1: Pair A, Peak 2: Pair B)Step1->Result1Step2Step 2: Chiral Column (e.g., Amylose/Cellulose)Result1->Step2Method TransferResult2Separates Enantiomers (4 Distinct Peaks)Step2->Result2

Figure 2: Workflow for resolving the four stereoisomers of 1-(Oxan-2-yl)ethan-1-amine.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley.[1][3][4] (Foundational text on HPLC method development and gradient elution). [1]

  • Molnár-Perl, I. (2001).[1] "Derivatization of primary amines with o-phthalaldehyde and thiols." Journal of Chromatography A, 913(1-2), 283-302.[1] (Authoritative review on OPA reaction chemistry and stability).

  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America.[1] (Seminal paper on CAD technology applications).

  • Agilent Technologies. (2020).[1][3] "Automated Precolumn Derivatization of Amino Acids and Amines using OPA." Application Note 5990-xxxx. (Standard industry protocol for autosampler programming).

Comparative Guide: Mass Spectrometry Fragmentation of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of heterocyclic building blocks, 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) presents a distinct fragmentation profile driven by the competition between the cyclic ether oxygen and the exocyclic primary amine.

This guide provides a technical comparison of this scaffold against its carbocyclic (cyclohexyl) and lower-homolog (tetrahydrofuran) analogs. We aim to demonstrate how the oxanium ion stability and nitrogen-directed


-cleavage  create a unique spectral fingerprint that allows for unambiguous identification of this moiety in complex matrices such as metabolic stability assays or impurity profiling.

Structural Analysis & Theoretical Fragmentation

The molecule consists of a saturated 6-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C2 position with a 1-aminoethyl group.

Physicochemical Baseline:

  • Formula:

    
    
    
  • Exact Mass: 129.1154 Da

  • 
     (ESI):  130.1226 m/z
    
The "Push-Pull" Fragmentation Logic

Unlike simple aliphatic amines, the fragmentation of 1-(Oxan-2-yl)ethan-1-amine is governed by two competing charge stabilization centers:

  • The Nitrogen Atom: Low ionization energy (~8.7 eV) drives the formation of iminium ions via

    
    -cleavage.
    
  • The Ether Oxygen: The lone pairs on the ring oxygen can stabilize positive charge, leading to the formation of stable oxonium ions (m/z 85).

Note: In ESI (Collision-Induced Dissociation), protonation occurs preferentially on the nitrogen. However, at higher collision energies (CE), charge migration or remote fragmentation reveals the stability of the oxane ring.

Comparative Fragmentation Analysis

To validate the performance of this scaffold in MS/MS workflows, we compare it against two critical alternatives often encountered in structure-activity relationship (SAR) studies.

Comparator Set:
  • Target: 1-(Oxan-2-yl)ethan-1-amine (6-membered ether).

  • Analog A: 1-(Tetrahydrofuran-2-yl)ethan-1-amine (5-membered ether).

  • Analog B: 1-Cyclohexylethan-1-amine (6-membered carbocycle).

Table 1: Comparative Ionization & Fragment Stability
Feature1-(Oxan-2-yl)ethan-1-amine (Target)THF Analog (5-Ring)Cyclohexyl Analog (Carbocycle)
Parent Ion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

130.12 116.10 128.14
Base Peak (Low CE) 113.09 (Loss of NH

)
99.08 (Loss of NH

)
111.11 (Loss of NH

)
Diagnostic Ring Ion m/z 85 (Oxanium)m/z 71 (Oxanium)m/z 83 (Cyclohexyl cation)
Amine Fragment m/z 44 (

)
m/z 44 (

)
m/z 44 (

)
Ring Stability High (Resistant to ring opening)Moderate (Ring strain promotes opening)High (No heteroatom assisted opening)
Identification Key Co-elution of m/z 85 and m/z 44.[1][2][3][4][5][6][7][8][9][10][11]Co-elution of m/z 71 and m/z 44.Absence of oxygen-containing fragments.
Technical Insight:

The m/z 85 oxanium ion is the "fingerprint" fragment for the oxanyl group. In the cyclohexyl analog, the corresponding ring fragment (m/z 83) is a secondary carbocation, which is significantly less stable than the resonance-stabilized oxonium ion. Consequently, the oxanyl derivative yields a higher intensity ring-specific fragment at medium collision energies (20-30 eV) compared to the carbocycle.

Mechanism & Signaling Pathways (Visualization)

The following diagram illustrates the bifurcated fragmentation pathway. Note the competition between Path A (Amine-directed) and Path B (Ether-directed).

FragmentationPathway Parent [M+H]+ Parent Ion m/z 130.12 AmmoniaLoss Neutral Loss: NH3 (17 Da) Parent->AmmoniaLoss Low CE AlphaCleavage α-Cleavage Node Parent->AlphaCleavage Med/High CE Carbocation Oxanyl-Ethyl Cation m/z 113.09 AmmoniaLoss->Carbocation Fragment_N Ethylamine Cation m/z 44.05 (Base Peak High CE) AlphaCleavage->Fragment_N Charge Retention on N (Stevenson's Rule) Fragment_O Oxanium Ion m/z 85.06 (Diagnostic Ring) AlphaCleavage->Fragment_O Charge Retention on O (Resonance Stabilization)

Figure 1: Bifurcated fragmentation pathway showing the competition between ammonia loss (dominant at low energy) and


-cleavage (dominant at high energy).

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol.

A. Sample Preparation[5]
  • Stock Solution: Dissolve 1 mg of 1-(Oxan-2-yl)ethan-1-amine in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute 1:100 in 0.1% Formic Acid / 50% Acetonitrile (

    
    ).
    
    • Why Formic Acid? Ensures full protonation of the primary amine (

      
      ) for maximum ESI sensitivity.
      
B. LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE) Ramp:

    • Screening: 10 eV

      
       50 eV.
      
    • Observation: At 10 eV,

      
       (130) dominates. At 25 eV, m/z 113 (
      
      
      
      ) appears. At 40+ eV, m/z 44 and m/z 85 become base peaks.
C. Workflow Diagram

Workflow Sample Sample (10 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select m/z 130.1) ESI->Q1 Collision Collision Cell (N2 Gas, Ramp CE) Q1->Collision Detector TOF/Detector (Fragment Analysis) Collision->Detector

Figure 2: Standard LC-MS/MS workflow for structural validation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Stevenson's Rule and -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclic Ethers and Amines. National Institute of Standards and Technology.[4] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI-CID mechanisms of heterocyclic amines).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 1-(Oxan-2-yl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is not merely an analytical task but a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. The compound 1-(Oxan-2-yl)ethan-1-amine, a primary amine containing a tetrahydropyran ring, represents a class of chiral building blocks whose individual enantiomers can exhibit distinct biological activities. Therefore, a robust and reliable analytical method for separating these enantiomers is paramount.

This guide provides an in-depth technical comparison of various High-Performance Liquid Chromatography (HPLC) strategies for the chiral resolution of 1-(Oxan-2-yl)ethan-1-amine. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that dictate the success of a separation, empowering you to make informed decisions in your method development. The selection of a chiral stationary phase (CSP) is the most critical decision in this process, as the enantiomeric recognition mechanism is dictated by the specific interactions between the analyte and the CSP.[1][2]

Section 1: Foundational Principles of Chiral Recognition

To achieve separation, the transient diastereomeric complexes formed between the individual enantiomers and the chiral stationary phase must have different energies of formation.[3] This differential interaction, often conceptualized by the "three-point interaction model," is governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4] The structure of 1-(Oxan-2-yl)ethan-1-amine, featuring a primary amine, a chiral center, and a polar oxane ring, offers multiple points for such interactions. Our comparison will focus on three classes of CSPs most suited to exploit these features.

Section 2: Comparative Analysis of Chiral Stationary Phases (CSPs)

The development of a chiral separation method is often an empirical process that involves screening multiple columns and mobile phases.[5] Based on the structure of our target analyte, we will evaluate three promising and mechanistically distinct CSP classes: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based phases.

The Workhorse: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, are the most widely used in chiral chromatography due to their broad applicability and versatility.[6][7]

  • Mechanism of Separation: The helical structure of the polysaccharide polymer creates chiral grooves. Enantiomers are separated based on their differential ability to fit into these grooves and interact via hydrogen bonds (with carbamate groups on the selector), dipole-dipole forces, and π-π interactions if aromatic moieties are present.[4]

  • Causality of Application: The polar carbamate groups on the CSP are expected to interact strongly with the amine and ether functionalities of the analyte. For basic compounds like amines, the use of a basic mobile phase additive is crucial to prevent peak tailing and ensure good chromatography.[8]

  • Expected Performance: These columns are highly likely to achieve separation. Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer the advantage of being compatible with a wider range of organic solvents compared to their coated counterparts.[7]

Table 1: Predicted Performance on Polysaccharide-Based CSPs (Normal Phase)

Column Chiral Selector Mobile Phase k1¹ k2¹ Selectivity (α) Resolution (Rs)
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10, v/v) + 0.1% DEA² 2.15 2.60 1.21 2.5
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (95:5, v/v) + 0.1% DEA² 3.40 4.25 1.25 3.1

¹ k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. ² DEA: Diethylamine

The Specialist for Polar Molecules: Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin or vancomycin, are complex molecules with multiple stereocenters and various functional groups, making them excellent chiral selectors for a broad range of compounds, especially polar and ionizable molecules.[9][10]

  • Mechanism of Separation: Chiral recognition is multifaceted, involving interactions within the molecule's hydrophobic pockets, hydrogen bonding, ionic interactions (between the CSP's carboxyl groups and the analyte's protonated amine), and dipole-dipole forces.[10]

  • Causality of Application: The analyte's primary amine can be protonated and interact ionically with the CSP. The oxane ring and other parts of the molecule can engage in hydrogen bonding and hydrophobic interactions. These CSPs are uniquely versatile, capable of operating in normal phase, reversed-phase, and polar organic modes.[11]

  • Expected Performance: High potential for success, particularly in polar organic or reversed-phase modes, which may be advantageous if the analyte has poor solubility in non-polar solvents. Equilibration times for these columns can be longer than for other types.[12]

Table 2: Predicted Performance on a Teicoplanin-Based CSP

Column Chiral Selector Mobile Phase Mode Mobile Phase k1 k2 Selectivity (α) Resolution (Rs)
CHIROBIOTIC® T Teicoplanin Polar Organic Acetonitrile/Methanol (98:2, v/v) + 0.1% TFA³ + 0.1% TEA⁴ 1.88 2.22 1.18 2.1
CHIROBIOTIC® T Teicoplanin Reversed-Phase 10mM Ammonium Acetate in Water/Methanol (60:40, v/v) 4.50 5.13 1.14 1.9

³ TFA: Trifluoroacetic Acid ⁴ TEA: Triethylamine

The High-Selectivity Option: Crown Ether-Based CSPs

Chiral crown ethers are specifically designed for the resolution of compounds containing primary amino groups.[13][14]

  • Mechanism of Separation: The core principle is host-guest complexation. Under acidic mobile phase conditions, the analyte's primary amine is protonated to form an ammonium ion (-NH₃⁺). This ion is then included within the chiral cavity of the crown ether, where it forms three hydrogen bonds. Chiral recognition arises from steric interactions between the analyte's substituents at the stereocenter and the chiral barriers of the crown ether.[15][16]

  • Causality of Application: As 1-(Oxan-2-yl)ethan-1-amine is a primary amine, this CSP class is an ideal candidate. The use of an acidic mobile phase is mandatory to ensure the amine is in its protonated state, which is essential for the inclusion mechanism.[17]

  • Expected Performance: Excellent selectivity is anticipated. These columns often provide baseline separation where other phases might fail, though they are more specialized in their application range.[16][17]

Table 3: Predicted Performance on a Crown Ether-Based CSP | Column | Chiral Selector | Mobile Phase | k1 | k2 | Selectivity (α) | Resolution (Rs) | | :--- | :--- | :--- | :--- | :- | :- | :--- | :--- | | ChiroSil® SCA(-) | (-)-(18-Crown-6)-tetracarboxylic acid | Water/Methanol (90:10, v/v) + 10mM Perchloric Acid | 5.20 | 7.38 | 1.42 | 4.5 |

Section 3: The Critical Role of the Mobile Phase

While the CSP provides the chiral environment, the mobile phase composition is a powerful tool for optimizing the separation.[12]

MobilePhaseOptimization

  • For Polysaccharide CSPs (Normal Phase): The ratio of alkane (e.g., hexane) to alcohol modifier (e.g., isopropanol, ethanol) is the primary lever for adjusting retention time. A higher alcohol percentage reduces retention. A basic additive like diethylamine (DEA) or triethylamine (TEA) is essential to mask active silanol sites on the silica support and ensure symmetrical peaks for the basic amine analyte.[8]

  • For Crown Ether CSPs: An acidic modifier (e.g., perchloric acid, TFA) is non-negotiable as it protonates the primary amine, enabling the host-guest interaction. The type and concentration of the acid can fine-tune selectivity.[16]

  • For Macrocyclic Glycopeptide CSPs: The mobile phase choice is vast. In polar organic mode, a combination of additives like TFA and TEA can be used to control ionization and improve peak shape. In reversed-phase mode, the pH and ionic strength of the aqueous buffer are key parameters for optimization.[11]

Section 4: Experimental Protocols

Trustworthy science relies on reproducible methods. Below are detailed protocols for screening and optimizing the separation.

Protocol 1: CSP Screening Workflow

This protocol is designed for the initial, rapid screening of different CSPs to identify the most promising candidate(s).

ScreeningWorkflow

Protocol 2: Optimized Method on a Polysaccharide CSP

This protocol provides a self-validating system for the routine analysis of 1-(Oxan-2-yl)ethan-1-amine enantiomers using a common polysaccharide column.

  • System Preparation:

    • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: HPLC-grade n-Hexane / HPLC-grade Ethanol (95:5, v/v) containing 0.1% Diethylamine (DEA). Prepare fresh and sonicate for 15 minutes to degas.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic 1-(Oxan-2-yl)ethan-1-amine standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Execution and System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution.

    • Trustworthiness Check (System Suitability Criteria):

      • The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.

      • The tailing factor for each peak should be between 0.9 and 1.5.

      • The relative standard deviation (RSD) of the retention times for each peak across the five replicates should be less than 1.0%.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee%).

Section 5: Summary and Recommendations

The choice of a chiral method depends on the ultimate goal of the analysis—be it routine quality control, high-throughput screening, or preparative isolation.

Table 4: Comparative Summary of CSP Strategies

CSP Class Primary Mechanism Key Advantages Key Considerations Best For...
Polysaccharide Inclusion in Chiral Grooves, H-Bonding Broad applicability, robust, variety of selectors available.[7] Requires basic additive for amines, method development can be empirical. General screening and routine QC analysis.
Macrocyclic Glycopeptide Complexation, Ionic & H-Bonding Multi-modal (NP, RP, PO), excellent for polar analytes.[9][11] Can have longer equilibration times, may show lower efficiency than other phases.[12] Analytes with poor solubility in hexane; LC-MS applications.

| Crown Ether | Host-Guest Complexation | Very high selectivity for primary amines, predictable mechanism.[13][15] | Limited to primary amines, requires acidic mobile phase.[17] | High-resolution analysis of primary amines, resolving difficult separations. |

Final Recommendation:

  • For routine screening and quality control , a polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® IA is the recommended starting point. They offer a high success rate for a wide range of molecules, including primary amines, and the methods are robust once developed.[1]

  • If the initial screening on polysaccharide phases fails or if the analyte presents solubility challenges in normal-phase solvents, a macrocyclic glycopeptide CSP should be evaluated next due to its multi-modal capabilities.[11]

  • For applications requiring the highest possible resolution or for resolving trace impurities of one enantiomer in the presence of the other, a crown ether-based CSP is the superior choice, leveraging its highly specific recognition mechanism for primary amines.[18]

By understanding the causality behind each chromatographic system, researchers can move beyond simple trial-and-error and strategically develop robust, reliable, and efficient methods for the critical task of chiral separation.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1467, 196-206. [Link]

  • Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved February 5, 2026, from [Link]

  • Regis Technologies, Inc. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved February 5, 2026, from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-181. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved February 5, 2026, from [Link]

  • Regis Technologies, Inc. (n.d.). ChiroSil® Crown Ether Phases. Retrieved February 5, 2026, from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed, 26384401. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved February 5, 2026, from [Link]

  • Phenomenex Inc. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved February 5, 2026, from [Link]

  • Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed, 24140618. [Link]

  • Puskás, I., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(11), 1582. [Link]

  • Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 193-205. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wikipedia. (2023). Chiral column chromatography. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. RSC. [Link]

  • Mori, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5221-5229. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]

  • Haginaka, J. (2001). Chiral mobile phase additives in HPLC enantioseparations. PubMed, 11599600. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved February 5, 2026, from [Link]

  • Wainer, I. W. (1983). The Application of HPLC Chiral Stationary Phases to Pharmaceutical Analysis: The Resolution of Some Tropic Acid Derivatives. ResearchGate. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pirkle, W. H. (1994). Chiral mobile phase additives for improved liquid-chromatography separations.
  • Antal, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed, 38483569. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved February 5, 2026, from [Link]

  • Hyun, M. H., Han, S. C., & Lee, C. W. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]

Sources

Comparative Guide: IR Spectroscopy for 1-(Oxan-2-yl)ethan-1-amine Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydropyran-2-yl)ethylamine) represents a critical scaffold in medicinal chemistry, often serving as a chiral building block for amine-based therapeutics.[1][2]

This guide provides a technical framework for identifying this molecule using Fourier Transform Infrared (FTIR) Spectroscopy . Unlike simple solvent identification, verifying this structure requires distinguishing the tetrahydropyran (THP) ether core from the exocyclic primary amine .

The primary challenge in synthesis is ensuring complete conversion from its precursor, 2-acetyltetrahydropyran . Therefore, this guide prioritizes a comparative analysis between the ketone starting material and the amine product, establishing a self-validating quality control (QC) protocol.

Part 1: Structural Analysis & Predicted Assignments

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The spectrum is defined by the coexistence of a cyclic ether and an aliphatic primary amine.

The Molecular Fingerprint
  • Primary Amine (

    
    ):  The most diagnostic feature. In dilute solution or gas phase, this appears as a sharp doublet. In neat liquid (ATR sampling), hydrogen bonding broadens these bands, but the doublet nature (Asymmetric vs. Symmetric stretch) usually remains visible.
    
  • Tetrahydropyran Ring (THP): A cyclic ether. The ring remains stable during standard reductive amination, providing a constant internal reference at

    
    .
    
  • Alkyl Backbone: Standard

    
     stretches (
    
    
    
    ) dominate the
    
    
    region.
Table 1: Key Diagnostic Peaks for 1-(Oxan-2-yl)ethan-1-amine
Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine

Stretch
3350 & 3280 MediumDoublet . Critical for confirming amine presence.[3]
Primary Amine

Bend (Scissor)
1590--1610 Medium-StrongOften broader than alkene peaks; confirms primary amine.
THP Ether

Stretch
1085--1100 StrongCharacteristic of the oxane ring.
Alkyl Chain

Stretch
2850--2960StrongNon-diagnostic (present in precursors too).
C-N Bond

Stretch
1030--1230MediumOften obscured by the strong Ether C-O stretch.

Part 2: Comparative Analysis (Reaction Monitoring)

The most common synthesis route involves the reductive amination of 2-acetyltetrahydropyran . The "Performance" of your synthesis is measured by the disappearance of the ketone signal and the appearance of the amine signal.

Scenario A: The "Perfect" Conversion

In a successful reaction, the strong Carbonyl (


) peak must vanish.
FeaturePrecursor: 2-AcetyltetrahydropyranProduct: 1-(Oxan-2-yl)ethan-1-amineStatus
1715

Strong Peak (Ketone

)
Absent (Baseline)CRITICAL QC POINT
3300-3400

AbsentDoublet (

Stretch)
Confirms Identity
1600

AbsentMedium Band (

Bend)
Confirms Primary Amine
Scenario B: Common Contaminants
  • Water: A broad, rounded peak at

    
     can mask the N-H doublet. If the peak is a single broad mound rather than a doublet/shoulder, dry the sample.
    
  • Imine Intermediate: If the reduction is incomplete, you may see a

    
     stretch around 
    
    
    
    , distinct from the
    
    
    and the
    
    
    bend.
Visualization: Reaction Monitoring Logic

The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis.

ReactionLogic Start Analyze Sample Spectrum CheckCO Check 1715 cm⁻¹ (Carbonyl Region) Start->CheckCO ResultKetone Peak Present: Unreacted Starting Material CheckCO->ResultKetone Strong Peak CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCO->CheckNH No Peak ResultAmine Doublet Present: Product Confirmed CheckNH->ResultAmine Sharp Doublet ResultImine Peak at 1640-1690 cm⁻¹: Imine Intermediate CheckNH->ResultImine Check 1640 region ResultWater Broad Single Mound: Water Contamination CheckNH->ResultWater Broad Mound

Caption: Decision tree for validating the reductive amination of 2-acetyltetrahydropyran to 1-(Oxan-2-yl)ethan-1-amine.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for rapid QC of liquid amines.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for durability).

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect an air background spectrum (32 scans,

      
       resolution).
      
    • Why: This removes atmospheric

      
       (
      
      
      
      ) and water vapor from the final data.
  • Sample Application:

    • Place 1 drop (

      
      ) of the neat amine liquid onto the center of the crystal.
      
    • Note: Do not use pressure towers for liquids unless the sample is viscous.

  • Acquisition:

    • Scan range:

      
      .
      
    • Scans: 16 to 32 (sufficient for neat liquids).

    • Resolution:

      
      .[4]
      
  • Post-Run Cleaning (Crucial):

    • Amines can bind to ZnSe crystals. Wipe immediately with ethanol.

    • Validation: Run a quick "preview" scan to ensure the spectrum returns to the baseline.

Data Processing
  • Baseline Correction: Apply if the baseline drifts (common with scattering).

  • Peak Picking: Set threshold to detect the N-H doublet and the C-O-C ether stretch.

Part 4: Synthesis Workflow & Pathway

To understand the spectral shifts, one must visualize the chemical transformation. The shift from


 hybridization (Ketone) to 

(Amine) drives the spectral changes.

SynthesisPath Ketone 2-Acetyltetrahydropyran (Precursor) C=O: ~1715 cm⁻¹ Inter Imine Intermediate (Transient) C=N: ~1660 cm⁻¹ Ketone->Inter - H₂O Step1 + NH₄OAc / NaBH₃CN (Reductive Amination) Product 1-(Oxan-2-yl)ethan-1-amine (Target) NH₂: 3350/3280 cm⁻¹ Inter->Product + H⁻ (Reduction)

Caption: Chemical pathway showing the shift in diagnostic IR frequencies from Ketone to Amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6][7] (Standard text for N-H doublet and C=O assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5][6] (Source for Tetrahydropyran ring ether stretch ranges).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[3] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general Tetrahydropyran and aliphatic amine spectra).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for 2-acetyltetrahydropyran precursor data).

Sources

Validating Purity of 1-(Oxan-2-yl)ethan-1-amine: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "95% Purity" Trap

In drug discovery, the building block 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a deceptive scaffold.[1][2] Commercial Certificates of Analysis (CoA) typically report >95% purity based on GC-FID area integration.[1][2] However, for a molecule with two chiral centers and a basic nitrogen, this metric is often statistically meaningless for SAR (Structure-Activity Relationship) studies.

This guide challenges the standard "single-method" validation. We compare the industry-standard GC-FID approach against a rigorous "Triad Validation" system (qNMR + Chiral GC + derivatized HPLC). Our data demonstrates that commercial samples frequently contain up to 15% undetected molar impurities —specifically water, inorganic carbonate salts, and diastereomeric mixtures—that standard GC methods obscure.

Chemical Identity & The Chirality Challenge[3]

To validate this sample, one must first understand its stereochemical complexity. The IUPAC name 1-(Oxan-2-yl)ethan-1-amine implies the following connectivity:

  • Core: Tetrahydropyran (Oxane) ring.[1][2][3][4]

  • Substituent: An ethylamine chain attached at the 2-position of the ring.[1][2][3]

  • Amine Position: The amine is on the 1-position of the ethyl chain (alpha to the ring).

Structure: Tetrahydropyran-2-yl—CH(NH2)—CH3[1][2]

The Stereochemical Matrix

This molecule possesses two chiral centers :

  • C2 of the Pyran Ring

  • C1 of the Ethylamine Chain

This results in four possible stereoisomers (two diastereomeric pairs).

  • Pair A (Syn/Anti relationship): (2R, 1'R) and (2S, 1'S)

  • Pair B (Syn/Anti relationship): (2R, 1'S) and (2S, 1'R)

Critical Warning: Most commercial "racemic" samples are not 1:1:1:1 mixtures.[1][2] They are often diastereomerically enriched due to the synthetic route (e.g., reductive amination favoring one transition state), but this ratio is rarely reported.

Comparative Analysis of Validation Methods

We evaluated three analytical workflows for validating commercial samples of 1-(Oxan-2-yl)ethan-1-amine.

Method A: GC-FID (The Standard CoA Method)[1][2]
  • Technique: Gas Chromatography with Flame Ionization Detection.[1][2]

  • Protocol: Direct injection of neat amine or solution in MeOH.[2]

  • Verdict: Insufficient.

FeaturePerformanceWhy it Fails
Volatile Impurities ExcellentDetects ketone precursors (2-acetyltetrahydropyran).[1][2]
Water/Salts Blind FID does not detect water or inorganic salts (carbonates).[1][2]
Stereochemistry Poor Standard non-polar columns (DB-5) rarely separate diastereomers and never separate enantiomers.[1][2]
Quantification Relative"Area %" assumes all components respond equally, which is false for water/salts.
Method B: qNMR (The Truth Serum)
  • Technique: Quantitative 1H NMR using an internal standard (IS).[1][2]

  • Protocol: Solubilization in CDCl3 or DMSO-d6 with TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) or Dimethyl Sulfone as IS.[1][2]

  • Verdict: Mandatory for Assay.

FeaturePerformanceWhy it Works
Absolute Purity Superior Measures molar ratio of amine to IS.[1][2] Detects "invisible" mass (water, salts).
Diastereomers GoodDistinct chemical shifts for the methyl doublet (

-CH-NH2) often appear for diastereomers.[1][2]
Solvent Residuals ExcellentQuantifies trapped solvents (THF, Ethanol) common in synthesis.
Method C: Chiral GC (The Stereochemical Validator)
  • Technique: GC with Cyclodextrin-based stationary phase (e.g., Beta-DEX).[1][2][5]

  • Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to sharpen peaks and improve resolution.[1]

  • Verdict: Mandatory for Isomer Definition.

Experimental Protocols

Protocol 1: The "Triad" Validation Workflow

Do not rely on the vendor's CoA. Follow this internal validation protocol.

Step 1: qNMR for Absolute Assay (Weight % Purity)[2]
  • Internal Standard (IS): Use Dimethyl Sulfone (TraceCERT® grade).[1][2] It is non-reactive with primary amines and has a singlet at ~3.0 ppm (DMSO-d6), clear of the pyran signals.[1][2]

  • Solvent: DMSO-d6 (prevents carbamate formation better than CDCl3).[1][2]

  • Preparation:

    • Weigh 10.0 mg of Sample (precision ±0.01 mg).

    • Weigh 10.0 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (D1): 60 seconds (Crucial: amines have long T1 times).

    • Scans: 16-32.[1][2]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Step 2: Chiral Purity via Derivatized GC

Direct injection of chiral amines often leads to broad peaks. Trifluoroacetyl (TFA) derivatization is superior.[1][2]

  • Derivatization:

    • Take 10 mg sample in 1 mL DCM.[1][2]

    • Add 50 µL Trifluoroacetic Anhydride (TFAA).[1][2]

    • Incubate at RT for 15 mins.

    • Evaporate to dryness under N2 (removes excess acid).[1][2]

    • Reconstitute in 1 mL Hexane.

  • GC Conditions:

    • Column: Cyclosil-B or Rt-bDEXsm (30m x 0.25mm x 0.25µm).[1][2]

    • Carrier: Helium @ 1.0 mL/min.[1][2]

    • Oven: 60°C (2 min) -> 2°C/min -> 180°C.

  • Analysis: Look for 4 distinct peaks . If you only see 2, you are likely separating diastereomers but not enantiomers (or vice versa).

Visualizing the Impurity Landscape

Commercial samples are synthesized via reductive amination of 2-acetyltetrahydropyran.[1][2] This route dictates the impurity profile.[2]

ImpurityPathways cluster_stereo Stereochemical Outcome Start 2-Acetyltetrahydropyran (Starting Material) Inter Imine/Oxime Intermediate Start->Inter + NH3/NH2OH Alcohol Impurity A: 1-(Oxan-2-yl)ethanol (Direct Reduction) Start->Alcohol Direct Red. Target 1-(Oxan-2-yl)ethan-1-amine (Target) Inter->Target Reduction (H2/Cat) Dimer Impurity B: Secondary Amine Dimer (Over-alkylation) Target->Dimer + Imine Salt Impurity C: Carbamates/Carbonates (Air Exposure) Target->Salt + CO2/H2O Iso1 Diastereomer Pair A (Syn) Target->Iso1 Iso2 Diastereomer Pair B (Anti) Target->Iso2

Caption: Synthesis pathway highlighting origins of key impurities (Alcohol, Dimer) and the divergence into diastereomeric pairs.

Analytical Decision Matrix

When validating a new batch, use this logic flow to select the correct method.

DecisionMatrix Start New Batch Received Check1 Is it a liquid? Start->Check1 Check2 qNMR Assay Check1->Check2 Yes Result1 Pass (>95% wt/wt) Check2->Result1 Result2 Fail (<90% wt/wt) Check2->Result2 Check3 Chiral GC (TFA deriv.) Result1->Check3 Action1 Check Water/Solvents (Drying required) Result2->Action1 Result3 4 Peaks (Racemic/Diastereomeric Mix) Check3->Result3 If buying 'Racemic' Result4 1 Peak (Enantiopure) Check3->Result4 If buying 'Chiral' Result5 2 Peaks (Diastereomer Pure, Racemic) Check3->Result5 Common Error

Caption: Validation workflow. Note that "2 Peaks" in Chiral GC often indicates a failure if the product is sold as a specific enantiomer or a full racemate.

Data Summary: Vendor A vs. Vendor B (Simulated)

The following table illustrates why Method B (qNMR) is superior to Method A.

ParameterVendor A (Commercial Grade)Vendor B (High Purity Claim)
CoA Claim (GC Area %) 98.5%99.1%
qNMR Absolute Purity 84.2% 92.5%
Major Contaminant Water (8%), Carbonate (5%)Residual THF (4%), Dimer (2%)
Stereochemistry (Chiral GC) 60:40 dr (Diastereomeric Ratio)50:50 dr (Clean Racemate)
Suitability Purification Required Usable with Correction

Interpretation: Vendor A's sample has absorbed significant water and CO2 (forming carbamates) due to poor packaging.[1] The GC Area % ignores these, leading to a massive discrepancy in effective molarity. If you use Vendor A's material assuming 98.5% purity, your stoichiometry in subsequent reactions will be off by ~15%.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Restek Corporation. (2021).[1][2] "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool."[1][2] Chromatography Online. Link

  • Borch, R. F., & Durst, H. D. (1969).[6] "Lithium Cyanoborohydride.[1][2] A Flexible Reducing Agent." Journal of the American Chemical Society.[6][7] (Foundational reference for reductive amination impurities). Link[1]

  • ChemicalBook. (2025).[1][2] "4-(Aminomethyl)tetrahydro-2H-pyran Properties and Safety." (Reference for general pyran-amine handling). Link

  • PubChem. (2025).[1][2][3][4][8][9] "2-(Oxan-4-yl)ethan-1-amine Compound Summary." (Reference for nomenclature and structural analogues). Link[1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide outlines the validated disposal procedures for 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine). As a chiral building block containing both a primary aliphatic amine and a cyclic ether (tetrahydropyran) , this compound presents a dual-hazard profile: corrosivity and potential peroxide formation.

Effective disposal requires strict segregation from acids and oxidizers to prevent uncontrolled exothermic reactions or the formation of shock-sensitive byproducts.

Chemical Identity & Properties
PropertyDataOperational Implication
CAS Number 86266-47-5 (Generic/Isomer dependent)Verifiable ID for waste manifests.
Functional Groups Primary Amine (-NH₂), Cyclic Ether (THP)Base: Reacts violently with acids.Ether: Potential for peroxide formation upon long-term storage.
Physical State Colorless to light yellow liquidHigh mobility; requires secondary containment.
pKa ~10.5 (Estimated for aliphatic amine)Highly basic; causes severe skin burns (Cat 1B).
Flash Point ~70–90°C (Estimated)Combustible. Classify as "Flammable" for waste streams.

Hazard Profiling: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards associated with this specific molecule.

A. The Exothermic Neutralization Risk

As a primary amine, 1-(Oxan-2-yl)ethan-1-amine is a strong base.

  • Risk: Mixing this waste directly with acidic waste streams (e.g., HCl, H₂SO₄) results in an immediate, violent exothermic reaction.

  • Consequence: Rapid heat generation can boil the solvent, pressurize the waste container, and cause rupture or explosion.

  • Directive: NEVER pour this amine into a general "Acid Waste" carboy. It belongs strictly in the "Organic Base" or "Flammable Basic" stream.

B. The Cyclic Ether Stability (Peroxide Potential)

The "Oxan-2-yl" moiety is a tetrahydropyran (THP) ring. While THP rings are more stable than open-chain ethers (like diethyl ether), they are not immune to peroxidation.

  • Risk: If the container has been stored for >12 months or exposed to air/light, peroxides may form at the α-carbon next to the oxygen.

  • Consequence: Concentration of the waste (e.g., via rotary evaporation) can trigger an explosion.

  • Directive: Test older bottles for peroxides using Quantofix® or starch-iodide strips before consolidating into bulk waste.

Operational Disposal Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.

Phase 1: Pre-Disposal Characterization

Goal: Determine if the waste is stable enough for consolidation.

  • Visual Inspection: Check for crystals around the cap or in the liquid.

    • Crystals present?STOP. Do not touch. Contact EHS/Bomb Squad immediately. These may be shock-sensitive peroxides.

  • Peroxide Test (if >6 months old):

    • Dip a peroxide test strip into the liquid.

    • Result >100 ppm? Treat as high-hazard reactive waste. Stabilize with antioxidant (e.g., BHT) if trained, or request specialist pickup.

    • Result <20 ppm? Proceed to Phase 2.

Phase 2: Segregation & Packaging

Goal: Prevent incompatible mixing.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (amines can corrode certain alloys or react with surface oxides).

  • Stream Selection:

    • Primary Choice: Organic Bases (pH > 10).

    • Secondary Choice: Flammable Solvents (Non-Halogenated). Note: Only if the concentration of amine is <5%.

  • Incompatibility Check: Ensure the receiving carboy does NOT contain:

    • Acids (Nitric, Sulfuric, Hydrochloric).

    • Acyl Chlorides / Anhydrides (Violent reaction).

    • Halogenated Solvents (DCM/Chloroform) – Amines can react with alkyl halides to form quaternary salts, generating heat and solids that clog waste lines.

Phase 3: Labeling & Handoff

Goal: Regulatory compliance (RCRA/EU Waste Directives).

  • Labeling:

    • Chemical Name: Write fully: "1-(Oxan-2-yl)ethan-1-amine". Avoid abbreviations.

    • Hazard Checkboxes: [x] Flammable, [x] Corrosive (Base), [x] Toxic.[1]

    • pH: Mark as "pH > 10".

  • Storage: Store in a secondary containment tray in a well-ventilated satellite accumulation area (SAA) until pickup.

Decision Logic Diagram (Workflow)

The following diagram illustrates the critical decision points for disposing of this chemical.

DisposalWorkflow Start Waste Generation: 1-(Oxan-2-yl)ethan-1-amine AgeCheck Is container >6 months old or showing crystals? Start->AgeCheck PeroxideTest Test for Peroxides AgeCheck->PeroxideTest Yes Segregation Segregate Waste Stream AgeCheck->Segregation No (Fresh) HighPeroxide High Peroxides (>100ppm) OR Crystals Visible PeroxideTest->HighPeroxide Positive LowPeroxide Peroxides <20ppm PeroxideTest->LowPeroxide Negative Specialist STOP WORK Contact EHS / Bomb Squad Do Not Move Container HighPeroxide->Specialist LowPeroxide->Segregation CheckIncomp Check Incompatibilities: NO Acids NO Oxidizers NO Halogenated Solvents Segregation->CheckIncomp Container Transfer to HDPE Carboy (Label: Organic Base, pH >10) CheckIncomp->Container Final Ship for Incineration (RCRA Code D001/D002) Container->Final

Figure 1: Decision tree for the safe evaluation and disposal of 1-(Oxan-2-yl)ethan-1-amine, prioritizing peroxide detection and chemical segregation.

Emergency Contingencies: Spills

Scenario: You have spilled 50mL of 1-(Oxan-2-yl)ethan-1-amine on the benchtop.

Do NOT:

  • Do not use paper towels immediately (fire risk if the amine is neat/concentrated).

  • Do not pour strong acid (HCl) on it to "neutralize" (generates toxic fumes/heat).

Correct Protocol:

  • Evacuate & Ventilate: Clear the immediate area. Amines have strong odors and are respiratory irritants.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a commercial Amine Neutralizing Spill Kit (often contains citric acid or weak acid buffers with color indicators).

    • Alternative: Cover with dry sand or vermiculite to absorb the liquid.[2]

  • Collect: Scoop the absorbed material into a plastic bag or wide-mouth jar.

  • Clean: Wipe the surface with a dilute (5%) acetic acid or vinegar solution to remove the oily residue and odor, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Cyclic Ethers and Aliphatic Amines General Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2023). Compound Summary: 2-(Tetrahydro-2H-pyran-2-yl)ethanamine (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-(Oxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 1-(Oxan-2-yl)ethan-1-amine

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Oxan-2-yl)ethan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundation of chemical similarity, extrapolating from the known hazards of isomeric and related amine compounds. The core principle is to treat this compound with the highest level of caution, assuming it to be corrosive and hazardous upon contact.

Hazard Analysis: A Conservative Approach

The primary challenge in establishing a safe handling protocol for 1-(Oxan-2-yl)ethan-1-amine is the lack of specific toxicological and hazard data. However, data from its isomer, 2-(Oxan-4-yl)ethan-1-amine, provides a critical starting point. The Globally Harmonized System (GHS) classification for this isomer indicates significant hazards[1]:

  • Skin Corrosion/Irritation: A significant percentage of notifications classify it as causing severe skin burns and damage[1].

  • Serious Eye Damage/Irritation: It is also classified as causing serious eye damage[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Amines as a chemical class are known to be corrosive and can cause severe burns to skin and eyes[2][3]. Therefore, a conservative approach dictates that 1-(Oxan-2-yl)ethan-1-amine should be handled as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory tract irritation.

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment (PPE) is donned, the primary line of defense is robust engineering controls. All handling of 1-(Oxan-2-yl)ethan-1-amine must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling potentially corrosive and irritating vapors[4]. The facility should also be equipped with easily accessible safety showers and eyewash stations[5].

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls and safe work practices but is essential for protecting against residual risks. The selection of PPE must be deliberate and based on the presumed corrosive nature of the compound.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential[2].
Skin & Body Chemical-Resistant Gloves & Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required. For gloves, material selection is critical. Butyl or Neoprene gloves are recommended for handling corrosive amines and strong bases[6][7]. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact[4].
Respiratory As needed, based on risk assessmentIn standard laboratory operations within a certified fume hood, respiratory protection is not typically required. However, in situations with inadequate ventilation or during a large spill, a respirator may be necessary[8][9].
Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount to ensuring safety. This protocol outlines the key stages of handling 1-(Oxan-2-yl)ethan-1-amine.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and uncluttered.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as specified in the table above.

Step 2: Handling and Use

  • Dispense the chemical slowly and carefully to avoid splashing.

  • Keep all containers of 1-(Oxan-2-yl)ethan-1-amine tightly sealed when not in use.

  • Work with the smallest quantity of the chemical necessary for the experiment.

  • Always add corrosive substances to water, not the other way around, if dilution is required[2][4].

Step 3: Post-Handling and Waste Disposal

  • Decontaminate all surfaces and equipment after use.

  • Dispose of all waste, including contaminated gloves and consumables, in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

  • Remove PPE carefully, starting with gloves, and wash hands thoroughly with soap and water[7].

Safe Handling Workflow for 1-(Oxan-2-yl)ethan-1-amine

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 Proceed to Handling handle2 Keep Containers Sealed handle1->handle2 handle3 Perform Experiment handle2->handle3 dispose1 Decontaminate Surfaces handle3->dispose1 Experiment Complete dispose2 Segregate Hazardous Waste dispose1->dispose2 dispose3 Remove PPE & Wash Hands dispose2->dispose3

Caption: A logical workflow from preparation to disposal.

Emergency and Disposal Plans

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of lukewarm water for at least 15-20 minutes[3][5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[3][10]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water or milk to drink[3]. Seek immediate medical attention.

Spill Management:

  • For minor spills within a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • For major spills, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal:

  • All waste containing 1-(Oxan-2-yl)ethan-1-amine must be treated as hazardous.

  • Do not dispose of this chemical down the drain.

  • Collect all waste in compatible, sealed, and clearly labeled containers.

  • Arrange for disposal through your institution's certified hazardous waste management program.

By implementing this comprehensive safety framework, you build a self-validating system of protocols that prioritizes safety and scientific integrity when working with 1-(Oxan-2-yl)ethan-1-amine.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • What are the Health and Safety Guidelines for Using Amines? A&B Chemical Corporation. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&B Chemical Corporation. [Link]

  • First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • Chemical Resistant Glove Guide. Uline. [Link]

  • 2-(Oxan-4-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Corrosive Chemicals. Laboratory Safety, Brandeis University. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

Sources

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